molecular formula C25H36O4 B104204 Ophiobolin D CAS No. 18456-04-7

Ophiobolin D

Cat. No.: B104204
CAS No.: 18456-04-7
M. Wt: 400.5 g/mol
InChI Key: YNWCHERLWLNYDO-ZWQYIRPLSA-N
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Description

Ophiobolin D is a useful research compound. Its molecular formula is C25H36O4 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

18456-04-7

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

IUPAC Name

(1R,3R,7Z,11S,12R)-9-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradeca-4,7-diene-8-carboxylic acid

InChI

InChI=1S/C25H36O4/c1-14(2)7-6-8-15(3)17-9-10-25(5)13-18-16(4)11-20(26)22(18)23(24(28)29)21(27)12-19(17)25/h7,11,15,17-19,21,27H,6,8-10,12-13H2,1-5H3,(H,28,29)/b23-22-/t15-,17+,18+,19-,21?,25+/m0/s1

InChI Key

YNWCHERLWLNYDO-ZWQYIRPLSA-N

Isomeric SMILES

CC1=CC(=O)/C/2=C(/C(C[C@H]3[C@H](CC[C@@]3(C[C@H]12)C)[C@@H](C)CCC=C(C)C)O)\C(=O)O

Canonical SMILES

CC1=CC(=O)C2=C(C(CC3C(CCC3(CC12)C)C(C)CCC=C(C)C)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Ophiobolin D from Cephalosporium caerulens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin D is a member of the ophiobolin family, a class of sesterterpenoid natural products characterized by a distinctive 5-8-5 fused tricyclic ring system. These compounds, produced by various fungal species, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from the fungus Cephalosporium caerulens.

Discovery and Structural Elucidation

This compound was first reported as a metabolite isolated from the fungus Cephalosporium caerulens. The structural elucidation of a derivative of this compound was a pivotal step in understanding this novel sesterterpenoid. A key study published in 1971 by S. Nozoe, A. Itai, and Y. Iitaka detailed the molecular and crystal structure of this derivative, revealing a unique ring system composed of four fused five-membered rings[1]. This foundational work laid the groundwork for further investigation into the chemistry and biological potential of this compound.

Experimental Protocols

Fermentation of Cephalosporium caerulens for this compound Production

Detailed fermentation protocols for the specific production of this compound from Cephalosporium caerulens are not extensively documented in publicly available literature. However, general methodologies for the cultivation of Cephalosporium species for the production of secondary metabolites can be adapted. The following is a generalized workflow based on common practices for fungal fermentation.

Fermentation_Workflow Fermentation Workflow for this compound Production cluster_Inoculum Inoculum Preparation cluster_Production Production Stage cluster_Harvest Harvesting I1 Obtain pure culture of Cephalosporium caerulens I2 Inoculate seed culture medium I1->I2 I3 Incubate at 25-28°C with agitation (150-200 rpm) for 2-3 days I2->I3 P1 Inoculate production medium with seed culture I3->P1 P2 Ferment for 7-14 days at 25-28°C with agitation P1->P2 P3 Monitor pH, glucose levels, and secondary metabolite production P2->P3 H1 Separate mycelium from culture broth by filtration P3->H1

Caption: Generalized workflow for the fermentation of Cephalosporium caerulens to produce this compound.

Key Considerations for Fermentation:

  • Media Composition: The composition of the culture medium is a critical factor influencing the production of sesterterpenoids. A typical medium would consist of a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

  • Culture Conditions: Parameters such as temperature, pH, and aeration must be optimized to maximize the yield of this compound.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process designed to separate the target compound from other metabolites and cellular components.

Isolation_Workflow Isolation and Purification Workflow E1 Extract culture filtrate and/or mycelium with an organic solvent (e.g., ethyl acetate, chloroform) E2 Concentrate the crude extract in vacuo E1->E2 C1 Column Chromatography (Silica Gel) E2->C1 C2 Elute with a solvent gradient (e.g., hexane-ethyl acetate) C1->C2 F1 Fraction Collection and TLC Analysis C2->F1 P1 Further purification of This compound-containing fractions (e.g., preparative HPLC) F1->P1 S1 Structural Characterization (NMR, MS, etc.) P1->S1

Caption: A typical workflow for the isolation and purification of this compound from Cephalosporium caerulens culture.

Data Presentation

Spectroscopic Data of this compound
Proton Type Typical ¹H NMR Chemical Shift (ppm)
Methyl groups0.8 - 1.8
Methylene groups1.2 - 2.5
Methine groups1.5 - 3.0
Olefinic protons5.0 - 6.5
Aldehydic proton9.0 - 10.0
Carbon Type Typical ¹³C NMR Chemical Shift (ppm)
Methyl carbons10 - 30
Methylene carbons20 - 45
Methine carbons30 - 60
Quaternary carbons35 - 55
Olefinic carbons110 - 150
Carbonyl carbons190 - 220

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways affected by this compound are limited, research on other members of the ophiobolin family, such as Ophiobolin A and O, provides insights into their potential mechanisms of action. These compounds have been shown to exhibit a range of biological activities, including cytotoxic, antimicrobial, and phytotoxic effects.

It is hypothesized that the biological activity of ophiobolins is linked to their chemical structure, particularly the presence of reactive functional groups. The potential signaling pathways that could be modulated by this compound, based on studies of its analogues, are depicted below.

Signaling_Pathways Potential Signaling Pathways Modulated by Ophiobolins cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway OphiobolinD This compound MAPK MAPK Cascade OphiobolinD->MAPK Modulates PI3K_AKT PI3K/AKT OphiobolinD->PI3K_AKT Inhibits Apoptosis_MAPK Apoptosis MAPK->Apoptosis_MAPK GSK3b GSK3β PI3K_AKT->GSK3b CyclinD1 Cyclin D1 GSK3b->CyclinD1 CellCycle Cell Cycle Arrest CyclinD1->CellCycle

Caption: Hypothesized signaling pathways potentially affected by this compound, based on data from related ophiobolins.

Conclusion

This compound, a sesterterpenoid from Cephalosporium caerulens, represents a molecule of significant scientific interest. While its initial discovery and structural characterization have been established, further research is required to fully elucidate its biosynthetic pathway, optimize its production, and comprehensively understand its mechanism of action and therapeutic potential. This guide provides a foundational framework for researchers and professionals in the field of natural product chemistry and drug discovery to build upon in their future investigations of this promising compound.

References

An In-depth Technical Guide to Ophiobolin D: Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide focuses on Ophiobolin D, a less common member of this family. It is important to note that this compound appears to be an unstable molecule, and much of the definitive structural information available in the literature pertains to a stable, rearranged derivative. This document will primarily detail the structure and properties of this well-characterized derivative, while also providing general context for the broader ophiobolin class.

Chemical Structure and Stereochemistry of the this compound Derivative

The structure of the native this compound has not been fully elucidated with modern spectroscopic techniques, likely due to its instability. However, a stable derivative, formed through transannular cyclization, has been isolated and its structure and stereochemistry were confirmed by single-crystal X-ray diffraction studies.[2] This derivative, referred to as dehydro-ophiobolin D, possesses a novel and complex ring system composed of four fused five-membered rings, a departure from the typical 5-8-5 ophiobolin core.[2][3]

The formation of this unique tetracyclic structure is proposed to occur via an intramolecular Michael attack, where a carbanion formed at C-10 attacks the α,β-unsaturated ketone system within the eight-membered ring.[2] A key finding from the crystallographic analysis is that all ring junctions in this derivative are cis-fused.[2]

Molecular Formula: C₂₅H₃₄O₃ (for the diketone derivative (II) described by Nozoe et al.)

Core Skeleton: Tetracyclic 5-5-5-5 fused ring system.

Below is a representation of the chemical structure of this key this compound derivative.

G Structure of the Characterized this compound Derivative a caption Fig. 1: Structure of the tetracyclic derivative of this compound. Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Ophiobolin Synthesis AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase IPP_source IPP->IPP_source DMAPP_source DMAPP->DMAPP_source GFPP Geranylfarnesyl Pyrophosphate (GFPP) OphF Ophiobolin F (5-8-5 core) GFPP->OphF Cyclization OphD This compound & other analogs OphF->OphD Further enzymatic modifications IPP_source->GFPP 4x IPP DMAPP_source->GFPP 1x DMAPP (Ophiobolin Synthase) Workflow start Fungal Culture (Solid or Liquid Media) extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Fungal Extract concentration->crude_extract column_chrom Column Chromatography (e.g., Silica Gel) crude_extract->column_chrom fractions Collect & Analyze Fractions (TLC) column_chrom->fractions hplc Further Purification (e.g., Prep-HPLC) fractions->hplc Pool promising fractions pure_compound Pure Ophiobolin hplc->pure_compound analysis Structural Elucidation pure_compound->analysis ms Mass Spectrometry analysis->ms nmr NMR Spectroscopy (1H, 13C, 2D) analysis->nmr xray X-ray Crystallography (if crystalline) analysis->xray

References

An In-depth Technical Guide to the Ophiobolin D Sesterterpenoid Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Core Biosynthetic Pathway

The biosynthesis of ophiobolins originates from the universal five-carbon precursors of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[3] These building blocks are typically generated through the mevalonate (MVA) pathway in fungi. The core of ophiobolin biosynthesis can be dissected into three main stages: chain elongation, cyclization, and subsequent modifications.

A bifunctional enzyme, known as ophiobolin synthase (variously referred to as OblA, Au8003, or AcOS in the literature), is central to the initial steps.[2][4] This enzyme possesses two distinct functional domains: a C-terminal prenyltransferase domain and an N-terminal terpene cyclase domain.[2] The prenyltransferase domain catalyzes the sequential condensation of four molecules of IPP with one molecule of DMAPP to form the C25 linear precursor, geranylfarnesyl pyrophosphate (GFPP) .[2]

Following its synthesis, the GFPP molecule is then acted upon by the terpene cyclase domain of the same bifunctional enzyme. This domain facilitates a complex cascade of cyclization reactions, ultimately forming the characteristic 5-8-5 tricyclic carbocyclic skeleton of the ophiobolin family. The initial cyclized product is ophiobolin F .[4]

Further structural diversity among the ophiobolins is achieved through the action of tailoring enzymes, primarily cytochrome P450 monooxygenases and FAD-dependent oxidoreductases. For instance, the P450 monooxygenase OblB is responsible for oxidative modifications of the ophiobolin F backbone, leading to the formation of intermediates like ophiobolin C.[4] Subsequently, an FAD-dependent oxidoreductase, OblC , can catalyze dehydrogenation reactions to introduce double bonds, contributing to the formation of other ophiobolin derivatives.[4] It is noteworthy that in some producing organisms, such as Aspergillus ustus, the genes for these tailoring enzymes are found within the same biosynthetic gene cluster as the ophiobolin synthase, while in other cases, they can be located elsewhere in the genome.[4]

The biosynthesis of ophiobolins is intricately linked with other terpenoid biosynthetic pathways through shared precursors like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2] In Aspergillus ustus, it has been demonstrated that multiple gene clusters, responsible for the biosynthesis of C15, C20, C25, and C30 terpenoids, are involved in the overall production of ophiobolins.[2]

Ophiobolin_Biosynthesis_Pathway cluster_0 Mevalonate Pathway cluster_1 Core Ophiobolin Biosynthesis cluster_2 Enzymes IPP Isopentenyl Pyrophosphate (IPP) GFPP Geranylfarnesyl Pyrophosphate (GFPP) IPP->GFPP 4x DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GFPP OphF Ophiobolin F GFPP->OphF Cyclization OphC Ophiobolin C OphF->OphC Oxidation OphD Ophiobolin D and other derivatives OphC->OphD Further Modifications OblA Ophiobolin Synthase (OblA/Au8003) OblA->GFPP OblA->OphF OblB P450 Monooxygenase (OblB) OblB->OphC OblC FAD-dependent Oxidoreductase (OblC) OblC->OphD

Core biosynthetic pathway of this compound.

Quantitative Data

While extensive research has been conducted on the qualitative aspects of the ophiobolin biosynthesis pathway, detailed quantitative data, particularly enzyme kinetic parameters, are not widely available in the reviewed literature. However, significant achievements in the heterologous production of ophiobolins provide valuable quantitative insights into the pathway's potential.

ProductHost OrganismProduction TiterReference
Ophiobolin FSaccharomyces cerevisiae5.1 g/L[1]
Ophiobolin USaccharomyces cerevisiae128.9 mg/L[1]
Ophiobolin FEscherichia coli>150 mg/L

Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of the ophiobolin biosynthesis pathway.

Gene Knockout in Aspergillus species (Split-Marker Approach)

This protocol is adapted from methodologies used for generating gene deletion mutants in filamentous fungi.

Objective: To create a targeted gene deletion of a putative biosynthetic gene in Aspergillus to assess its role in ophiobolin production.

Materials:

  • Aspergillus recipient strain (e.g., a ku70 mutant to enhance homologous recombination)

  • Plasmids carrying selectable markers (e.g., hygromycin resistance - hph, phleomycin resistance - ble)

  • High-fidelity DNA polymerase

  • Protoplasting enzyme solution (e.g., lysing enzymes from Trichoderma harzianum)

  • PEG-CaCl₂ solution

  • Regeneration medium

Procedure:

  • Constructing the Deletion Cassette:

    • Amplify a ~1 kb upstream flanking region and a ~1 kb downstream flanking region of the target gene using primers with tails homologous to the selectable marker.

    • Amplify the selectable marker gene from a plasmid vector.

    • Fuse the three fragments (upstream flank, marker, downstream flank) using fusion PCR to generate the final linear deletion cassette.

  • Protoplast Preparation:

    • Grow the recipient Aspergillus strain in liquid medium to the mid-log phase.

    • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.6 M KCl).

    • Resuspend the mycelia in the protoplasting enzyme solution and incubate with gentle shaking until a sufficient number of protoplasts are released.

    • Separate the protoplasts from the mycelial debris by filtration through sterile glass wool.

    • Wash the protoplasts with STC buffer (Sorbitol, Tris-HCl, CaCl₂).

  • Transformation:

    • Resuspend the protoplasts in STC buffer.

    • Add the linear deletion cassette DNA to the protoplast suspension.

    • Add PEG-CaCl₂ solution and incubate on ice.

    • Plate the transformation mixture onto regeneration medium containing the appropriate selective agent (e.g., hygromycin).

  • Verification of Transformants:

    • Isolate genomic DNA from putative transformants.

    • Confirm the correct integration of the deletion cassette and the absence of the target gene by PCR and Southern blot analysis.

    • Analyze the secondary metabolite profile of the confirmed knockout mutants by HPLC or LC-MS to observe any changes in ophiobolin production.

Gene_Knockout_Workflow A Amplify Upstream Flank D Fusion PCR to create Deletion Cassette A->D B Amplify Selectable Marker B->D C Amplify Downstream Flank C->D F Transform Protoplasts with Deletion Cassette D->F E Prepare Aspergillus Protoplasts E->F G Select Transformants on Selective Medium F->G H Verify Gene Knockout by PCR/Southern Blot G->H I Analyze Metabolite Profile (HPLC/LC-MS) H->I

Workflow for gene knockout in Aspergillus.

Heterologous Expression of the Ophiobolin Gene Cluster in Saccharomyces cerevisiae

This protocol outlines the general steps for reconstituting the ophiobolin biosynthetic pathway in a yeast host.

Objective: To express the ophiobolin biosynthetic genes in S. cerevisiae to produce ophiobolins and to characterize the function of the enzymes.

Materials:

  • S. cerevisiae host strain (e.g., a strain optimized for terpenoid production)

  • Yeast expression vectors (e.g., with strong promoters and different selection markers)

  • Codon-optimized synthetic genes for the ophiobolin biosynthetic pathway (e.g., oblA, oblB, oblC)

  • Restriction enzymes and DNA ligase or Gibson assembly/yeast homologous recombination cloning kits

  • Yeast transformation reagents (e.g., lithium acetate, PEG)

  • Yeast culture media (e.g., YPD, synthetic complete dropout media)

Procedure:

  • Vector Construction:

    • Clone the codon-optimized ophiobolin biosynthetic genes into appropriate yeast expression vectors under the control of strong, constitutive promoters.

    • For multi-gene pathways, either assemble multiple genes into a single vector or use multiple vectors with different selection markers.

  • Yeast Transformation:

    • Prepare competent yeast cells using the lithium acetate/PEG method.

    • Transform the yeast cells with the constructed expression plasmids.

    • Plate the transformed cells on selective synthetic complete dropout media to select for successful transformants.

  • Cultivation and Production:

    • Inoculate a single colony of the recombinant yeast strain into liquid selective medium and grow to saturation.

    • Use this starter culture to inoculate a larger volume of production medium (e.g., YPD).

    • Incubate the culture with shaking at an appropriate temperature for a defined period to allow for ophiobolin production.

  • Extraction and Analysis of Ophiobolins:

    • Harvest the yeast culture and extract the secondary metabolites from both the cells and the culture broth using an organic solvent (e.g., ethyl acetate).

    • Concentrate the organic extract and analyze the product profile by HPLC, LC-MS, and NMR to identify and quantify the produced ophiobolins.

Heterologous_Expression_Workflow A Codon-optimize and Synthesize Genes B Clone Genes into Yeast Expression Vectors A->B C Transform S. cerevisiae B->C D Select and Cultivate Recombinant Strain C->D E Extract Metabolites D->E F Analyze Products (HPLC, LC-MS, NMR) E->F

Workflow for heterologous expression in yeast.

In Vitro Enzyme Assay for Ophiobolin Synthase

This protocol describes a method to characterize the activity of the purified ophiobolin synthase enzyme.

Objective: To determine the enzymatic activity and product profile of the purified ophiobolin synthase (OblA/Au8003).

Materials:

  • Purified ophiobolin synthase (e.g., His-tagged protein expressed in E. coli)

  • Substrates: DMAPP and IPP, or GFPP

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Alkaline phosphatase

  • Organic solvent for extraction (e.g., hexane or ethyl acetate)

  • GC-MS or LC-MS for product analysis

Procedure:

  • Enzyme Reaction:

    • Set up the reaction mixture containing the assay buffer, MgCl₂, and the purified ophiobolin synthase.

    • Initiate the reaction by adding the substrates (DMAPP and IPP, or GFPP).

    • Incubate the reaction at an optimal temperature for a specific time.

    • Include a negative control reaction without the enzyme or without the substrate.

  • Product Deproteinization and Dephosphorylation:

    • Stop the reaction by adding a quenching solution (e.g., EDTA).

    • To analyze the hydrocarbon products by GC-MS, the pyrophosphate moiety of any unreacted precursors or intermediates needs to be removed. Add alkaline phosphatase and incubate to dephosphorylate the compounds.

  • Extraction and Analysis:

    • Extract the reaction products with an equal volume of an appropriate organic solvent.

    • Concentrate the organic phase.

    • Analyze the products by GC-MS or LC-MS to identify the cyclized ophiobolin F and any other terpene products.

Conclusion

The biosynthesis of this compound and other members of this sesterterpenoid family is a complex and fascinating process orchestrated by a dedicated set of enzymes. The discovery of the bifunctional ophiobolin synthase and the associated tailoring enzymes within biosynthetic gene clusters has significantly advanced our understanding of how these intricate natural products are assembled. While significant progress has been made in elucidating the pathway and harnessing it for heterologous production, further research is needed to fully characterize the kinetics and regulatory mechanisms of the involved enzymes. The protocols and information provided in this guide serve as a valuable resource for researchers aiming to further explore and exploit the biosynthetic machinery of ophiobolins for applications in drug discovery and development.

References

Unveiling Ophiobolin D: A Technical Guide to its Fungal Origins and Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin D, a member of the sesterterpenoid class of natural products, has garnered interest within the scientific community for its potential biological activities. As research into novel therapeutic agents continues to expand, a comprehensive understanding of the natural sources, production, and biological interactions of compounds like this compound is paramount. This technical guide provides an in-depth overview of the current knowledge surrounding this compound, with a focus on its fungal producers, isolation methodologies, and preliminary insights into its mechanism of action.

Fungal Producers and Natural Sources

This compound is a secondary metabolite produced by specific fungal species. The primary documented fungal producer of this compound is Cephalosporium caerulens .[1][2] Another notable producer of ophiobolins, including this compound, is the phytopathogenic fungus Cochliobolus miyabeanus , the causal agent of brown spot disease in rice. While the broader class of ophiobolins is produced by a variety of fungi, including species of Aspergillus and Bipolaris, the specific production of this compound has been more narrowly attributed.[1][2][3]

The natural occurrence of this compound is intrinsically linked to the lifecycle and metabolic activity of its producing fungi. These fungi can be found in various ecological niches, from soil to plant tissues as pathogens or endophytes.

Quantitative Data on Production

Detailed quantitative data on the production yields of this compound from fungal fermentations are not extensively reported in the available literature. However, studies on related ophiobolins, such as Ophiobolin A and C, provide some context for potential yields. For instance, a genetically modified strain of Aspergillus ustus was reported to produce Ophiobolin C at a high yield of 200 mg/L.[4] An endophytic Bipolaris sp. associated with Datura metel has been shown to produce Ophiobolin A at a significant concentration of 235 mg/L in liquid culture.[5] While these figures pertain to other ophiobolins, they suggest that fermentation yields for this compound could potentially be optimized to similar levels through strain improvement and fermentation process development. Further research is required to establish baseline and optimized yields specifically for this compound from Cephalosporium caerulens and other potential producers.

Table 1: Fungal Producers of this compound and Related Ophiobolins

CompoundFungal Producer(s)Reported YieldReference(s)
This compound Cephalosporium caerulens, Cochliobolus miyabeanusNot extensively reported[1][2]
Ophiobolin ABipolaris sp.235 mg/L[5]
Ophiobolin CAspergillus ustus (modified strain)200 mg/L[4]

Experimental Protocols

General Experimental Workflow for Ophiobolin Isolation

Caption: Generalized workflow for the isolation and characterization of this compound.

Methodology Details:

  • Fermentation: The producing fungus, such as Cephalosporium caerulens, is cultured in a suitable liquid or solid-state medium under optimized conditions of temperature, pH, and aeration to promote the biosynthesis of this compound.

  • Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites, including this compound, into the organic phase. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Flash Chromatography: The crude extract is subjected to flash column chromatography on silica gel. A gradient elution system, for example, a hexane-ethyl acetate or chloroform-methanol gradient, is employed to separate the components of the extract based on their polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from the flash chromatography step are further purified using preparative HPLC. A reverse-phase column (e.g., C18) with a suitable mobile phase, such as a water-acetonitrile or water-methanol gradient, is typically used to achieve high purity.

  • Structure Elucidation: The purified this compound is structurally characterized using spectroscopic methods. High-resolution mass spectrometry (HRMS) is used to determine the molecular formula. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy are employed to elucidate the detailed chemical structure.

Signaling Pathways and Mechanism of Action

The precise molecular targets and signaling pathways affected by this compound are not as well-characterized as those of other members of the ophiobolin family, such as Ophiobolin A and O. However, the structural similarities suggest that this compound may share some mechanisms of action with its better-studied analogs.

Research on Ophiobolin A has revealed its ability to inhibit multiple oncogenic signaling pathways, including the PI3K/mTOR, Ras/Raf/ERK, and CDK/RB pathways.[6] Furthermore, Ophiobolin A has been shown to covalently modify phosphatidylethanolamine (PE) in cell membranes, leading to lipid bilayer destabilization and cytotoxicity.[7] This interaction is proposed to occur via a Paal-Knorr-like reaction.[7] Ophiobolin O has been demonstrated to induce G1 phase arrest in cancer cells by interacting with the AKT/GSK3β/Cyclin D1 signaling pathway.[8][9]

Given these findings, it is plausible that this compound exerts its biological effects through the modulation of similar critical cellular signaling cascades. Further investigation is necessary to delineate the specific targets and pathways directly influenced by this compound.

Caption: Putative signaling pathways potentially modulated by this compound.

Conclusion

This compound represents an intriguing natural product with potential for further scientific exploration and drug development. While its primary fungal sources have been identified as Cephalosporium caerulens and Cochliobolus miyabeanus, a significant need exists for the quantification of its production and the development of detailed, optimized isolation protocols. The elucidation of its specific molecular targets and the signaling pathways it modulates will be crucial for understanding its biological activity and assessing its therapeutic potential. This technical guide serves as a foundational resource for researchers embarking on the study of this promising sesterterpenoid.

References

The Biological Activities of Ophiobolins: A Review with a Focus on the Enigmatic Ophiobolin D

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolins are a class of sesterterpenoids, natural products characterized by a unique 5-8-5 tricyclic carbon skeleton.[1][2] First identified as phytotoxins produced by pathogenic fungi of the Bipolaris and Aspergillus genera, subsequent research has revealed a broad spectrum of potent biological activities.[1][3] These include antimicrobial, nematocidal, and notably, cytotoxic effects against a wide range of cancer cell lines, including those with multidrug resistance (MDR).[1][2] This has positioned the ophiobolin family as a promising source of scaffolds for the development of novel therapeutics.

This review synthesizes the current understanding of the biological activities of ophiobolins. While a significant body of research exists for prominent members like Ophiobolin A and K, data on other analogues, such as Ophiobolin D, remains scarce. This guide will present the available quantitative data for the ophiobolin class, detail common experimental methodologies, and illustrate key signaling pathways, while clearly delineating the current knowledge gaps concerning this compound.

Biological Activities of the Ophiobolin Family

The biological effects of ophiobolins are diverse. Initially studied for their phytotoxicity, their potent anti-proliferative and cytotoxic activities against cancer cells have become a major focus of research.[1][3] Several ophiobolins have demonstrated low micromolar to nanomolar efficacy in vitro.

Quantitative Data: Cytotoxicity of Ophiobolins

The cytotoxic activity of various ophiobolin analogues has been quantified against numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell viability by 50%, is a standard metric for this activity. A summary of reported IC50 values for several well-studied ophiobolins is presented below.

Note: Extensive literature searches did not yield specific cytotoxic activity data or IC50 values for This compound . The data presented is for other members of the ophiobolin family to provide a comparative context for the potency of this compound class. This compound was reported to be isolated from Cephalosporium caerulens, but its biological activities were not characterized in the available literature.[1]

Ophiobolin AnalogueCell LineCancer TypeIC50 (µM)Reference
6-epi-Ophiobolin A HCT-8Human Colon Adenocarcinoma2.09[3]
Bel-7402Human Liver Cancer2.71[3]
BGC-823Human Gastric Cancer2.54[3]
A549Human Lung Adenocarcinoma4.5[3]
A2780Human Ovarian Adenocarcinoma2.63[3]
Ophiobolin A CLLChronic Lymphocytic Leukemia0.001[4]
Ophiobolin B CLLChronic Lymphocytic Leukemia0.008[4]
Ophiobolin C CLLChronic Lymphocytic Leukemia0.001[4]
Ophiobolin K CLLChronic Lymphocytic Leukemia0.001[4]
Ophiobolin I HeLaHuman Cervical Carcinoma0.1 µg/mL[3]
KBHuman Mouth Epidermal Carcinoma0.9 µg/mL[3]

Mechanism of Action

The mechanisms underlying the potent cytotoxicity of ophiobolins are multifaceted and appear to be analogue- and cell-type-specific. The majority of mechanistic studies have focused on Ophiobolin A.

One key mechanism for Ophiobolin A involves the covalent modification of phosphatidylethanolamine (PE) in the cell membrane. Ophiobolin A is proposed to react with the primary amine of PE via a Paal-Knorr reaction, forming pyrrole-containing adducts that destabilize the lipid bilayer, leading to cell death.[5][6]

Another identified target of Ophiobolin A is the mitochondrial respiratory chain. It has been shown to covalently target Complex IV, leading to a collapse in mitochondrial metabolism and subsequent cell death.

For Ophiobolin O , studies have implicated the induction of G1 phase cell cycle arrest in MCF-7 human breast cancer cells through the modulation of the AKT/GSK3β/Cyclin D1 signaling pathway.

The specific molecular targets and signaling pathways modulated by This compound have not yet been reported.

Ophiobolin_A_Mechanism Proposed Mechanism of Action for Ophiobolin A Ophiobolin_A Ophiobolin A PE Phosphatidylethanolamine (PE) in Cell Membrane Ophiobolin_A->PE Covalent Modification (Paal-Knorr Reaction) Mitochondria Mitochondria Ophiobolin_A->Mitochondria Cell_Death Cell Death PE->Cell_Death Lipid Bilayer Destabilization Complex_IV Complex IV Mitochondria->Complex_IV targets Complex_IV->Cell_Death Mitochondrial Metabolic Collapse

Proposed Mechanisms of Action for Ophiobolin A.

Experimental Protocols

The evaluation of the cytotoxic properties of ophiobolins typically involves cell viability assays. The MTT assay is a widely used colorimetric method for this purpose.

General Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which is proportional to the number of viable cells, is determined by dissolving them and measuring the absorbance.

1. Cell Seeding:

  • Culture human cancer cells in appropriate growth medium.
  • Trypsinize and count the cells.
  • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the Ophiobolin compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations.
  • Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
  • Add 10-20 µL of the MTT solution to each well.
  • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

4. Solubilization of Formazan:

  • After incubation, carefully remove the medium containing MTT.
  • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot the percentage of cell viability against the compound concentration.
  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed cells in\n96-well plate"]; incubate_24h [label="Incubate 24h\n(Cell Attachment)"]; treat_cells [label="Treat cells with\nthis compound"]; incubate_48_72h [label="Incubate 48-72h\n(Compound Exposure)"]; add_mtt [label="Add MTT reagent"]; incubate_2_4h [label="Incubate 2-4h\n(Formazan Formation)"]; solubilize [label="Add solubilization\nsolution"]; read_absorbance [label="Read absorbance\n(570 nm)"]; analyze_data [label="Calculate % viability\nand IC50"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> seed_cells; seed_cells -> incubate_24h; incubate_24h -> treat_cells; treat_cells -> incubate_48_72h; incubate_48_72h -> add_mtt; add_mtt -> incubate_2_4h; incubate_2_4h -> solubilize; solubilize -> read_absorbance; read_absorbance -> analyze_data; analyze_data -> end; }

Workflow of a typical MTT cytotoxicity assay.

Conclusion and Future Directions

The ophiobolin family of sesterterpenoids represents a rich source of biologically active compounds with significant potential for therapeutic development, particularly in oncology. While extensive research has elucidated the potent cytotoxic effects and mechanisms of action for several analogues, such as Ophiobolin A, many members of this family remain underexplored.

This review highlights a significant gap in the scientific literature concerning the biological activities of this compound. Despite its early discovery, there is a notable absence of quantitative data on its cytotoxic, antimicrobial, or other biological effects. Future research efforts should be directed towards the isolation or synthesis of this compound to enable a thorough investigation of its biological profile. Such studies are crucial to fully understand the structure-activity relationships within the ophiobolin class and to unlock the full therapeutic potential of these fascinating natural products.

References

Preliminary Insights into the Mechanism of Action of Ophiobolin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct preliminary studies on the mechanism of action of Ophiobolin D are not extensively available in the current body of scientific literature. This guide, therefore, presents a comprehensive overview of the well-documented mechanisms of action for closely related analogues, primarily Ophiobolin A (OPA) and Ophiobolin O, which are considered representative of the broader ophiobolin class of sesterterpenoids. These insights provide a foundational framework for prospective research into this compound.

Ophiobolins are a class of sesterterpenoids produced by various fungi, notably from the Bipolaris and Aspergillus genera.[1] Initially identified as phytotoxins, they have garnered significant interest for their potent cytotoxic activities against a range of cancer cell lines, including those with multidrug resistance.[1][2] The proposed mechanisms of action are multifaceted and appear to be context-dependent, varying with the specific cancer cell type.[3] Key pathways affected include calmodulin inhibition, covalent modification of membrane lipids, induction of endoplasmic reticulum stress, and disruption of mitochondrial metabolism.[3][4][5]

Quantitative Data on Ophiobolin Cytotoxicity

The cytotoxic effects of various ophiobolin analogues have been quantified across numerous cancer cell lines. The following tables summarize the reported 50% growth inhibitory (GI₅₀), 50% lethal dose (LD₅₀), or 50% inhibitory concentration (IC₅₀) values.

Table 1: Cytotoxicity of Ophiobolin A (OPA) and Related Compounds

CompoundCell LineAssay TypeValue (µM)Reference
Ophiobolin ANCI-H1703 (Lung Squamous Cell Carcinoma)GI₅₀0.17[3]
Ophiobolin ANCI-H1703 (Lung Squamous Cell Carcinoma)EC₅₀0.54[3]
6-epi-Ophiobolin ANCI-H1703 (Lung Squamous Cell Carcinoma)EC₅₀3.7[3]
anhydro-6-epi-Ophiobolin ANCI-H1703 (Lung Squamous Cell Carcinoma)EC₅₀4.0[3]
Ophiobolin AKBM7 (Human Haploid Cell Line)IC₅₀0.043[6]
6-epi-Ophiobolin AVarious Human Cell LinesIC₅₀~40-fold less potent than OPA[6]

Table 2: Cytotoxicity of 6-epi-Ophiobolin A in Various Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
HCT-8Colon Adenocarcinoma2.09 - 2.71[7]
Bel-7402Liver Cancer2.09 - 2.71[7]
BGC-823Gastric Cancer2.09 - 2.71[7]
A2780Ovarian Adenocarcinoma2.09 - 2.71[7]
A549Lung Adenocarcinoma4.5[7]

Core Mechanisms of Action

Preliminary studies on ophiobolins, particularly Ophiobolin A, have elucidated several key mechanisms through which they exert their cytotoxic effects.

Calmodulin Inhibition

One of the earliest proposed mechanisms for Ophiobolin A's bioactivity is the inhibition of calmodulin (CaM), a ubiquitous calcium-binding protein that regulates numerous cellular processes.[2] OPA has been shown to form a covalent adduct with specific lysine residues on CaM, leading to an irreversible loss of its function.[6] This interaction disrupts CaM-dependent signaling pathways, which can contribute to cell death.

OphA Ophiobolin A CaM Calmodulin (CaM) OphA->CaM Covalent Adduction Lysine Lysine Residues CaM->Lysine Inactive_CaM Inactive CaM Complex CaM->Inactive_CaM Downstream Downstream CaM-dependent Signaling Disrupted Inactive_CaM->Downstream

Figure 1. Covalent inhibition of Calmodulin by Ophiobolin A.

Covalent Modification of Phosphatidylethanolamine (PE)

A significant breakthrough in understanding Ophiobolin A's mechanism was the discovery that it covalently modifies phosphatidylethanolamine (PE), a key phospholipid component of cell membranes.[4] OPA reacts with the primary amine of the PE headgroup through a Paal-Knorr reaction to form a pyrrole-containing adduct.[4][8] This modification is believed to destabilize the lipid bilayer, leading to membrane disruption and a form of non-apoptotic cell death known as paraptosis.[4][6]

cluster_membrane Cell Membrane OphA Ophiobolin A PE Phosphatidylethanolamine (PE) (in cell membrane) OphA->PE Paal-Knorr Reaction Adduct PE-OPA Adduct Membrane Lipid Bilayer Destabilization Adduct->Membrane Paraptosis Paraptosis-like Cell Death Membrane->Paraptosis

Figure 2. OPA-induced cytotoxicity via PE modification.

Induction of Endoplasmic Reticulum (ER) Stress

In glioblastoma cells, Ophiobolin A has been shown to induce paraptosis-like cell death accompanied by the dilation of the endoplasmic reticulum. This suggests that ER stress is a critical component of its anti-glioma activity. The proposed mechanism involves the covalent modification of free sulfhydryl groups on proteins, leading to protein misfolding and the accumulation of misfolded proteins, which triggers the unfolded protein response (UPR) and ultimately cell death.

Disruption of Mitochondrial Metabolism

More recent chemoproteomic studies have revealed that Ophiobolin A can covalently target subunits of Complex IV (cytochrome C oxidase) in the mitochondrial electron transport chain, such as COX5A and HIGD2A.[3] This interaction leads to an initial spike in mitochondrial respiration and ATP production, followed by heightened oxidative stress, compromised mitochondrial membrane potential, and eventual ATP depletion, resulting in a metabolic collapse and rapid cell death.[3]

OphA Ophiobolin A ComplexIV Mitochondrial Complex IV (COX5A, HIGD2A) OphA->ComplexIV Covalent Targeting Respiration ↑ Mitochondrial Respiration ComplexIV->Respiration ATP_spike Initial ↑ ATP Respiration->ATP_spike ROS ↑ Oxidative Stress (ROS) Respiration->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP ATP_depletion ATP Depletion MMP->ATP_depletion Death Cell Death ATP_depletion->Death

Figure 3. OPA-induced mitochondrial metabolic collapse.

Activation of MAPK Signaling Pathway

Studies on Ophiobolin O have demonstrated its ability to induce apoptosis and cell cycle arrest in human breast cancer cells (MCF-7). This process is regulated through the activation of MAPK signaling pathways, including JNK, ERK, and p38.[9] Furthermore, Ophiobolin O was found to reduce the phosphorylation of AKT and GSK3β, leading to the downregulation of cyclin D1 and subsequent G1 phase arrest.

Detailed Experimental Protocols

The following are summaries of key experimental protocols used in the cited preliminary studies on ophiobolins.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: Used to assess cell metabolic activity as an indicator of cell viability.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the ophiobolin compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC₅₀ values are calculated from dose-response curves.

  • Luciferase-based ATP Assay (e.g., CellTiter-Glo®): Quantifies ATP, an indicator of metabolically active cells.[4]

    • Cells are seeded and treated as described for the MTT assay.

    • After the treatment period, the plate and its contents are equilibrated to room temperature.

    • A volume of the luciferase-based reagent equal to the volume of cell culture medium is added to each well.

    • The contents are mixed on an orbital shaker to induce cell lysis.

    • The plate is incubated at room temperature to stabilize the luminescent signal.

    • Luminescence is recorded using a plate-reading luminometer.

Western Blotting for Protein Expression and Phosphorylation
  • Purpose: To detect and quantify specific proteins and their phosphorylation status to elucidate signaling pathway activation.

    • Cell Lysis: Treated and control cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

    • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., cleaved PARP, p-AKT, Cyclin D1) overnight at 4°C.[2]

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

Flow Cytometry for Cell Cycle and Apoptosis Analysis
  • Purpose: To analyze the distribution of cells in different phases of the cell cycle and to quantify apoptotic and necrotic cells.

    • Cell Preparation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • Staining: For cell cycle analysis, fixed cells are stained with a solution containing propidium iodide (PI) and RNase A. For apoptosis analysis, unfixed cells are stained with Annexin V (conjugated to a fluorophore like FITC) and PI.

    • Data Acquisition: The stained cells are analyzed using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content, allowing for the differentiation of G1, S, and G2/M phases. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of early apoptotic cells, while PI enters late apoptotic and necrotic cells with compromised membrane integrity.

    • Data Analysis: The data is analyzed using appropriate software to quantify the percentage of cells in each cell cycle phase or quadrant (viable, early apoptotic, late apoptotic, necrotic).

Conclusion and Future Directions

The preliminary studies on Ophiobolin A and O have revealed a complex and multifaceted mechanism of action targeting fundamental cellular processes, including signaling, membrane integrity, and metabolism. While these findings provide a strong foundation, dedicated research into this compound is imperative. Future studies should focus on:

  • Direct Cytotoxicity Profiling: Establishing the GI₅₀/IC₅₀ values of this compound across a wide panel of cancer cell lines.

  • Target Identification: Utilizing chemoproteomic and genetic screening approaches to identify the direct molecular targets of this compound.

  • Comparative Mechanistic Studies: Directly comparing the effects of this compound with Ophiobolin A on key pathways such as calmodulin signaling, PE modification, and mitochondrial function to understand structure-activity relationships.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.

By building upon the knowledge gained from its analogues, the scientific community can efficiently elucidate the specific mechanism of action of this compound and evaluate its potential as a novel therapeutic agent.

References

Unveiling the Molecular Architecture of Ophiobolin D: A Technical Guide to Structure Elucidation via NMR and HR-ESIMS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin D belongs to the ophiobolin family, a class of sesterterpenoids produced by various fungal species. These compounds are characterized by a unique 5-8-5 tricyclic carbon skeleton and exhibit a range of biological activities, making them of significant interest in drug discovery and development. The precise determination of their molecular structure is paramount for understanding their structure-activity relationships and mechanism of action. This technical guide provides an in-depth overview of the methodologies employed in the structure elucidation of this compound, with a core focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS).

Core Principles of Structure Elucidation

The structural determination of a novel natural product like this compound is a systematic process that integrates data from multiple analytical techniques. HR-ESIMS provides the elemental composition, a crucial first step in defining the molecular formula. Subsequently, a suite of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) techniques, are utilized to piece together the connectivity of atoms and the overall topography of the molecule.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from fungal cultures is a multi-step process designed to obtain a pure sample for spectroscopic analysis.

  • Fermentation: The producing fungal strain (e.g., Aspergillus or Bipolaris species) is cultured in a suitable liquid or solid medium to promote the biosynthesis of secondary metabolites, including this compound.

  • Extraction: The fungal biomass and culture broth are extracted with an organic solvent, typically ethyl acetate or methanol, to isolate the crude mixture of metabolites.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds. This often involves:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents of increasing polarity to fractionate the extract.

    • High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved using reversed-phase or normal-phase HPLC to yield pure this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

HR-ESIMS is employed to determine the accurate mass of the molecule, which in turn allows for the calculation of its elemental formula.

  • Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: The sample is introduced into an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Acquisition: The mass spectrum is acquired in positive or negative ion mode. The high-resolution measurement provides the exact mass-to-charge ratio (m/z) of the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive suite of NMR experiments is conducted to elucidate the detailed structure of this compound.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) and placed in an NMR tube.

  • 1D NMR (¹H and ¹³C):

    • The ¹H NMR spectrum provides information about the chemical environment and number of protons in the molecule.

    • The ¹³C NMR spectrum reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

Data Presentation and Interpretation

HR-ESIMS Data
ParameterValue
Molecular Formula C₂₅H₃₆O₅
Calculated m/z 416.2563
Ionization Mode ESI+ ([M+H]⁺) or ESI- ([M-H]⁻)
¹H NMR Data (Predicted)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
............
Data to be populated from experimental findings
¹³C NMR Data (Predicted)
PositionChemical Shift (δ, ppm)
......
Data to be populated from experimental findings

Visualizing the Elucidation Process and Biological Context

Experimental Workflow

The following diagram illustrates the general workflow for the structure elucidation of a natural product like this compound.

experimental_workflow Experimental Workflow for this compound Structure Elucidation cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Fungal_Culture Fungal Culture Extraction Extraction Fungal_Culture->Extraction Organic Solvents Chromatography Chromatography (Column, HPLC) Extraction->Chromatography Crude Extract Pure_Compound Pure this compound Chromatography->Pure_Compound Purified this compound HR_ESIMS HR-ESIMS Analysis Pure_Compound->HR_ESIMS Sample NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR Sample Molecular_Formula Molecular Formula Determination HR_ESIMS->Molecular_Formula Connectivity_Stereochemistry Connectivity & Stereochemistry Determination NMR->Connectivity_Stereochemistry Final_Structure Final Structure of this compound Molecular_Formula->Final_Structure Connectivity_Stereochemistry->Final_Structure

Caption: A flowchart outlining the key stages from fungal culture to the final elucidated structure of this compound.

Logical Relationship of NMR Experiments

This diagram shows how different NMR experiments contribute to the final structure.

nmr_logic Logical Flow of NMR Data Interpretation cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Fragment_Assembly Fragment_Assembly COSY->Fragment_Assembly Build Spin Systems HSQC->Fragment_Assembly Assign Carbons Final_Connectivity Final_Connectivity HMBC->Final_Connectivity Connect Fragments NOESY NOESY/ROESY (Spatial Proximity) Stereochemistry Stereochemistry NOESY->Stereochemistry Determine Relative Stereochemistry Fragment_Assembly->Final_Connectivity Final_Connectivity->Stereochemistry Establish Planar Structure

Caption: The interplay of various NMR techniques in assembling the final molecular structure.

Potential Signaling Pathways Affected by Ophiobolins

While the specific signaling pathways affected by this compound are not extensively characterized, studies on related ophiobolins, such as Ophiobolin A, suggest interference with key cellular signaling cascades implicated in cancer cell proliferation and survival.[1]

signaling_pathway Potential Signaling Pathways Modulated by Ophiobolins cluster_pathways Cellular Signaling Cascades OphiobolinD This compound MAPK_Pathway MAPK Pathway (e.g., ERK) OphiobolinD->MAPK_Pathway Inhibition PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway OphiobolinD->PI3K_AKT_mTOR Modulation NFkB_Pathway NF-κB Pathway OphiobolinD->NFkB_Pathway Inhibition Cell_Proliferation Cell_Proliferation MAPK_Pathway->Cell_Proliferation Regulates Cell_Survival Cell_Survival PI3K_AKT_mTOR->Cell_Survival Promotes Inflammation_Survival Inflammation & Survival NFkB_Pathway->Inflammation_Survival Regulates

Caption: A diagram illustrating the potential inhibitory effects of this compound on key cancer-related signaling pathways.

Conclusion

The structure elucidation of this compound is a meticulous process that relies on the synergistic application of HR-ESIMS and a variety of NMR spectroscopic techniques. While the complete modern spectroscopic dataset for this compound remains to be fully published, the analytical framework presented here, based on the study of its derivatives and related compounds, provides a robust guide for researchers in the field of natural products chemistry. The detailed structural information obtained through these methods is indispensable for the future development of this compound and its analogues as potential therapeutic agents. The exploration of its interactions with cellular signaling pathways will further illuminate its mechanism of action and pave the way for its potential clinical applications.

References

An In-depth Technical Guide to Ophiobolin D Analogues: Natural Occurrence, Biosynthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolins are a class of sesterterpenoids, 25-carbon natural products derived from five isoprene units.[1][2] Characterized by a unique 5-8-5 tricyclic carbon skeleton, these fungal metabolites have garnered significant attention for their diverse and potent biological activities.[1][2] First isolated as phytotoxins from plant pathogenic fungi, subsequent research has revealed their potential as antimicrobial, nematicidal, and particularly as anticancer agents.[1] This guide provides a comprehensive overview of Ophiobolin D analogues, focusing on their natural sources, biosynthesis, and mechanisms of action, with a particular emphasis on their potential in drug discovery and development.

Natural Occurrence and Isolation of Ophiobolin Analogues

Ophiobolin analogues are primarily produced by ascomycete fungi, with the genera Aspergillus and Bipolaris being the most prolific sources.[1][2] These fungi have been isolated from a variety of environments, including terrestrial plants as endophytes or pathogens, and marine sources such as seaweeds and driftwood.[1][3][4][5] The specific analogues produced can vary between fungal species and even strains. For instance, species of Bipolaris are known to produce ophiobolins A, B, I, J, L, and M, while Aspergillus species are sources of ophiobolins C, F, G, H, K, N, and U.[1] A novel marine-derived fungus, Uzbekistanica storfjordensis, has been identified as a producer of a new series of ophiobolin-type sesterterpenes called bipolarolides.[5]

Tabulation of Naturally Occurring Ophiobolin Analogues
Ophiobolin AnalogueFungal Source(s)Reference(s)
Ophiobolin ABipolaris oryzae, Bipolaris maydis, Bipolaris sorghicola, Bipolaris cookei, Drechslera gigantea, Bipolaris setariae[1][6][7]
Ophiobolin BBipolaris oryzae[1]
Ophiobolin CAspergillus ustus, Cochliobolus heterostrophus[1]
Ophiobolin FAspergillus ustus[1]
6-epi-Ophiobolin GAspergillus calidoustus[8]
Ophiobolin HAspergillus ustus, Aspergillus insuetus[4][8]
Ophiobolin IBipolaris oryzae, Bipolaris setariae[1][7]
Ophiobolin KAspergillus ustus, Aspergillus insuetus, Cochliobolus heterostrophus[8]
6-epi-Ophiobolin KAspergillus ustus, Aspergillus insuetus[8]
6-epi-Ophiobolin NAspergillus insuetus[8]
Ophiobolin OAspergillus sp. (marine derived)[4]
6-epi-Ophiobolin OAspergillus sp. (marine derived)[4]
Ophiobolin UAspergillus insuetus[8]
Bipolarolides H-OUzbekistanica storfjordensis (marine derived)[5]
14,15-dehydro-6-epi-ophiobolin KAspergillus flocculosus (marine derived)[4]
14,15-dehydro-ophiobolin KAspergillus flocculosus (marine derived)[4]
14,15-dehydro-6-epi-ophiobolin GAspergillus flocculosus (marine derived)[4]
14,15-dehydro-ophiobolin GAspergillus flocculosus (marine derived)[4]
14,15-dehydro-(Z)-14-ophiobolin GAspergillus flocculosus (marine derived)[4]

Spectroscopic Data of Representative Ophiobolin Analogues

The structural elucidation of ophiobolin analogues relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables provide representative ¹H and ¹³C NMR data for selected ophiobolins.

Table 2: ¹H NMR Data (δ in ppm, J in Hz) for Selected Ophiobolin Analogues (Data presented here is a compilation from various sources and may have been recorded in different solvents.)

PositionOphiobolin O (in CDCl₃)6-epi-Ophiobolin O (in CDCl₃)Bipolarolide H (in DMSO-d₆)
11.38 (m)1.40 (m)3.45 (m)
2--2.50 (m)
42.36 (d, 13.7)2.23 (d, 14.0)2.80 (m)
63.16 (d, 11.0)3.11 (dd, 9.5, 2.4)2.88 (m)
85.90 (br s)5.68 (br s)-
101.63 (dt, 3.6, 11.0)2.35 (ddd, 14.3)2.15 (m)
121.38 (m)1.47 (m)1.95 (m)
19--1.21 (s)
20--0.91 (d, 6.9)
24--6.61 (br d, 10.1)
27--0.83 (d, 6.9)
28--1.72 (s)

Table 3: ¹³C NMR Data (δ in ppm) for Selected Ophiobolin Analogues (Data presented here is a compilation from various sources and may have been recorded in different solvents.)

PositionOphiobolin O (in CDCl₃)6-epi-Ophiobolin O (in CDCl₃)Bipolarolide H (in DMSO-d₆)
136.244.861.1
2--39.5
379.781.4171.1
451.151.548.7
5120.8119.545.1
650.251.849.3
7139.2136.341.5
8130.8127.4137.9
924.828.6138.8
1054.742.243.1
1143.543.9170.9
1243.042.439.5
13--42.1
14--43.6
15--25.1
16--32.1
17--169.1
18--25.4
19--21.6
20--14.5
21--41.1
22--29.1
23--32.1
24--145.1
25--127.9
27--20.1
28--12.1

Biosynthesis of Ophiobolins

The biosynthesis of the ophiobolin skeleton is a complex process involving multiple enzymes. The pathway begins with the universal terpene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated via the mevalonate (MVA) pathway.

The core of ophiobolin biosynthesis is catalyzed by a bifunctional enzyme known as ophiobolin synthase (e.g., OblA or AcOS). This enzyme possesses both a prenyltransferase domain, which catalyzes the sequential condensation of IPP molecules with DMAPP to form the C25 precursor geranylfarnesyl pyrophosphate (GFPP), and a terpene cyclase domain, which then catalyzes the intricate cyclization of GFPP to form the characteristic 5-8-5 tricyclic ophiobolin skeleton, with ophiobolin F being a common product.

Following the formation of the initial ophiobolin skeleton, a series of post-modification reactions, primarily oxidations, are carried out by cytochrome P450 monooxygenases (e.g., OblB) and FAD-dependent oxidoreductases (e.g., OblC) to generate the diverse array of ophiobolin analogues observed in nature.

G Simplified Biosynthetic Pathway of Ophiobolin K cluster_0 Mevalonate (MVA) Pathway cluster_1 Ophiobolin Core Biosynthesis cluster_2 Post-Modification Steps Acetyl-CoA Acetyl-CoA IPP_DMAPP IPP / DMAPP Acetyl-CoA->IPP_DMAPP Multiple steps GFPP Geranylfarnesyl Pyrophosphate (GFPP) IPP_DMAPP->GFPP OblA (Prenyltransferase) Ophiobolin_F Ophiobolin F GFPP->Ophiobolin_F OblA (Terpene Cyclase) Ophiobolin_C Ophiobolin C Ophiobolin_F->Ophiobolin_C OblB (P450) Ophiobolin_K Ophiobolin K Ophiobolin_C->Ophiobolin_K OblC (FAD-dependent oxidoreductase) G Key Signaling Pathways Targeted by Ophiobolin Analogues cluster_0 PI3K/mTOR Pathway cluster_1 Ras/Raf/ERK Pathway cluster_2 Cell Cycle Control Ophiobolin_Analogues Ophiobolin Analogues (e.g., Ophiobolin A, O) PI3K PI3K Ophiobolin_Analogues->PI3K inhibition AKT AKT Ophiobolin_Analogues->AKT inhibition ERK ERK Ophiobolin_Analogues->ERK inhibition CDK_RB CDK/RB Ophiobolin_Analogues->CDK_RB inhibition GSK3b_CyclinD1 GSK3β/Cyclin D1 Ophiobolin_Analogues->GSK3b_CyclinD1 modulation PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation_Survival Cell_Proliferation_Survival mTOR->Cell_Proliferation_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Cell_Proliferation_Survival Cell_Cycle_Progression Cell_Cycle_Progression CDK_RB->Cell_Cycle_Progression GSK3b_CyclinD1->Cell_Cycle_Progression G General Workflow for Ophiobolin Isolation Fungal_Culture Fungal Culture (Solid or Liquid Media) Extraction Extraction (e.g., Ethyl Acetate) Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column, HPLC) Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Purification Purification (e.g., Preparative HPLC) Fractions->Purification Pure_Compound Pure Ophiobolin Analogue Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

References

Technical Whitepaper: Phytotoxic Effects of Ophiobolins on Plant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The ophiobolins are a class of sesterterpenoid natural products produced by various phytopathogenic fungi, notably from the Bipolaris and Aspergillus genera. While numerous ophiobolin analogues have been identified, the majority of mechanistic and phytotoxicity research has centered on Ophiobolin A. Specific quantitative data on the phytotoxic effects of Ophiobolin D against plant pathogens is not widely available in current literature. This document provides a comprehensive technical overview of the known phytotoxic activities and mechanisms of the ophiobolin class, using the well-studied Ophiobolin A as a primary exemplar. It includes a detailed examination of the core mechanism of action, a summary of observed phytotoxic activities, standardized experimental protocols for assessing antifungal efficacy, and key signaling and workflow diagrams to support research and development efforts.

Introduction to the Ophiobolin Family

Ophiobolins are a group of sesterterpenoids (C25) characterized by a unique 5-8-5 tricyclic carbon skeleton. First isolated from fungi responsible for significant crop diseases like southern corn leaf blight, these metabolites are key factors in the pathogenicity of the producing organisms.[1] Ophiobolin A was the first member of this class to be identified and remains the most extensively studied.[1] Other analogues, including Ophiobolins B, C, I, K, and the subject of this paper's focus, this compound, share the core structure but differ in substitutions and oxidation states, which can influence their biological activity.[2] Their broad spectrum of activity, including phytotoxic, antimicrobial, and cytotoxic effects, makes them a subject of interest for agricultural applications (e.g., bioherbicides) and therapeutic drug discovery.[1][3]

Core Mechanism of Action: Calmodulin Inhibition

The primary molecular target for ophiobolins in eukaryotic cells is Calmodulin (CaM), a highly conserved and ubiquitous calcium-binding protein that acts as a master regulator of numerous cellular processes.

Ophiobolin A has been shown to form an irreversible covalent bond with CaM, primarily targeting specific lysine residues.[3] This interaction is dependent on the presence of Ca²⁺. By binding to and inhibiting CaM, ophiobolins disrupt calcium-dependent signaling pathways that are critical for cellular homeostasis, leading to a cascade of downstream effects that culminate in cell death. This mechanism is believed to be the foundation of both its phytotoxic effects on plants and its cytotoxic effects on fungal and mammalian cells.

Ophiobolin_Mechanism_of_Action Figure 1: Proposed Signaling Pathway for Ophiobolin-Induced Phytotoxicity cluster_input cluster_cellular_interaction Cellular Interaction cluster_downstream_effects Downstream Effects ophiobolin This compound (and Analogues) inhibition Irreversible Inhibition (Covalent Adduct Formation) ophiobolin->inhibition Enters Cell cam Calmodulin (CaM) ca2_cam Ca²⁺/CaM Complex cam->ca2_cam + Ca²⁺ ca2_cam->inhibition ca_signaling Ca²⁺ Signaling Disruption inhibition->ca_signaling Blocks Function ros ↑ Reactive Oxygen Species (ROS) ca_signaling->ros oxidative_stress Oxidative Stress ros->oxidative_stress membrane_damage Membrane Damage (Electrolyte Leakage) oxidative_stress->membrane_damage pcd Programmed Cell Death (Apoptosis/Paraptosis) oxidative_stress->pcd membrane_damage->pcd

Caption: Proposed signaling pathway for ophiobolin-induced phytotoxicity.

Phytotoxic & Antifungal Activity of Ophiobolins

While quantitative antifungal data (e.g., Minimum Inhibitory Concentration - MIC) for ophiobolins against specific plant pathogens is limited in the literature, their potent phytotoxic activity is well-documented. This activity is often measured through leaf-puncture assays, where the compound is applied to a plant leaf and the resulting necrotic lesion diameter is measured. Studies on Bipolaris setariae found that 3-anhydro-ophiobolin A was the most phytotoxic among several tested analogues, followed by 6-epi-ophiobolin A.[2][4]

The growth-inhibitory effects of Ophiobolin A have been quantified against plant cells and various mammalian cancer cell lines, often demonstrating high potency with IC₅₀ values in the sub-micromolar to low micromolar range.[3][5][6] This potent cytotoxicity underscores the potential for broad-spectrum activity against eukaryotic pathogens.

Table 1: Summary of Quantitative Biological Activity for Ophiobolin Analogues

Compound Target Organism/Cell Line Assay Type Measured Value (Concentration) Reference(s)
Ophiobolin A Nicotiana tabacum (TBY-2) cells Cell Death Induction ≥10 µM [3][5]
Ophiobolin A Nicotiana tabacum (TBY-2) cells Proliferation Inhibition 5 µM [3][5]
Ophiobolin A Human Cancer Cell Lines (Panel) Growth Inhibition (GI₅₀) <1 µM (average 70 nM) [5][7]
Ophiobolin A Human Cancer Cell Lines (Solid & Haem.) Growth Inhibition (IC₅₀) 0.4 - 4.3 µM [6]
6-epi-Ophiobolin G HepG2 (Human Liver Cancer) Cytotoxicity (IC₅₀) 0.37 µM [8]

| Ophiobolin T | HepG2 (Human Liver Cancer) | Cytotoxicity (IC₅₀) | 0.24 µM |[8] |

Note: The data presented is for Ophiobolin analogues, not specifically this compound. The primary targets shown are plant and mammalian cells, highlighting the general cytotoxic potential of the compound class.

Standardized Experimental Protocols

To facilitate further research into this compound and other analogues, standardized protocols are essential for generating comparable quantitative data. The Broth Microdilution Assay is a gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen.

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from standard methodologies for in vitro antifungal susceptibility testing.

1. Preparation of Fungal Inoculum:

  • Culture the target fungal pathogen (e.g., Fusarium graminearum, Pyricularia oryzae) on an appropriate solid medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation occurs.
  • Harvest fungal spores (conidia) by flooding the plate with a sterile saline solution containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.
  • Filter the suspension through sterile cheesecloth to remove mycelial fragments.
  • Adjust the spore suspension concentration to a standard density (e.g., 1-5 x 10⁶ CFU/mL) using a hemocytometer or spectrophotometer.
  • Dilute this standardized suspension in a suitable liquid culture medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

2. Preparation of Compound Dilutions:

  • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
  • In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in the liquid culture medium to create a range of test concentrations. Ensure the final volume in each well is 100 µL.
  • The final concentration of the solvent (DMSO) should be kept constant and low (<1%) across all wells to avoid inhibitory effects.

3. Inoculation and Incubation:

  • Add 100 µL of the final fungal inoculum to each well containing the diluted compound, bringing the total volume to 200 µL.
  • Include a positive control (fungal inoculum with no compound) and a negative control (medium only, no inoculum). A known antifungal agent (e.g., Amphotericin B) can be used as a reference control.
  • Seal the plate and incubate at an appropriate temperature (e.g., 25-28°C) for 24-72 hours, or until sufficient growth is observed in the positive control well.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth (typically ≥50% or ≥90% reduction) compared to the positive control.
  • This can be assessed visually or quantitatively by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

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prep_inoculum -> standardize; standardize -> inoculate; prep_compound -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> determine_mic; }

Caption: Workflow for Broth Microdilution MIC Assay.

Conclusion & Future Research

The ophiobolin family of fungal metabolites demonstrates potent biological activity, primarily driven by the irreversible inhibition of the master regulatory protein, Calmodulin. This mechanism disrupts essential calcium-dependent signaling and leads to cell death, providing a strong basis for the observed phytotoxic and cytotoxic effects. While Ophiobolin A is well-characterized, there is a clear need for further investigation into other analogues.

Specifically, research should be directed toward:

  • Isolation and purification of this compound in sufficient quantities for bioassays.

  • Systematic screening of this compound against a panel of economically important plant pathogenic fungi (e.g., Magnaporthe, Fusarium, Botrytis, Puccinia) to determine its MIC and MFC (Minimum Fungicidal Concentration) values.

  • Comparative studies to assess the relative potency of this compound against that of Ophiobolin A and other analogues to elucidate structure-activity relationships.

Such studies will be critical in determining the potential of this compound as a lead compound for the development of novel bio-herbicides or antifungal agents.

References

Methodological & Application

Application Notes and Protocols for Ophiobolin D Cytotoxicity Assay in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ophiobolins are a class of sesterterpenoid natural products produced by various fungal species. They have garnered significant interest in cancer research due to their potent cytotoxic effects against a wide range of cancer cell lines. Ophiobolin D, a member of this family, is an important subject of study for its potential as an anticancer agent. This document provides a detailed protocol for assessing the cytotoxicity of this compound against various cancer cell lines using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity. Additionally, it includes information on the putative mechanism of action and a summary of cytotoxic activities of related Ophiobolin compounds to guide experimental design.

Mechanism of Action

The precise signaling pathway of this compound is still under investigation. However, studies on closely related ophiobolins, such as Ophiobolin A, suggest a multi-faceted mechanism of action. A primary proposed mechanism involves the covalent modification of phosphatidylethanolamine (PE) in the cell membrane through a Paal-Knorr reaction. This adduct formation leads to the destabilization of the lipid bilayer, ultimately causing cell death.[1] Another reported target for Ophiobolin A is calmodulin, a key calcium-binding protein involved in numerous cellular processes.[2] Furthermore, some ophiobolins have been shown to induce paraptosis, a form of non-apoptotic programmed cell death, and to interact with signaling pathways such as the AKT/GSK3β/Cyclin D1 pathway.[1][3]

Ophiobolin_D_Signaling_Pathway cluster_membrane Membrane Effects cluster_intracellular Intracellular Targets Ophiobolin_D This compound PE Phosphatidylethanolamine (PE) Ophiobolin_D->PE Covalent Modification Calmodulin Calmodulin Ophiobolin_D->Calmodulin Inhibition AKT_Pathway AKT/GSK3β/Cyclin D1 Pathway Ophiobolin_D->AKT_Pathway Modulation Paraptosis Paraptosis Induction Ophiobolin_D->Paraptosis Cell_Membrane Cell Membrane Membrane_Destabilization Membrane Destabilization PE->Membrane_Destabilization Cell_Death Cell Death Membrane_Destabilization->Cell_Death Calmodulin_Inhibition Calmodulin Inhibition Calmodulin->Calmodulin_Inhibition Calmodulin_Inhibition->Cell_Death Pathway_Inhibition Pathway Inhibition AKT_Pathway->Pathway_Inhibition Pathway_Inhibition->Cell_Death Paraptosis->Cell_Death

Caption: Putative signaling pathways of this compound in cancer cells.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[4][5][6][7][8]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 1% Acetic acid

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.

    • Incubate the plate at 4°C for 1 hour.[4]

  • Staining:

    • Carefully wash the plate five times with slow-running tap water.

    • Allow the plate to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.[4]

  • Washing:

    • Quickly wash the plate four times with 1% acetic acid to remove unbound dye.[4]

    • Allow the plate to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Shake the plate on an orbital shaker for 5-10 minutes to solubilize the protein-bound dye.

    • Measure the absorbance at 540 nm using a microplate reader.[4]

Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

SRB_Assay_Workflow Start Start Cell_Seeding Seed Cells in 96-well Plate (5,000-10,000 cells/well) Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Treatment Treat with this compound (0.1 - 100 µM) Incubation_24h->Treatment Incubation_48_72h Incubate 48-72h Treatment->Incubation_48_72h Fixation Fix with 10% TCA Incubation_48_72h->Fixation Staining Stain with 0.4% SRB Fixation->Staining Washing Wash with 1% Acetic Acid Staining->Washing Solubilization Solubilize with 10 mM Tris Washing->Solubilization Read_Absorbance Read Absorbance at 540 nm Solubilization->Read_Absorbance Data_Analysis Calculate % Viability and IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Ophiobolin D in Glioblastoma Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Available Literature: While the query specifically requests information on Ophiobolin D, the vast majority of published research in the context of glioblastoma focuses on its close structural analog, Ophiobolin A (OP-A) . The data and protocols presented herein are therefore primarily based on studies of Ophiobolin A, which is presumed to have a similar mechanism of action. Researchers should validate these findings for this compound in their specific experimental settings.

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies[1][2]. A key challenge in treating GBM is its profound resistance to apoptosis, the conventional mechanism of cell death induced by many chemotherapeutics[2][3][4]. This has spurred the investigation of compounds that can trigger alternative, non-apoptotic cell death pathways.

Ophiobolins, a class of sesterterpenoids produced by fungi, have emerged as promising anti-cancer agents[1][2]. Specifically, Ophiobolin A has demonstrated significant activity against glioblastoma cells by inducing a non-apoptotic, paraptosis-like cell death. This process is characterized by extensive cytoplasmic vacuolization originating from the swelling and fusion of the endoplasmic reticulum (ER) and mitochondria[5][6].

These application notes provide a summary of the current understanding of Ophiobolin A's application in glioblastoma research, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

Ophiobolin A circumvents apoptosis resistance in glioblastoma cells by inducing paraptosis-like cell death through the induction of severe endoplasmic reticulum (ER) stress . The proposed mechanism involves the following key steps:

  • Disruption of Thiol Proteostasis: Ophiobolin A possesses a reactive dicarbonyl functionality that can covalently modify free sulfhydryl groups on proteins (e.g., on cysteine residues)[1][7]. This leads to widespread protein misfolding and aggregation within the ER.

  • Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins triggers the UPR, a cellular stress response. This is evidenced by the upregulation of key UPR proteins, including:

    • GRP78 (BiP): An ER chaperone that is a master regulator of the UPR.

    • IRE1α: An ER transmembrane protein that, upon activation, initiates the splicing of XBP1 mRNA.

    • PERK: Another ER transmembrane protein that, when activated, phosphorylates eIF2α.

    • ATF4: A transcription factor translated upon eIF2α phosphorylation.

    • CHOP (GADD153): A pro-apoptotic transcription factor that is strongly upregulated under conditions of prolonged or severe ER stress and plays a critical role in Ophiobolin A-induced cell death[1].

  • ER Dilation and Vacuolization: The sustained ER stress and protein accumulation lead to the dramatic dilation and fusion of the ER cisternae, forming large cytoplasmic vacuoles[1].

  • Cell Death: The overwhelming ER stress ultimately leads to a caspase-independent, paraptosis-like cell death[1].

Additionally, Ophiobolin A has been shown to inhibit the activity of the big conductance Ca2+-activated K+ (BKCa) channel, which may contribute to the disruption of ion homeostasis and the induction of cell death[6].

Data Presentation

Table 1: In Vitro Efficacy of Ophiobolin A in Glioblastoma Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of Ophiobolin A in various human glioblastoma cell lines. These values represent the concentration of the compound required to inhibit cell growth by 50% after a specified exposure time.

Cell LineIC50 (µM)Exposure Time (hours)Assay MethodReference
U373-MG0.8772MTT[8]
T98G1.972MTT[8]
GL193.772MTT[8]
A172Not specified, but highest sensitivity24Calcein-AM/EthD-1[1]
U251~0.1 - 1.048NCI Five-Dose Screen[9]
SF-268~0.1 - 1.048NCI Five-Dose Screen[9]
SNB-19~0.1 - 1.048NCI Five-Dose Screen[9]
SF-295~0.1 - 1.048NCI Five-Dose Screen[9]
SNB-75~0.1 - 1.048NCI Five-Dose Screen[9]

Note: The NCI Five-Dose Screen results are presented graphically in the source, and the IC50 values are estimated from the provided graph.

Table 2: In Vivo Efficacy of Ophiobolin A

A pilot study using an orthotopic mouse model of glioblastoma demonstrated the in vivo potential of Ophiobolin A.

Animal ModelTreatment RegimenOutcomeReference
Orthotopic U251-LUC mouse model10 mg/kg Ophiobolin A, intraperitoneally, 3x/week for 21 daysStatistically significant increase in survival and reduction in tumor growth[4]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of this compound on glioblastoma cell lines.

Materials:

  • Glioblastoma cell lines (e.g., U87-MG, T98G, U251)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count glioblastoma cells.

    • Seed 1.5 x 10^4 cells per well in 100 µL of complete culture medium into a 96-well plate[10].

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals[11].

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader[11].

    • Use a reference wavelength of 630 nm to reduce background noise.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Western Blotting for ER Stress Markers

This protocol is used to detect the expression levels of key proteins in the UPR pathway, such as GRP78 and CHOP.

Materials:

  • Glioblastoma cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat glioblastoma cells with this compound for the desired time (e.g., 12, 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples and prepare them by boiling in Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-CHOP, diluted according to the manufacturer's instructions) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Orthotopic Glioblastoma Mouse Model

This protocol describes the in vivo evaluation of this compound's efficacy in a mouse model that mimics human glioblastoma.

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)

  • Human glioblastoma cells (e.g., U251-luciferase expressing cells for bioluminescence imaging)

  • Stereotactic frame

  • Hamilton syringe

  • Anesthetics (e.g., ketamine/xylazine)

  • This compound formulation for injection (e.g., in saline with a solubilizing agent)

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Cell Preparation:

    • Culture and harvest glioblastoma cells.

    • Resuspend the cells in sterile, serum-free medium or PBS at a concentration of approximately 2.5 x 10^5 cells in 3 µL[12].

  • Stereotactic Intracranial Injection:

    • Anesthetize the mouse and secure it in a stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using stereotactic coordinates (e.g., 2 mm right and 2 mm dorsal to the bregma), drill a small burr hole through the skull[12].

    • Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.

    • Withdraw the needle slowly and suture the scalp incision.

  • Tumor Growth Monitoring:

    • Allow the tumors to establish for a set period (e.g., 7-10 days).

    • Monitor tumor growth using non-invasive imaging techniques like bioluminescence imaging (for luciferase-tagged cells) or MRI[9].

  • This compound Treatment:

    • Once tumors are established, randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 10 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., three times a week)[4].

  • Efficacy Evaluation:

    • Continue to monitor tumor growth throughout the treatment period.

    • Monitor the overall health and survival of the mice.

    • At the end of the study, euthanize the mice and harvest the brains for histological analysis to confirm tumor size and characteristics.

  • Data Analysis:

    • Compare tumor growth rates and survival curves between the treatment and control groups to determine the efficacy of this compound.

Visualizations

Ophiobolin_D_Signaling_Pathway OphiobolinD This compound/A Thiol Protein Sulfhydryl Groups (-SH) OphiobolinD->Thiol Covalent Modification BKCa BKCa Channel OphiobolinD->BKCa Inhibition MisfoldedProteins Misfolded Protein Accumulation Thiol->MisfoldedProteins ER Endoplasmic Reticulum MisfoldedProteins->ER Stress UPR Unfolded Protein Response (UPR) ER->UPR Activation PERK PERK UPR->PERK IRE1a IRE1α UPR->IRE1a ER_Dilation ER Dilation & Vacuolization UPR->ER_Dilation GRP78 GRP78 UPR->GRP78 eIF2a p-eIF2α PERK->eIF2a CHOP CHOP Upregulation IRE1a->CHOP (via XBP1s) ATF4 ATF4 eIF2a->ATF4 ATF4->CHOP CellDeath Paraptosis-like Cell Death CHOP->CellDeath ER_Dilation->CellDeath BKCa->CellDeath Contributes to

Caption: Signaling pathway of Ophiobolin A in glioblastoma.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture 1. Culture Glioblastoma Cell Lines (U251, T98G, etc.) Treatment 2. Treat cells with varying concentrations of this compound CellCulture->Treatment ViabilityAssay 3. Assess Cell Viability (MTT Assay) Determine IC50 Treatment->ViabilityAssay WesternBlot 4. Analyze Protein Expression (Western Blot) (GRP78, CHOP, etc.) Treatment->WesternBlot Microscopy 5. Observe Morphology (Phase Contrast) Look for vacuolization Treatment->Microscopy Implantation 6. Orthotopic Implantation of GBM cells into immunodeficient mice ViabilityAssay->Implantation Proceed if potent TumorMonitoring 7. Monitor Tumor Growth (Bioluminescence/MRI) Implantation->TumorMonitoring DrugAdmin 8. Administer this compound (e.g., 10 mg/kg IP) TumorMonitoring->DrugAdmin EfficacyEval 9. Evaluate Efficacy: - Tumor Growth Inhibition - Survival Analysis DrugAdmin->EfficacyEval

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols: In Vitro Testing of the Ophiobolin Family of Compounds Against Drug-Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of this writing, specific published data on the in vitro testing of Ophiobolin D against drug-resistant cancer cell lines is limited. The following application notes and protocols are based on extensive research available for structurally related and well-studied members of the sesterterpenoid family, primarily Ophiobolin A and Ophiobolin O . These compounds have demonstrated significant efficacy in overcoming various drug resistance mechanisms. The methodologies described herein provide a robust framework for the evaluation of novel compounds, such as this compound, against resistant cancer models.

Introduction

Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux therapeutic agents from the cell.[1] Natural products are a promising source of novel anticancer agents that can bypass or overcome these resistance mechanisms.[2][3]

The ophiobolins, a class of sesterterpenoid fungal metabolites, have shown potent anticancer activity.[4] Notably, Ophiobolin A and Ophiobolin O have been shown to be effective against cancer cells that are resistant to conventional pro-apoptotic stimuli and/or exhibit MDR phenotypes.[1][5] They achieve this through various mechanisms, including the induction of alternative cell death pathways like paraptosis, modulation of resistance-related proteins, and generation of reactive oxygen species (ROS).[1][5]

These notes provide an overview of the in vitro efficacy of Ophiobolins A and O against drug-resistant cancer cell lines and offer detailed protocols for their evaluation.

Quantitative Data Summary

The efficacy of Ophiobolins is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. The tables below summarize the cytotoxic activity of Ophiobolin A and Ophiobolin O in various drug-sensitive and drug-resistant cancer cell lines.

Table 1: Comparative IC50 Values of Ophiobolin O in Adriamycin-Resistant Breast Cancer Cells
Cell LineDescriptionTreatmentIC50 (µM)Fold Resistance/Reversal
MCF-7Adriamycin (ADM)-SensitiveADM2.02 ± 0.05-
MCF-7/ADRAdriamycin-ResistantADM74.00 ± 0.18~37-fold resistant
MCF-7/ADROphiobolin O28.03 ± 0.78-
MCF-7/ADRADM + 0.1 µM Ophiobolin O6.67 ± 0.98~11-fold reversal

Data synthesized from a study on Ophiobolin-O's ability to reverse adriamycin resistance.[1]

Table 2: Growth Inhibitory Effects (GI50) of Ophiobolin A in Apoptosis-Resistant Cancer Cell Lines
Cell LineCancer TypeResistance ProfileGI50 (µM)
A549Non-small cell lungResistant to pro-apoptotic stimuli0.43
U373GlioblastomaResistant to pro-apoptotic stimuli0.61
SKMEL-28MelanomaResistant to pro-apoptotic stimuli0.40
Hs683Anaplastic oligodendrogliomaSensitive to pro-apoptotic stimuli0.62
MCF-7Breast adenocarcinomaSensitive to pro-apoptotic stimuli0.38
B16F10Mouse melanomaSensitive to pro-apoptotic stimuli0.28

Data adapted from studies on Ophiobolin A analogues.[5] Note: GI50 (50% growth inhibition) is conceptually similar to IC50.

Key Experimental Protocols

The following are detailed protocols for the in vitro evaluation of compounds like this compound against drug-resistant cancer cells.

Protocol 1: Cell Culture and Maintenance
  • Cell Lines:

    • Acquire drug-sensitive parental cell lines (e.g., MCF-7, A2780) and their drug-resistant counterparts (e.g., MCF-7/ADR, cisplatin-resistant A2780).

    • Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintaining Resistance:

    • For drug-resistant cell lines, maintain selective pressure by including a low concentration of the corresponding drug (e.g., adriamycin for MCF-7/ADR) in the culture medium.

    • Culture the cells in a drug-free medium for at least one week before conducting experiments to avoid interference.

  • Incubation: Maintain all cell lines in a humidified incubator at 37°C with 5% CO₂.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This assay measures cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere for 24 hours.

  • Drug Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the medium in each well with 100 µL of the drug dilutions. Include wells with untreated cells (vehicle control) and wells with no cells (blank).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Crystal Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

  • Cell Treatment: Treat cells in 6-well plates with the test compound as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram outlines the general workflow for testing a novel compound against drug-resistant cancer cells.

G cluster_setup Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Analysis cluster_results Phase 4: Data Interpretation start Culture Sensitive & Resistant Cell Lines seed Seed Cells in Multi-well Plates start->seed treat Treat with Serial Dilutions of Ophiobolin Compound seed->treat incubate Incubate for 24-72 hours treat->incubate assay_mtt MTT Assay for Viability (IC50) incubate->assay_mtt assay_apop Flow Cytometry for Apoptosis incubate->assay_apop assay_cycle Flow Cytometry for Cell Cycle incubate->assay_cycle assay_wb Western Blot for Protein Expression incubate->assay_wb analyze Calculate IC50 & Quantify Apoptosis/Cell Cycle Arrest assay_mtt->analyze assay_apop->analyze assay_cycle->analyze assay_wb->analyze conclusion Determine Efficacy & Mechanism of Action analyze->conclusion G cluster_cell Drug-Resistant Cancer Cell (e.g., MCF-7/ADR) mdr1 MDR1 Gene (Overexpressed) pgp P-glycoprotein (P-gp) (Efflux Pump) mdr1->pgp codes for chemo Chemotherapy Drug (e.g., Adriamycin) pgp->chemo pumps out efflux Drug Efflux pgp->efflux causes chemo->pgp ophio Ophiobolin O ophio->mdr1 inhibits promoter activity of resistance Drug Resistance (Cell Survival) efflux->resistance apoptosis Cell Death (Apoptosis) G OphiobolinO Ophiobolin O MDR1 MDR1 Gene Promoter OphiobolinO->MDR1 Inhibits ROS ↑ ROS Generation OphiobolinO->ROS Increases ADM Adriamycin (ADM) Pgp P-gp Expression MDR1->Pgp Controls Pgp->ADM Reduces intracellular concentration of Mito Mitochondrial Pathway ROS->Mito Activates G2M G2/M Arrest ROS->G2M Induces Apoptosis ↑ Apoptosis Mito->Apoptosis G2M->Apoptosis

References

Ophiobolin D as a Potential Calmodulin Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolins are a class of sesterterpenoid natural products produced by various fungal species. Among them, Ophiobolin A is a well-characterized covalent inhibitor of calmodulin (CaM), a ubiquitous and essential calcium-binding protein that plays a pivotal role in numerous cellular signal transduction pathways. This document provides detailed application notes and protocols for the investigation of Ophiobolin D as a potential calmodulin inhibitor. Given the structural similarity within the ophiobolin family, the information presented here is largely based on the extensive research conducted on Ophiobolin A, with the assumption that this compound exhibits a comparable mechanism of action. It is, however, crucial to experimentally validate these properties for this compound.

Calmodulin is a key mediator of calcium signaling. Upon binding Ca²⁺, calmodulin undergoes a conformational change, enabling it to interact with and modulate the activity of a wide array of downstream target proteins, including protein kinases, phosphatases, and phosphodiesterases.[1][2][3] The inhibition of calmodulin, therefore, presents a significant therapeutic potential for various diseases.

Mechanism of Action

Ophiobolins, such as Ophiobolin A, have been shown to be irreversible inhibitors of calmodulin.[4][5][6] The proposed mechanism involves the covalent modification of specific lysine residues on the calmodulin protein.[7][8] This covalent adduction prevents calmodulin from activating its downstream targets, thereby disrupting calcium-dependent signaling pathways. Studies on Ophiobolin A have identified Lys75, Lys77, and Lys148 as the primary binding sites.[8][9] Lys75, in particular, has been identified as the principal site of inhibition.[9] The inhibition is more pronounced in the presence of Ca²⁺, suggesting that the conformational state of calmodulin influences its interaction with the inhibitor.[4][6]

Quantitative Data

The following table summarizes the available quantitative data for Ophiobolin A, which can serve as a reference for initial studies on this compound. It is important to note that the potency of different ophiobolin derivatives can vary. For instance, 3-anhydro-ophiobolin A and 6-epi-ophiobolin A have been reported to be less potent than Ophiobolin A.[2][3]

ParameterValue (for Ophiobolin A)Reference
IC₅₀ (Calmodulin Inhibition) 0.87 - 3.7 µM[10]
Binding Stoichiometry 2 moles of Ophiobolin A per mole of Calmodulin[9]
Key Binding Residues Lys75, Lys77, Lys148[8][9]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to characterize the interaction of this compound with calmodulin.

Calmodulin-Dependent Phosphodiesterase (PDE) Assay

This assay is a functional assay to determine the inhibitory effect of this compound on the ability of calmodulin to activate its target enzyme, phosphodiesterase.

Workflow Diagram:

PDE_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection P1 Prepare Assay Buffer R1 Incubate Calmodulin with this compound P1->R1 P2 Prepare Calmodulin Solution P2->R1 P3 Prepare PDE Solution R2 Add PDE and Ca²⁺ P3->R2 P4 Prepare this compound Stock P4->R1 P5 Prepare Substrate (cAMP) R3 Initiate reaction by adding cAMP P5->R3 R1->R2 R2->R3 R4 Incubate at 30-37°C R3->R4 D1 Stop Reaction R4->D1 D2 Measure Inorganic Phosphate (Pi) (e.g., Malachite Green Assay) D1->D2 D3 Calculate % Inhibition D2->D3

Caption: Workflow for the Calmodulin-Dependent Phosphodiesterase (PDE) Assay.

Methodology:

  • Reagents and Buffers:

    • Assay Buffer: 40 mM Tris-HCl, pH 7.5, 1 mM CaCl₂.

    • Bovine brain calmodulin (CaM).

    • Calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE1).

    • This compound stock solution (in DMSO or methanol).

    • Substrate: cyclic AMP (cAMP).

    • 5'-Nucleotidase.

    • Malachite green reagent for phosphate detection.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a microplate, add calmodulin to a final concentration of approximately 15 nM.

    • Add the different concentrations of this compound to the wells containing calmodulin and incubate for a predetermined time (e.g., 30 minutes) at 30°C to allow for binding.

    • Add PDE1 to the mixture.

    • Initiate the reaction by adding cAMP as the substrate.

    • Incubate the reaction mixture at 30-37°C for 20-30 minutes.

    • Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).

    • To determine the amount of cAMP hydrolyzed, add 5'-nucleotidase to convert the product (AMP) to adenosine and inorganic phosphate (Pi).

    • Quantify the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (calmodulin-activated PDE without inhibitor).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Fluorescence Spectroscopy

This biophysical technique is used to monitor the direct interaction between this compound and calmodulin by observing changes in the intrinsic fluorescence of calmodulin (from tyrosine and tryptophan residues) or by using an extrinsic fluorescent probe.

Methodology:

  • Intrinsic Fluorescence Quenching:

    • Prepare a solution of calmodulin (e.g., 2-5 µM) in a suitable buffer (e.g., 40 mM Tris-HCl, pH 7.5, 1 mM CaCl₂).

    • Record the baseline fluorescence emission spectrum of calmodulin (excitation at ~280 nm, emission scan from 300-400 nm).

    • Add increasing concentrations of this compound to the calmodulin solution.

    • After each addition, incubate for a short period to allow for binding and then record the fluorescence emission spectrum.

    • A decrease in fluorescence intensity (quenching) indicates an interaction between this compound and calmodulin.[7] The quenching data can be analyzed to determine the binding constant (Kₐ) and the number of binding sites (n).

  • Extrinsic Fluorescence with a Hydrophobic Probe (e.g., ANS):

    • ANS (8-Anilino-1-naphthalenesulfonic acid) is a fluorescent probe that binds to hydrophobic regions of proteins.

    • In the presence of Ca²⁺, calmodulin exposes hydrophobic patches, leading to an increase in ANS fluorescence.

    • Prepare a solution of calmodulin and ANS in a low-calcium buffer (containing EGTA).

    • Record the baseline fluorescence.

    • Add Ca²⁺ to induce the conformational change in calmodulin and record the increase in fluorescence.

    • Titrate this solution with increasing concentrations of this compound.

    • A decrease in the ANS fluorescence enhancement suggests that this compound is binding to the hydrophobic regions of calmodulin, displacing ANS.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (calmodulin), providing a complete thermodynamic profile of the interaction.

Workflow Diagram:

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Calmodulin Solution in ITC Buffer E1 Load Calmodulin into the Sample Cell P1->E1 P2 Prepare this compound Solution in the same ITC Buffer E2 Load this compound into the Injection Syringe P2->E2 P3 Degas both solutions P3->E1 P3->E2 E3 Equilibrate at desired temperature E1->E3 E2->E3 E4 Perform serial injections of this compound into Calmodulin E3->E4 A1 Integrate heat peaks for each injection E4->A1 A2 Plot heat change per mole of injectant vs. molar ratio A1->A2 A3 Fit data to a binding model A2->A3 A4 Determine Kₐ, ΔH, and n A3->A4

Caption: Workflow for Isothermal Titration Calorimetry (ITC) Experiment.

Methodology:

  • Sample Preparation:

    • Dialyze both calmodulin and this compound extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, pH 7.4) to minimize buffer mismatch effects.

    • Accurately determine the concentrations of both the protein and the ligand.

    • Degas both solutions immediately before the experiment to remove air bubbles.

  • Experimental Setup:

    • Load the calmodulin solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small, sequential injections of the this compound solution into the calmodulin solution.

    • The instrument measures the heat released or absorbed during each injection.

  • Data Analysis:

    • The raw data (power vs. time) is integrated to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to calmodulin.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry of binding (n).

Signaling Pathways Affected by Calmodulin Inhibition

Inhibition of calmodulin by this compound is expected to disrupt multiple downstream signaling pathways. Two key pathways are highlighted below.

Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII) Pathway

CaMKII is a serine/threonine-specific protein kinase that is activated by the Ca²⁺/calmodulin complex. It plays a crucial role in synaptic plasticity, memory formation, and gene regulation. Inhibition of calmodulin by this compound would prevent the activation of CaMKII.

Signaling Pathway Diagram:

CaMKII_Pathway Ca2_influx ↑ [Ca²⁺]i CaM Calmodulin (CaM) Ca2_influx->CaM Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM + Ca²⁺ OphiobolinD This compound OphiobolinD->CaM inhibits CaMKII_inactive CaMKII (inactive) Ca_CaM->CaMKII_inactive activates CaMKII_active CaMKII (active) CaMKII_inactive->CaMKII_active Downstream Downstream Targets (e.g., CREB, Synaptic Proteins) CaMKII_active->Downstream phosphorylates Response Cellular Responses (Synaptic Plasticity, Gene Expression) Downstream->Response Calcineurin_Pathway Ca2_influx ↑ [Ca²⁺]i CaM Calmodulin (CaM) Ca2_influx->CaM Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM + Ca²⁺ OphiobolinD This compound OphiobolinD->CaM inhibits Calcineurin_inactive Calcineurin (inactive) Ca_CaM->Calcineurin_inactive activates Calcineurin_active Calcineurin (active) Calcineurin_inactive->Calcineurin_active NFAT_p NFAT (phosphorylated) [Cytoplasm] Calcineurin_active->NFAT_p dephosphorylates NFAT NFAT (dephosphorylated) [Nucleus] NFAT_p->NFAT Gene_Expression Gene Expression (e.g., IL-2 in T-cells) NFAT->Gene_Expression

References

Application Notes and Protocols for Determining Ophiobolin D IC50 Values Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolins are a class of sesterterpenoid natural products produced by various fungi, which have demonstrated a broad range of biological activities, including potent anticancer effects.[1] Ophiobolin D, a member of this family, is of significant interest for its potential as a therapeutic agent. Determining the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical assessment of any potential anticancer compound. This document provides detailed protocols for cell-based assays to determine the IC50 values of this compound and presents a framework for data analysis and interpretation.

The protocols herein focus on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][3] While specific IC50 values for this compound are not extensively reported in the current literature, the provided methodologies will enable researchers to generate this crucial data for their cell lines of interest.

Data Presentation

The determination of IC50 values for this compound across various cancer cell lines is essential for understanding its potency and selectivity. The following table provides a template for summarizing experimentally determined IC50 values. Researchers should populate this table with their own data. For context, reported IC50 values for other Ophiobolin analogues, such as 6-epi-ophiobolin A, have been shown to be in the low micromolar range against several human cancer cell lines.[4]

Cell LineCancer TypeThis compound IC50 (µM)Exposure Time (hrs)Assay MethodReference
Example: A549Lung Carcinoma[Insert experimental value]72MTT[Your Lab/Study]
Example: MCF-7Breast Adenocarcinoma[Insert experimental value]72MTT[Your Lab/Study]
Example: U-87 MGGlioblastoma[Insert experimental value]72MTT[Your Lab/Study]
Example: HCT116Colon Carcinoma[Insert experimental value]72MTT[Your Lab/Study]
Example: PC-3Prostate Cancer[Insert experimental value]72MTT[Your Lab/Study]

Experimental Protocols

Protocol 1: MTT Assay for IC50 Determination of this compound

This protocol outlines the steps for determining the IC50 value of this compound using the MTT assay.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.

    • Trypsinize the cells, resuspend them in complete medium, and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A typical 2-fold or 3-fold serial dilution series might range from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a medium-only blank control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.[5][6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding ophiobolin_prep This compound Dilution treatment Compound Treatment (24-72h) ophiobolin_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (3-4h) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calc_viability % Cell Viability Calculation read_absorbance->calc_viability ic50_determination IC50 Determination calc_viability->ic50_determination

Caption: Experimental workflow for determining the IC50 value of this compound.

Potential Signaling Pathways Affected by Ophiobolins

While the precise signaling pathways affected by this compound are yet to be fully elucidated, studies on other ophiobolins, such as Ophiobolin A and O, suggest potential targets. Ophiobolin A has been shown to inhibit multiple oncogenic signaling pathways, including PI3K/mTOR, Ras/Raf/ERK, and CDK/RB.[7] Ophiobolin O has been reported to interact with the AKT/GSK3β/Cyclin D1 signaling pathway.[8] The following diagram illustrates a potential mechanism of action based on these findings.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR GSK3b GSK3β AKT->GSK3b Proliferation Cell Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD1 Cyclin D1 ERK->CyclinD1 GSK3b->CyclinD1 OphiobolinD This compound OphiobolinD->AKT OphiobolinD->ERK RB RB OphiobolinD->RB Apoptosis Apoptosis OphiobolinD->Apoptosis CDK46 CDK4/6 CyclinD1->CDK46 CDK46->RB E2F E2F RB->E2F E2F->Proliferation

Caption: Putative signaling pathways targeted by this compound.

References

Application Notes and Protocols for High-Throughput Screening of Novel Ophiobolin D Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin D, a member of the sesterterpenoid class of natural products, is produced by various fungal species, including those from the Bipolaris and Aspergillus genera.[1] The ophiobolin family of compounds, characterized by a unique 5-8-5 tricyclic carbon skeleton, has demonstrated a broad spectrum of biological activities, including phytotoxic, antimicrobial, and notably, potent cytotoxic effects against a range of cancer cell lines.[1] The anticancer potential of ophiobolins is attributed to their ability to induce various forms of cell death, including apoptosis and paraptosis, and to modulate key cellular signaling pathways.[2][3]

These application notes provide a framework for the high-throughput screening (HTS) of this compound to uncover novel bioactivities and to further characterize its mechanism of action. The protocols detailed below are designed for adaptation to automated HTS platforms and focus on identifying effects on cancer cell viability, specific signaling pathways, and apoptosis induction.

Data Presentation

The following tables summarize the reported cytotoxic activities of Ophiobolin A, a closely related analog of this compound, against various human cancer cell lines. This data serves as a reference for expected potency and can guide the selection of appropriate cell lines and concentration ranges for HTS campaigns involving this compound.

Table 1: Cytotoxic Activity of Ophiobolin A in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
NCI-H1703Lung Cancer0.17[2]
A375Melanoma~0.3 (at 24h)[4]
CHL-1MelanomaNot specified[4]
HeLaCervical CancerNot specified[5][6]
HepG2Liver CancerNot specified[5][6]
SGC-7901Gastric CancerNot specified[6]
PC-3Prostate Cancer< 50[5]
HTB-26Breast Cancer< 50[5]
HCT116Colon Cancer22.4[5]
MCF-7Breast CancerNot specified[5][7]
UACC-732Breast Cancer0.62 ± 0.06 (at 72h)[8]
A549Lung Cancer1.48 ± 0.12 (at 72h)[8]
HT29Colon Cancer1.64 ± 0.05 (at 72h)[8]
Saos-2Osteosarcoma1.29 ± 0.08 (at 72h)[8]

Table 2: Comparison of Ophiobolin A Analogs on NCI-H1703 Lung Cancer Cell Proliferation

CompoundEC50 (µM)
Ophiobolin A0.54
6-epi-Ophiobolin A3.7
anhydro-6-epi-Ophiobolin A4.0

Experimental Protocols

Protocol 1: High-Throughput Cell Viability Screening using Resazurin Assay

This protocol describes a homogenous, fluorescence-based assay to assess the effect of this compound on the viability of a panel of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile filtered)

  • 384-well black, clear-bottom sterile tissue culture plates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities (Excitation: 560 nm, Emission: 590 nm)

Methodology:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete culture medium to the desired density.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium.

    • Add 10 µL of the diluted this compound solution to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic agent) wells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Resazurin Addition and Incubation:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the media-only control wells.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control wells.

    • Generate dose-response curves and determine the IC50 value for each cell line.

Protocol 2: High-Throughput Kinase Activity Screening

This protocol provides a general framework for a luminescence-based kinase assay to screen for inhibitory effects of this compound on specific kinases within the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. This example focuses on a generic kinase assay format that can be adapted for specific kinases of interest.

Materials:

  • Recombinant kinase of interest (e.g., PI3Kα, Akt1, mTOR, MEK1, ERK2)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white, low-volume assay plates

  • Automated liquid handling system

  • Luminometer plate reader

Methodology:

  • Compound and Enzyme Preparation:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • Dispense 1 µL of diluted compound or DMSO (control) into the wells of a 384-well plate.

    • Prepare a solution of the recombinant kinase in kinase assay buffer and add 2 µL to each well.

  • Reaction Initiation:

    • Prepare a master mix of the kinase substrate and ATP in kinase assay buffer.

    • Add 2 µL of the substrate/ATP master mix to each well to initiate the kinase reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity for each concentration of this compound relative to the DMSO control.

    • Generate dose-response curves and determine the IC50 value.

Protocol 3: High-Throughput Apoptosis Induction Screening using Caspase-3/7 Activity Assay

This protocol outlines a method to screen for the pro-apoptotic activity of this compound by measuring the activity of executioner caspases-3 and -7.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • 384-well white, clear-bottom sterile tissue culture plates

  • Automated liquid handling system

  • Luminometer plate reader

Methodology:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in Protocol 1. The incubation time for compound treatment may be shorter (e.g., 24 hours) to capture early apoptotic events.

  • Caspase-3/7 Activity Measurement:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 50 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the fold-change in caspase-3/7 activity for each concentration of this compound relative to the vehicle-treated control wells.

    • Identify concentrations of this compound that induce a significant increase in caspase activity.

Mandatory Visualizations

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits Protein Synthesis Protein Synthesis S6K->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound (Inhibition) This compound (Inhibition) This compound (Inhibition)->PI3K This compound (Inhibition)->Akt This compound (Inhibition)->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound.

Ras_Raf_MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Transcription Factors Transcription Factors ERK->Transcription Factors Activation Gene Expression Gene Expression Transcription Factors->Gene Expression This compound (Inhibition) This compound (Inhibition) This compound (Inhibition)->Raf This compound (Inhibition)->MEK This compound (Inhibition)->ERK Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival

Caption: Simplified Ras/Raf/MEK/ERK signaling pathway and potential points of inhibition by this compound.

Experimental Workflow Diagram

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Confirmation cluster_tertiary Mechanism of Action Studies Compound Library Compound Library Primary Assay Cell Viability Assay (e.g., Resazurin) Compound Library->Primary Assay This compound This compound This compound->Primary Assay Hit Identification Hit Identification Primary Assay->Hit Identification Dose-Response IC50 Determination Hit Identification->Dose-Response Active Compounds Orthogonal Assays Kinase Activity Assays Apoptosis Assays Dose-Response->Orthogonal Assays Confirmed Hits Confirmed Hits Orthogonal Assays->Confirmed Hits Pathway Analysis Western Blotting (p-Akt, p-ERK, etc.) Confirmed Hits->Pathway Analysis Validated Hits Target Deconvolution Advanced Proteomics Pathway Analysis->Target Deconvolution Lead Compound Lead Compound Target Deconvolution->Lead Compound

References

Application Notes and Protocols for Studying Ophiobolin D-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolin D is a member of the ophiobolin family of sesterterpenoids, natural products produced by various fungi. Its analogue, Ophiobolin A, has demonstrated potent anti-cancer activity in a variety of cancer cell lines.[1] Studies on Ophiobolin A suggest a complex mechanism of action that can lead to different forms of cell death, including apoptosis, paraptosis, and necrosis, depending on the specific cell line.[2][3] The induction of apoptosis by ophiobolins is thought to involve multiple signaling pathways, including the intrinsic mitochondrial pathway and the endoplasmic reticulum (ER) stress pathway.[4][5]

The intrinsic apoptotic pathway is often initiated by cellular stress, leading to changes in the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors into the cytoplasm.[2] This process is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[3][6] A shift in the balance towards pro-apoptotic proteins can lead to the activation of a cascade of caspases, which are proteases that execute the apoptotic program.[2]

This application note provides a detailed set of protocols for investigating this compound-induced apoptosis in cancer cells. The methodologies described herein will enable researchers to characterize the apoptotic response, elucidate the underlying signaling pathways, and quantify the effects of this compound on key apoptotic markers. While much of the mechanistic understanding is extrapolated from studies on the closely related Ophiobolin A, these protocols provide a robust framework for the specific investigation of this compound.

Key Experiments and Methodologies

A comprehensive study of this compound-induced apoptosis should involve a multi-faceted approach to confirm and quantify apoptosis, as well as to dissect the molecular mechanisms involved. The following key experiments are recommended:

  • Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a cornerstone for detecting and quantifying apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Measurement of Caspase Activity: Caspases are central executioners of apoptosis. Measuring the activity of key caspases, such as caspase-3, -8, and -9, provides direct evidence of apoptosis induction.

  • Western Blot Analysis of Apoptosis-Related Proteins: This technique allows for the examination of changes in the expression levels and cleavage of key proteins involved in the apoptotic signaling cascade, including Bcl-2 family members, caspases, and PARP.

  • Analysis of Mitochondrial Membrane Potential (ΔΨm): A decrease in ΔΨm is a hallmark of the intrinsic apoptotic pathway. The JC-1 assay is a widely used method to assess changes in mitochondrial polarization.

Experimental Protocols

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol details the steps for staining cells with Annexin V-FITC and PI for analysis by flow cytometry.[7][8][9][10][11]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • This compound

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control) for the desired time points.

  • Cell Harvesting:

    • For adherent cells, gently aspirate the culture medium and wash the cells once with PBS. Trypsinize the cells and then neutralize the trypsin with complete medium. For suspension cells, proceed directly to centrifugation.

    • Collect the cell suspension in a centrifuge tube and centrifuge at 300 x g for 5 minutes.

    • Aspirate the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caspase Activity Assay

This protocol describes a fluorometric assay for measuring the activity of caspase-3/7, key executioner caspases.[12][13][14][15][16]

Materials:

  • Caspase-Glo® 3/7 Assay Kit or similar

  • White-walled 96-well plates

  • Plate-reading luminometer or fluorometer

  • Cell culture medium

  • This compound

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a suitable density. Allow cells to attach overnight. Treat cells with different concentrations of this compound and a vehicle control for the desired durations.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activity Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Data Acquisition: Measure the luminescence or fluorescence of each well using a plate reader. The signal is proportional to the amount of active caspase-3/7.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol outlines the procedure for detecting key apoptotic proteins by Western blotting.[4][17][18][19]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound as described previously.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1)

This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential by fluorescence microscopy or flow cytometry.[5][6][20][21][22]

Materials:

  • JC-1 Mitochondrial Membrane Potential Assay Kit

  • Cell culture medium

  • This compound

  • Fluorescence microscope or flow cytometer

  • CCCP (a positive control for mitochondrial depolarization)

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips (for microscopy) or in plates (for flow cytometry). Treat with this compound and controls as previously described. A positive control treated with CCCP should be included.

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the kit instructions.

    • Remove the culture medium and wash the cells once with assay buffer.

    • Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes in the dark.

  • Washing:

    • Remove the staining solution and wash the cells twice with the provided assay buffer.

  • Analysis:

    • Fluorescence Microscopy: Mount the coverslips on slides and observe under a fluorescence microscope. Healthy cells will exhibit red fluorescent J-aggregates in the mitochondria, while apoptotic cells will show green fluorescent JC-1 monomers in the cytoplasm.

    • Flow Cytometry: Harvest the cells, resuspend them in assay buffer, and analyze on a flow cytometer. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Quantification of Apoptosis by Annexin V/PI Staining

Treatment Group% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
This compound (Concentration 1)
This compound (Concentration 2)
This compound (Concentration 3)

Table 2: Caspase-3/7 Activity

Treatment GroupRelative Luminescence/Fluorescence Units (RLU/RFU)Fold Change vs. Control
Vehicle Control1.0
This compound (Concentration 1)
This compound (Concentration 2)
This compound (Concentration 3)

Table 3: Western Blot Densitometry Analysis

Treatment GroupRelative Expression of Bcl-2Relative Expression of BaxRatio of Bax/Bcl-2Relative Expression of Cleaved Caspase-3Relative Expression of Cleaved PARP
Vehicle Control1.01.01.01.0
This compound (Concentration 1)
This compound (Concentration 2)
This compound (Concentration 3)

Table 4: Mitochondrial Membrane Potential (ΔΨm) Analysis

Treatment GroupRed/Green Fluorescence Ratio% Cells with Depolarized Mitochondria
Vehicle Control
This compound (Concentration 1)
This compound (Concentration 2)
Positive Control (CCCP)

Visualization of Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflow and the proposed signaling pathways.

Experimental_Workflow cluster_setup Cell Culture and Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis and Interpretation Start Seed Cancer Cells Treatment Treat with this compound (and controls) Start->Treatment Annexin Annexin V/PI Staining (Flow Cytometry) Treatment->Annexin Caspase Caspase Activity Assay (Luminescence/Fluorescence) Treatment->Caspase Western Western Blot Analysis (Protein Expression) Treatment->Western Mito Mitochondrial Potential Assay (JC-1 Staining) Treatment->Mito Quantify Quantify Apoptosis, Caspase Activity, Protein Levels, and ΔΨm Changes Annexin->Quantify Caspase->Quantify Western->Quantify Mito->Quantify Pathway Elucidate Apoptotic Signaling Pathway Quantify->Pathway

Caption: Experimental workflow for studying this compound-induced apoptosis.

Apoptotic_Signaling_Pathway cluster_execution Execution Pathway OphiobolinD This compound Bcl2 Bcl-2 Family (↑ Bax / ↓ Bcl-2) OphiobolinD->Bcl2 ? MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Bcl2->MMP CytoC Cytochrome c Release MMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, Casp-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptotic signaling pathway induced by this compound.

References

Application Notes and Protocols: Use of Ophiobolin D in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiobolins are a class of sesterterpenoid natural products produced by various fungi, notably from the Bipolaris and Aspergillus genera.[1] These compounds have garnered significant interest due to their diverse biological activities, including phytotoxic, cytotoxic, and antimicrobial properties.[1] Ophiobolin D, a member of this family, has been identified as a terpenoid antibiotic. While research on other ophiobolins like A and K is more extensive, this compound has also been noted for its antimicrobial potential, particularly its inhibitory effects on Gram-positive bacteria.[2]

These application notes provide a comprehensive guide for researchers interested in evaluating the antimicrobial susceptibility of various microorganisms to this compound. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing (AST) and can be adapted for specific research needs.

Antimicrobial Spectrum and Potency

While comprehensive quantitative data for this compound is limited in publicly available literature, preliminary findings indicate a degree of antimicrobial activity. One source suggests that this compound exhibits a weak inhibitory effect on Staphylococcus aureus.[2] For comparative purposes, the minimum inhibitory concentration (MIC) values for other related ophiobolin-type sesterterpenes are presented in Table 1. These values can serve as a preliminary guide for concentration range selection in initial susceptibility testing of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Ophiobolin Analogs Against Various Microorganisms

CompoundMicroorganismMIC (µg/mL)Reference
Bipolatoxin DEnterococcus faecalis8[3]
Ophiobolin A lactoneAcinetobacter baumannii8[3]
Ophiobolin A lactoneEnterococcus faecalis8[3]
Ophiobolin KBacillus subtilis0.78[4]
Ophiobolin KStaphylococcus aureus3.1[4]
Ophiobolin KMicrococcus luteus1.56[4]
Ophiobolin KEscherichia coli25[4]
Ophiobolin KVibrio anguillarum13[4]
Ophiobolin KVibrio parahaemolyticus13[4]
Ophiobolin KAspergillus repens0.78[4]
Ophiobolin KAspergillus glaucus0.78[4]

Postulated Mechanism of Action

The precise antimicrobial mechanism of action for this compound has not been fully elucidated. However, based on studies of related sesterterpenoids and other terpenoid compounds, a primary mode of action is likely the disruption of microbial cell membrane integrity. Terpenoids, due to their lipophilic nature, can integrate into the lipid bilayer of cell membranes, leading to increased permeability and the leakage of essential intracellular components. This disruption can interfere with critical cellular processes such as ion transport and energy production (ATP synthesis).

While a direct link has not been established, it is plausible that by disrupting the cell membrane, ophiobolins could indirectly affect various signaling pathways that are crucial for bacterial virulence and survival, such as quorum sensing. The integrity of the cell membrane is vital for the proper functioning of membrane-bound sensor kinases and other components of signal transduction systems.

Below is a diagram illustrating a hypothetical mechanism of action for this compound, drawing parallels from the known effects of other terpenoids on bacterial cells.

G Hypothetical Mechanism of Action of this compound cluster_extracellular Extracellular cluster_cell_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Ophiobolin_D This compound Membrane Lipid Bilayer Ophiobolin_D->Membrane Integrates into IonChannels Ion Channels & Transporters Membrane->IonChannels Disrupts SensorKinases Sensor Kinases Membrane->SensorKinases Disrupts IonHomeostasis Disrupted Ion Homeostasis IonChannels->IonHomeostasis Signaling_Cascade Altered Signaling Cascades SensorKinases->Signaling_Cascade ATP_Synthesis Impaired ATP Synthesis IonHomeostasis->ATP_Synthesis Cell_Death Cell Death ATP_Synthesis->Cell_Death Signaling_Cascade->Cell_Death

Caption: Hypothetical mechanism of this compound targeting the bacterial cell membrane.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of microorganisms to this compound. These methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound

  • Appropriate solvent for this compound (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (microorganism in broth without this compound)

  • Negative control (broth only)

  • Solvent control (microorganism in broth with the highest concentration of the solvent used)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 1280 µg/mL).

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate except for the first column.

    • Add 200 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This will result in concentrations ranging, for example, from 640 µg/mL to 0.625 µg/mL.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted microbial inoculum to each well (except the negative control wells). The final volume in each well will be 200 µL, and the this compound concentrations will be halved (e.g., 320 µg/mL to 0.3125 µg/mL).

  • Controls:

    • Positive Control: 100 µL of broth + 100 µL of inoculum.

    • Negative Control: 200 µL of broth.

    • Solvent Control: 100 µL of broth with the highest concentration of the solvent + 100 µL of inoculum.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination

This method involves incorporating this compound into an agar medium to determine the lowest concentration that prevents microbial growth.

Materials:

  • This compound

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA) for bacteria or other suitable agar for fungi

  • Sterile petri dishes

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicating device (optional)

Procedure:

  • Preparation of this compound-Agar Plates:

    • Prepare molten MHA and cool to 45-50°C in a water bath.

    • Prepare serial dilutions of this compound in its solvent at 10 times the final desired concentrations.

    • Add 2 mL of each this compound dilution to 18 mL of molten agar to create a series of plates with the desired final concentrations. Mix well and pour into sterile petri dishes.

    • Prepare a growth control plate containing agar and the solvent but no this compound.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this to achieve a final inoculum of approximately 10^4 CFU per spot.

  • Inoculation: Spot-inoculate the prepared agar plates with the microbial suspensions. An inoculum replicating device can be used to test multiple isolates simultaneously.

  • Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours for bacteria or under appropriate conditions for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism on the agar surface.

G Workflow for Antimicrobial Susceptibility Testing of this compound cluster_broth Broth Microdilution cluster_agar Agar Dilution start Start prep_ophiobolin Prepare this compound Stock Solution start->prep_ophiobolin prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum broth_dilution Perform Serial Dilutions in 96-well plate prep_ophiobolin->broth_dilution agar_dilution Prepare Agar Plates with Serial Dilutions of this compound prep_ophiobolin->agar_dilution broth_inoculate Inoculate Wells prep_inoculum->broth_inoculate agar_inoculate Spot Inoculate Plates prep_inoculum->agar_inoculate broth_dilution->broth_inoculate broth_incubate Incubate Plate broth_inoculate->broth_incubate broth_read Determine MIC (No Visible Growth) broth_incubate->broth_read end End broth_read->end agar_dilution->agar_inoculate agar_incubate Incubate Plates agar_inoculate->agar_incubate agar_read Determine MIC (No Growth on Spot) agar_incubate->agar_read agar_read->end

Caption: General workflow for broth and agar dilution antimicrobial susceptibility testing.

Conclusion and Future Directions

This compound represents a natural product with potential for antimicrobial applications. The protocols provided here offer a standardized approach to systematically evaluate its efficacy against a broad range of bacterial and fungal pathogens. Due to the current lack of extensive data, further research is crucial to establish a comprehensive antimicrobial profile for this compound, including a wider range of MIC values against clinically relevant microorganisms.

Future studies should also focus on elucidating the specific molecular targets and signaling pathways affected by this compound in microbial cells. A deeper understanding of its mechanism of action will be invaluable for its potential development as a novel antimicrobial agent. Furthermore, investigating potential synergistic effects with existing antibiotics could open new avenues for combination therapies to combat antimicrobial resistance.

References

Troubleshooting & Optimization

Improving Ophiobolin D solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Ophiobolin D in in vitro assays, with a focus on improving its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound belongs to the ophiobolin family of sesterterpenoids, which are natural products produced by certain fungi.[1] Ophiobolins, in general, exhibit a range of biological activities, including cytotoxic and anti-proliferative effects against various cancer cell lines.[1] The mechanism of action for ophiobolins involves the disruption of several key cellular signaling pathways, including the PI3K/mTOR, Ras/Raf/ERK, and CDK/RB pathways, which are crucial for cell growth, proliferation, and survival.[1]

Q2: In what solvents is this compound soluble?

Q3: What is a recommended starting concentration for in vitro assays?

A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. However, based on studies with other ophiobolins, a typical starting concentration range for in vitro experiments is in the low micromolar (µM) range. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I store this compound?

A4: this compound should be stored as a solid at -20°C, protected from light. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2]

Troubleshooting Guide: Solubility Issues

One of the most common challenges encountered when working with this compound is its low aqueous solubility, which can lead to precipitation in cell culture media. This guide provides solutions to these issues.

Problem: Precipitate forms immediately after adding this compound stock solution to the cell culture medium.
Possible Cause Solution
Poor initial dissolution Ensure the this compound is fully dissolved in the organic solvent before preparing the stock solution. Gentle warming to 37°C and vortexing or brief sonication can aid dissolution.[2]
High final concentration The target concentration in the aqueous medium may exceed the solubility limit of this compound. Try using a lower final concentration.
Improper dilution technique Pre-warm the cell culture medium to 37°C. Add the stock solution drop-by-drop while gently swirling or vortexing the medium. This gradual dilution helps to prevent the compound from crashing out of solution.
Solvent shock The rapid change in solvent polarity from the organic stock to the aqueous medium can cause precipitation. Consider a serial dilution approach: first, dilute the stock into a small volume of medium, ensure it is dissolved, and then add this to the final culture volume.
Problem: Precipitate forms over time in the incubator.
Possible Cause Solution
Supersaturated solution The initial solution may be supersaturated and unstable, leading to gradual precipitation. Prepare the this compound-containing medium immediately before adding it to the cells.
Interaction with media components Components in the cell culture medium, such as salts or proteins, may be slowly causing the compound to precipitate. You can test the solubility of this compound in a simpler buffer, like PBS, to see if the issue persists.
pH or temperature fluctuations Ensure that your incubator maintains a stable temperature and CO₂ level to keep the pH of the medium constant. Fluctuations in either can alter the solubility of the compound.

Quantitative Data

As specific quantitative solubility data for this compound is limited, the following table provides a summary of the known solubility of the closely related Ophiobolin A in common laboratory solvents. This information can be used as a guideline for preparing stock solutions of this compound.

Solvent Solubility of Ophiobolin A Notes
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing high-concentration stock solutions of hydrophobic compounds.
Ethanol SolubleAnother suitable solvent for preparing stock solutions.
Methanol SolubleCan also be used for stock solution preparation.
Dimethylformamide (DMF) SolubleAn alternative polar aprotic solvent.
Water PoorOphiobolin A has limited solubility in aqueous solutions.

Note: This data is for Ophiobolin A and is intended to be used as a proxy for this compound due to their structural similarities.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is approximately 400.56 g/mol .

  • Weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, gently warm the tube to 37°C in a water bath or briefly sonicate until the solution is clear.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound into Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • In a sterile conical tube, add the desired volume of pre-warmed cell culture medium.

  • While gently vortexing or swirling the medium, add the required volume of the this compound stock solution drop-by-drop to achieve the final desired concentration.

  • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity to the cells.

  • Visually inspect the medium for any signs of precipitation. If a slight precipitate forms, brief sonication may help to redissolve the compound.

  • Use the freshly prepared this compound-containing medium for your in vitro assay immediately.

Visualizations

Signaling Pathways Affected by Ophiobolins

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes OphiobolinD This compound OphiobolinD->PI3K Inhibits Ras_Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation) TranscriptionFactors->GeneExpression Promotes OphiobolinD This compound OphiobolinD->Raf Inhibits CDK_RB_Pathway CyclinD Cyclin D CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates (inactivates) Rb_E2F Rb-E2F Complex Rb->Rb_E2F E2F E2F E2F->Rb_E2F CellCycleProgression G1/S Phase Progression E2F->CellCycleProgression Promotes Rb_E2F->E2F Releases OphiobolinD This compound OphiobolinD->CyclinD_CDK46 Inhibits Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_assay Assay cluster_analysis Data Analysis StockPrep Prepare 10 mM this compound Stock in DMSO MediaPrep Prepare Working Solution in Pre-warmed Medium StockPrep->MediaPrep Treatment Treat Cells with This compound MediaPrep->Treatment CellSeeding Seed Cells in Culture Plates CellSeeding->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform In Vitro Assay (e.g., Viability, Western Blot) Incubation->Assay DataCollection Collect Data Assay->DataCollection Analysis Analyze and Interpret Results DataCollection->Analysis

References

Ophiobolin D stability in DMSO for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ophiobolin D. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for this compound dissolved in DMSO?

While specific long-term stability data for this compound in DMSO is not extensively published, general best practices for storing chemical compounds in DMSO should be followed to ensure stability.

Key Recommendations:

  • Storage Temperature: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[1] Storing at -80°C is generally preferred for longer preservation, potentially up to 6 months, while storage at -20°C is suitable for shorter periods, typically up to one month.[1]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes.[1]

  • Container: Use tightly sealed vials to prevent the absorption of water, as DMSO is hygroscopic and water can impact compound stability.[2][3] Both glass and polypropylene containers are generally suitable.[2][3]

  • Light Protection: Store aliquots in the dark or in amber vials to protect this compound from light-induced degradation.

Summary of Storage Conditions and Stability:

Storage TemperatureDurationRecommendation
-80°CUp to 6 monthsRecommended for long-term storage.[1]
-20°CUp to 1 monthSuitable for short-term storage.[1]
Room TemperatureNot RecommendedSignificant degradation can occur over time.[4]

2. How should I prepare an this compound stock solution?

Proper preparation of the stock solution is critical for accurate and reproducible experimental results.

Protocol for Preparing a 10 mM this compound Stock Solution:

  • Weighing: Accurately weigh the desired amount of solid this compound powder.

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: Gently vortex or sonicate the solution to ensure the compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use aliquots in tightly sealed, light-protected vials.

  • Storage: Store the aliquots at -20°C or -80°C.

Troubleshooting Guides

Problem 1: Inconsistent or no biological effect observed in cell-based assays.

Possible Causes and Solutions:

  • Compound Degradation:

    • Improper Storage: Verify that the this compound stock solution has been stored correctly at -20°C or -80°C and protected from light. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.

    • Age of Stock Solution: If the stock solution is older than the recommended storage duration (e.g., more than one month at -20°C), its efficacy may be reduced.[1] It is advisable to prepare a fresh stock solution.

  • Incorrect Concentration:

    • Calculation Errors: Double-check all calculations for the preparation of the stock solution and working dilutions.

    • Pipetting Errors: Ensure that pipettes are properly calibrated and that accurate volumes are being dispensed.

  • Cell Culture Conditions:

    • DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be below 0.5% to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

    • Cell Health: Ensure that the cells are healthy, within a low passage number, and are actively proliferating before treatment.

Problem 2: Precipitation of this compound upon dilution in aqueous media.

Possible Causes and Solutions:

  • Rapid Dilution: Diluting the DMSO stock solution too quickly into an aqueous buffer or cell culture medium can cause the compound to precipitate.

    • Stepwise Dilution: Perform serial dilutions in your culture medium or buffer to gradually decrease the DMSO concentration.[1]

  • Low Solubility in Aqueous Solutions: this compound is a hydrophobic molecule with limited solubility in aqueous environments.

    • Final Concentration: Ensure that the final concentration of this compound in the assay does not exceed its solubility limit in the aqueous medium.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adhesion: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the general steps to analyze changes in protein expression in pathways affected by this compound, such as the AKT/GSK3β/Cyclin D1 pathway.

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5][6]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, Akt, phospho-GSK3β, GSK3β, Cyclin D1, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.[5]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Washing: Repeat the washing steps.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

Signaling Pathways and Workflows

This compound Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution in DMSO aliquot Aliquot and Store at -80°C prep_stock->aliquot cell_culture Seed and Culture Cells treatment Treat Cells with This compound Dilutions cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot Analysis treatment->western_blot data_analysis Analyze and Interpret Data viability_assay->data_analysis western_blot->data_analysis

Caption: A typical experimental workflow for studying the effects of this compound.

This compound and the AKT/GSK3β/Cyclin D1 Signaling Pathway

signaling_pathway OphiobolinD This compound AKT AKT OphiobolinD->AKT Inhibits Phosphorylation pAKT p-AKT (Inactive) AKT->pAKT GSK3b GSK3β pAKT->GSK3b Inhibits CyclinD1 Cyclin D1 GSK3b->CyclinD1 Promotes Degradation pGSK3b p-GSK3β (Inactive) Degradation Degradation CyclinD1->Degradation G1Arrest G1 Cell Cycle Arrest CyclinD1->G1Arrest Reduced levels lead to

Caption: this compound can induce G1 cell cycle arrest by modulating the AKT/GSK3β/Cyclin D1 pathway.

References

Technical Support Center: Optimizing Ophiobolin D for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting cytotoxicity experiments using Ophiobolin D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of cytotoxic action?

Ophiobolins are a group of sesterterpenoids produced by fungi, known for a wide range of biological activities, including potent cytotoxic effects against cancer cells.[1] While research on this compound is ongoing, studies on its close analog, Ophiobolin A (OPA), have revealed a key mechanism of action. OPA covalently modifies phosphatidylethanolamine (PE), a phospholipid in the cell membrane, leading to the formation of cytotoxic adducts.[2][3][4] This disrupts the lipid bilayer, causing membrane destabilization and ultimately cell death.[2][3] Depending on the cancer cell type, Ophiobolins can induce various forms of cell death, including apoptosis (caspase-dependent programmed cell death), paraptosis (a non-apoptotic cell death characterized by cytoplasmic vacuolization), and necrosis.[5][6][7]

Q2: What is a good starting concentration range for this compound in a cytotoxicity assay?

The effective concentration of Ophiobolins can vary significantly depending on the cell line. For initial screening, it is advisable to use a broad, logarithmic concentration range (e.g., 10 nM to 100 µM) to determine the approximate effective dose.[8] Based on studies with Ophiobolin A and other analogs, the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) often falls within the nanomolar to low micromolar range.[9][10] For example, the GI50 for Ophiobolin A in the highly sensitive NCI-H1703 lung cancer cell line was 0.17 µM.[9]

Q3: Which cytotoxicity assay is most suitable for experiments with this compound?

The choice of assay depends on the specific research question and available laboratory equipment. Common and suitable assays include:

  • MTT Assay: A widely used, cost-effective colorimetric assay that measures the metabolic activity of viable cells.[11] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[12]

  • MTS/XTT Assays: Similar to the MTT assay, these use tetrazolium salts that are reduced to a soluble formazan product, eliminating the need for a solubilization step and making the protocol more convenient.[12][13]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify ATP, a direct indicator of metabolically active, viable cells.[14]

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, providing a direct measure of cytotoxicity.

  • Annexin V/PI Staining: This flow cytometry-based method can distinguish between different stages of cell death, identifying early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and necrotic cells.[5]

Q4: How should I dissolve and store this compound?

This compound, like other sesterpenoids, is typically dissolved in a high-purity organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[8] This stock solution should be stored at -20°C or -80°C. For experiments, the stock is further diluted in the appropriate cell culture medium to the final desired concentrations. It is critical to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.[14]

Data Presentation: Cytotoxicity of Ophiobolin Analogs

The following table summarizes the reported cytotoxic activity of Ophiobolin A and other analogs across various human cancer cell lines, providing a reference for determining an appropriate concentration range for this compound.

CompoundCell LineCancer TypeMetricValue (µM)Citation
Ophiobolin A NCI-H1703Lung Squamous Cell CarcinomaGI500.17[9]
Ophiobolin A NCI-H1703Lung Squamous Cell CarcinomaEC500.54[9]
6-epi-Ophiobolin A NCI-H1703Lung Squamous Cell CarcinomaEC503.7[9]
6-epi-Ophiobolin A A549Human Lung AdenocarcinomaIC504.5[10]
6-epi-Ophiobolin A MCF-7Human Breast AdenocarcinomaIC502.09[10]
6-epi-Ophiobolin A HepG2Human Liver CancerIC502.71[10]
6-epi-Ophiobolin A SH-SY5YHuman NeuroblastomaIC502.53[10]
6-epi-Ophiobolin A SW-480Human Colon AdenocarcinomaIC502.21[10]

GI50: 50% Growth Inhibition; IC50/EC50: 50% Inhibitory/Effective Concentration

Visualizing Mechanisms and Protocols

cluster_cell Cancer Cell OPA This compound Membrane Cell Membrane (Phosphatidylethanolamine - PE) OPA->Membrane Covalent Modification Adduct Ophiobolin-PE Adduct Membrane->Adduct Destabilization Membrane Destabilization Adduct->Destabilization Mito Mitochondrial Dysfunction (ROS Production, ΔΨm Loss) Destabilization->Mito Downstream Signaling CellDeath Cell Death (Apoptosis, Paraptosis) Destabilization->CellDeath Mito->CellDeath

Caption: this compound proposed mechanism of action.

Experimental Protocols

Detailed MTT Cytotoxicity Assay Protocol

This protocol provides a step-by-step guide for assessing the cytotoxicity of this compound using the MTT assay.[13][14]

Materials:

  • 96-well flat-bottom sterile plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Determine the optimal cell density through a preliminary experiment to ensure cells are 70-80% confluent at the end of the assay.

    • Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and an "untreated control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of ~0.5 mg/mL).

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution.[12]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from a blank well (medium and MTT only).

start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate 24h (Allow Attachment) seed->incubate1 treat Treat Cells with This compound Dilutions + Controls incubate1->treat incubate2 Incubate for Treatment Period (24-72h) treat->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals (e.g., DMSO) incubate3->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 read->analyze end End analyze->end

Caption: Experimental workflow for an MTT cytotoxicity assay.

Troubleshooting Guide

Problem: Low or No Cytotoxicity Observed

This is a common issue when screening a new compound. Follow this guide to identify the potential cause.

cluster_causes Potential Causes & Solutions problem Problem: Low or No Cytotoxicity Observed conc Concentration Too Low? problem->conc time Incubation Time Too Short? problem->time cell Resistant Cell Line? problem->cell drug Improper Drug Handling? problem->drug sol_conc Solution: Test a wider and higher concentration range (e.g., up to 100 µM). conc->sol_conc sol_time Solution: Increase incubation period. Test multiple time points (e.g., 48h, 72h). time->sol_time sol_cell Solution: Check literature for sensitivity. Use a known sensitive cell line as a positive control. cell->sol_cell sol_drug Solution: Ensure complete dissolution in DMSO. Verify final solvent concentration is non-toxic (<0.5%). Check storage conditions. drug->sol_drug

Caption: Troubleshooting guide for unexpected results.

Problem: High Variability Between Replicate Wells

  • Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.[15][16]

  • Solution: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette carefully and consistently. To avoid edge effects, consider not using the outermost wells of the plate for experimental samples.[16]

Problem: Vehicle Control (DMSO) Shows Significant Cytotoxicity

  • Cause: The concentration of the solvent (DMSO) is too high and is toxic to the cells.

  • Solution: Ensure the final concentration of DMSO in the culture medium is consistent across all treated wells and does not exceed a non-toxic level, which is typically <0.5% for most cell lines. Perform a preliminary experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

References

Preventing Ophiobolin D degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Ophiobolin D during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: The stability of this compound, like many natural products, can be compromised by several factors. Key environmental and chemical factors that can lead to its degradation include exposure to light, inappropriate pH levels, elevated temperatures, and the presence of certain reactive chemicals in solutions.[1][2][3][4] Specifically for the related compound Ophiobolin A, which shares a similar structural core, poor chemical stability has been observed in aqueous solutions like PBS.[5]

Q2: How should I store my this compound stock solutions to ensure maximum stability?

A2: To maintain the integrity of your this compound, stock solutions should be prepared in a suitable organic solvent such as DMSO, ethanol, or methanol, where it is readily soluble.[6][7] It is highly recommended to store these stock solutions at low temperatures, ideally at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[6] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[6]

Q3: Is this compound sensitive to light?

A3: Yes, there is evidence to suggest that ophiobolins are light-sensitive. Studies on the biosynthesis of Ophiobolin A have shown that different wavelengths of light can impact its production, indicating that the molecule itself may be susceptible to light-induced degradation.[8][9][10] Therefore, it is crucial to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil during experiments and storage.[3][6]

Q4: What is the recommended pH range for working with this compound?

Q5: Can the type of buffer I use in my experiments affect this compound stability?

A5: Yes, the choice of buffer can be critical. Ophiobolin A is known to react with primary amines through a Paal-Knorr reaction to form pyrrole adducts.[12][13] This suggests that buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), could potentially react with this compound and lead to its degradation. When possible, consider using buffers that do not contain primary amines, such as PBS (phosphate-buffered saline) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), for short-term experiments. However, be mindful that even in PBS, Ophiobolin A has shown significant degradation over a 72-hour period.[5]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity of this compound.
Possible Cause Troubleshooting Step Rationale
Degradation of stock solution 1. Prepare a fresh stock solution of this compound from a new vial of powder. 2. Re-test the biological activity. 3. Compare the results with those obtained using the old stock solution.Improper storage (temperature, light exposure) or multiple freeze-thaw cycles can lead to the degradation of the compound in the stock solution, reducing its effective concentration.[6]
Degradation in working solution 1. Minimize the time between the preparation of the working solution and its use in the experiment. 2. Prepare the working solution immediately before application to cells or the reaction mixture. 3. Protect the working solution from light during preparation and incubation.This compound may have limited stability in aqueous-based experimental media.[5] Prolonged incubation times can lead to a significant loss of active compound. Light can also contribute to degradation.[8][9][10]
Reaction with media components 1. Review the composition of your cell culture media or experimental buffer for components with primary amines (e.g., Tris). 2. If present, consider switching to a non-amine-containing buffer for the duration of the experiment.Ophiobolins can react with primary amines, leading to the formation of inactive adducts.[12][13]
Issue 2: Appearance of unknown peaks during analytical chemistry analysis (e.g., HPLC, LC-MS).
Possible Cause Troubleshooting Step Rationale
Solvent-induced degradation 1. Analyze a freshly prepared solution of this compound in the solvent of interest. 2. Re-analyze the same solution after a specific time interval (e.g., 1, 4, 24 hours) at room temperature and protected from light. 3. Compare the chromatograms to identify any new peaks.Certain solvents or impurities within them could catalyze the degradation of this compound.
pH-induced degradation 1. Prepare solutions of this compound in buffers of varying pH (e.g., pH 5, 7, 9). 2. Analyze the solutions immediately after preparation and after a set incubation period. 3. Observe the formation of degradation products at different pH values.Extreme pH conditions can accelerate the hydrolysis or rearrangement of labile functional groups within the this compound structure.[1][2]
Light-induced degradation 1. Prepare two identical sets of this compound solutions. 2. Expose one set to ambient light and keep the other set in complete darkness. 3. Analyze both sets at various time points and compare the results.This will help determine the extent to which light contributes to the degradation of the compound and the formation of new chemical species.[8][9][10]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Materials:

    • This compound (solid powder)

    • Anhydrous DMSO (or ethanol/methanol)

    • Sterile, amber microcentrifuge tubes or clear tubes wrapped in aluminum foil

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Under sterile conditions (e.g., in a laminar flow hood), prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the appropriate amount of this compound powder in anhydrous DMSO.

    • Ensure complete dissolution by gentle vortexing.

    • Aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.

    • When ready to use, thaw a single aliquot and dilute it to the final working concentration in the appropriate experimental buffer or medium immediately before use. Do not re-freeze thawed aliquots.

Protocol 2: General Workflow for Cell-Based Assays
  • Cell Seeding: Plate cells at the desired density and allow them to adhere and stabilize overnight.

  • Preparation of Working Solution: Immediately before treating the cells, thaw a fresh aliquot of the this compound stock solution. Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.

  • Incubation: During the incubation period, ensure the cell culture plates are protected from direct light.

  • Assay: Following the incubation period, proceed with the specific downstream assay (e.g., viability assay, western blotting, etc.). For time-course experiments exceeding 24 hours, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals to maintain a more consistent concentration of the active compound.

Visualizations

Experimental_Workflow Figure 1. Recommended Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_prep Prepare Stock Solution (DMSO, -80°C, Aliquoted, Protected from Light) working_sol Prepare Fresh Working Solution (in appropriate buffer/media) stock_prep->working_sol Immediate Use cell_treat Treat Cells or Initiate Reaction working_sol->cell_treat incubation Incubate (Protect from Light) cell_treat->incubation data_acq Data Acquisition incubation->data_acq data_analysis Data Analysis data_acq->data_analysis

Caption: Figure 1. Recommended Experimental Workflow.

Degradation_Pathway Figure 2. Potential Degradation Pathways cluster_factors Degradation Factors OphiobolinD Active this compound DegradedProducts Inactive Degradation Products OphiobolinD->DegradedProducts Light Light Light->OphiobolinD pH Inappropriate pH pH->OphiobolinD Heat Heat Heat->OphiobolinD PrimaryAmines Primary Amines (e.g., Tris buffer) PrimaryAmines->OphiobolinD

Caption: Figure 2. Potential Degradation Pathways.

References

Cell culture contamination issues in Ophiobolin D bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers encountering cell culture contamination issues during bioassays with Ophiobolin D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a terpenoid antibiotic produced by fungi such as Cochliobulus miyabeanus.[1] It belongs to the ophiobolin family of sesterterpenoids, which are known for a wide range of biological activities, including antimicrobial, nematocidal, and cytotoxic effects.[2] The mechanism of action for ophiobolins, like the well-studied Ophiobolin A, involves inducing non-apoptotic cell death (paraptosis) and can involve covalent modification of cellular components like phosphatidylethanolamine (PE) in the cell membrane, leading to lipid bilayer destabilization.[3][4] Some ophiobolins have also been shown to inhibit calmodulin and target mitochondrial components, leading to metabolic collapse in cancer cells.[5] For example, Ophiobolin O can induce G1 cell cycle arrest by affecting the AKT/GSK3β/Cyclin D1 signaling pathway.[6]

Q2: How can cell culture contamination affect my this compound bioassay results?

Contamination can severely compromise the validity of your results in several ways:

  • Altered Cell Physiology: Contaminants like mycoplasma can alter cell metabolism, growth rates, and gene expression, which can mask or falsely enhance the cytotoxic effects of this compound.[7][8]

  • Direct Interference with Assays: Microbes can directly interfere with assay reagents. For instance, bacteria can metabolize MTT reagent in viability assays, leading to false-positive results.[9][10]

  • Induction of Unwanted Cellular Responses: Bacterial endotoxins (lipopolysaccharides or LPS) can trigger strong inflammatory or stress responses in cells, even at very low concentrations, which can confound the specific effects of this compound.[11][12]

  • Competition for Nutrients: Rapidly growing contaminants like bacteria and yeast deplete nutrients in the culture medium, stressing the cells and making them more susceptible to the test compound for reasons unrelated to its specific mechanism.[13]

Q3: I don't use antibiotics in my culture medium. Is that a problem?

While avoiding routine use of antibiotics is a good practice to prevent the development of resistant strains and hide underlying low-level contamination, it means that strict aseptic technique is paramount.[14][15] Some labs may use antibiotics prophylactically for short durations when working with irreplaceable cell lines.[14] However, it's important to note that standard antibiotics like penicillin and streptomycin are ineffective against mycoplasma, which lacks a cell wall.[13]

Q4: What is the most common type of contamination I should be worried about?

Bacterial, fungal, and mycoplasma contamination are the most frequent issues in cell culture.[16][17] While bacteria and fungi are often visible to the naked eye (causing turbidity or forming filamentous structures), mycoplasma is a more insidious threat as it is too small to be seen with a standard light microscope and often does not cause obvious signs of contamination until it reaches high densities.[16][17][18][19] Studies estimate that a significant percentage of cell cultures worldwide are contaminated with mycoplasma.[17][18][20]

Q5: What is cell line cross-contamination and why is it a problem?

Cross-contamination occurs when a different, often more aggressive, cell line is accidentally introduced into your culture and takes over.[21][22] This is a serious issue as you may unknowingly be performing experiments on a completely different cell type, invalidating all your results.[22] The human cervical cancer cell line, HeLa, is a notoriously common contaminant due to its robustness.[21][23] It is critical to authenticate cell lines periodically.[22][23]

Troubleshooting Guide: Identifying and Resolving Contamination

Use the following sections to identify the type of contamination and take appropriate action. The best course of action for any confirmed contamination is almost always to discard the affected cultures and reagents to prevent further spread.[16][24]

Bacterial Contamination
  • What to Look For:

    • Sudden drop in pH, causing the medium (with phenol red) to turn yellow overnight.[15][25]

    • Cloudy or turbid appearance of the culture medium.[14][16][25]

    • Under a microscope (400x magnification), you may see tiny, motile particles (cocci or rods) moving between your cells.[17][25]

  • Potential Impact on this compound Bioassay:

    • Bacterial enzymes can metabolize viability dyes (e.g., MTT), leading to artificially high cell viability readings.[10]

    • Endotoxins from gram-negative bacteria can induce cellular responses that interfere with the interpretation of this compound's effects.[11][26]

  • What to Do:

    • Immediate Action: Discard the contaminated culture(s) and any shared media or reagents immediately.[24]

    • Decontamination: Thoroughly decontaminate the biosafety cabinet and incubator.[24]

    • Review Technique: Re-evaluate your aseptic technique with all lab members.[16]

Fungal (Yeast and Mold) Contamination
  • What to Look For:

    • Yeast: May appear as individual, ovoid, or budding particles under the microscope. The medium may become turbid, and the pH may decrease.[24]

    • Mold: Often visible to the naked eye as filamentous structures (hyphae) floating in the culture.[25] Under the microscope, you will see a network of thin, branching filaments.[25] The pH of the medium may increase.

  • Potential Impact on this compound Bioassay:

    • Fungi can secrete their own bioactive secondary metabolites into the medium, which could have synergistic or antagonistic effects with this compound.

    • Fungal contamination can activate host cell stress signaling pathways, such as the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) pathways, which could alter the cellular response to your compound.[27][28][29]

  • What to Do:

    • Immediate Action: Discard all contaminated cultures. Fungal spores can spread easily through the air.[17]

    • Decontamination: Clean the entire lab area, including incubators and water baths, with an effective fungicide.[24] Check and replace HEPA filters in your biosafety cabinet if necessary.

    • Review Protocols: Ensure all media and solutions are properly sterilized, potentially using a 0.1 µm filter to remove small spores.[7]

Mycoplasma Contamination
  • What to Look For:

    • Often, there are no obvious visual signs.[13][16] Mycoplasma does not cause turbidity or a rapid pH change.[13]

    • Subtle signs may include a reduction in cell growth rate, decreased viability, or changes in cell morphology.[7]

  • Potential Impact on this compound Bioassay:

    • Mycoplasma alters a wide range of cellular functions, including metabolism, protein synthesis, and membrane composition, which will create unreliable and irreproducible results.[7][8]

  • What to Do:

    • Detection: You must explicitly test for mycoplasma. The most reliable methods are PCR-based assays and fluorescent staining (e.g., with Hoechst or DAPI) to visualize microbial DNA.[7][13][20]

    • Action: If cultures are positive, discard them. If the cell line is irreplaceable, specific elimination kits are available, but the treated cells should be re-tested thoroughly.[7][19]

    • Prevention: Quarantine all new cell lines upon arrival and test them for mycoplasma before introducing them to the main cell stock.[14] Implement routine testing (e.g., every 3-4 months) for all cell lines in use.[14][18]

Chemical Contamination (Endotoxins)
  • What to Look For:

    • This type of contamination is invisible.[11]

    • Signs may include inconsistent experimental results, unexpected cell behavior (e.g., altered growth or protein production), especially in sensitive cell types like immune cells.[11][26]

  • Potential Impact on this compound Bioassay:

    • Endotoxins (LPS) are potent activators of immune cells and can affect non-immune cells as well.[11] This can induce signaling pathways that overlap with or counteract the effects of this compound, making results difficult to interpret.[12][30]

  • What to Do:

    • Prevention: Use high-purity, endotoxin-free water, media, sera, and plasticware certified by the manufacturer to be non-pyrogenic.[18][31]

    • Source Identification: Potential sources include water, media, sera, and labware.[11]

    • Removal: Endotoxins are heat-stable and cannot be removed by standard autoclaving or sterile filtration.[11][12] Specialized endotoxin removal solutions are required.[11]

Data & Protocols

Data Summaries

Table 1: Overview of Contamination Detection Methods

Contaminant TypePrimary IndicatorsRecommended Detection Methods
Bacteria Turbid medium, yellow pH shift, motile particles.[15][25]Light Microscopy, Gram Staining, Culture on agar plates.[25]
Fungi (Yeast/Mold) Turbidity (yeast), filamentous structures (mold), pH changes.[24][25]Light Microscopy, Culture on antifungal plates.[25]
Mycoplasma Often no visible signs; reduced growth rate, morphological changes.[7][16]PCR-based assays, Fluorescent DNA staining (Hoechst/DAPI), ELISA.[7][13]
Cross-Contamination No visible signs; results may be inconsistent with literature.Short Tandem Repeat (STR) Profiling, Isoenzyme Analysis, Karyotyping.[23][32]
Endotoxins No visible signs; inconsistent results, unexpected cellular responses.[11][26]Limulus Amebocyte Lysate (LAL) Assay.[12]

Table 2: Potential Impact of Contaminants on this compound Cytotoxicity Assays

ContaminantPotential Interference with Bioassay
Bacteria False positive results in MTT/XTT assays due to microbial metabolism of the dye.[10] Rapid depletion of nutrients leading to non-specific cell death.
Endotoxins (from Bacteria) Induction of inflammatory or stress signaling pathways that can mask or alter the cytotoxic effect of this compound.[11][30] The sensitivity of cell lines to endotoxins is highly variable.[11][26]
Fungi Secretion of bioactive metabolites that may act synergistically or antagonistically with this compound. Activation of cellular stress pathways.[27]
Mycoplasma Alters host cell metabolism, proliferation, and membrane characteristics, leading to high variability and unreliable IC50 values.[7][8]
Cross-Contamination The entire experiment is invalid as the bioassay is being performed on the wrong cell line, which may have a completely different sensitivity to this compound.[22]
Experimental Protocols

Protocol 1: Basic MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which can be affected by microbial contamination.[9][33]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

  • Treatment: Treat the cells with a serial dilution of this compound. Include appropriate controls: untreated cells (vehicle control) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to a purple formazan product.

    • Contamination Checkpoint: Bacterial contamination can also reduce MTT, leading to a false signal of high viability.[10] Before adding MTT, inspect the plate for any signs of contamination like turbidity or color change.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value for this compound.

Protocol 2: PCR-Based Mycoplasma Detection

This is a highly sensitive and specific method for detecting mycoplasma DNA in cell culture supernatants.[7][20]

  • Sample Preparation: Collect 1 mL of the cell culture supernatant from a culture that is 70-90% confluent and has been in culture for at least 72 hours without an antibiotic change.

  • DNA Extraction: Extract microbial DNA from the supernatant using a commercial DNA extraction kit designed for biological fluids.

  • PCR Amplification:

    • Prepare a PCR master mix containing a DNA polymerase, dNTPs, and primers specific to the conserved 16S rRNA gene region of mycoplasma species.

    • Include a positive control (mycoplasma DNA) and a negative control (sterile water) to validate the assay.

    • Add the extracted DNA to the master mix.

    • Run the PCR reaction in a thermal cycler using an appropriate amplification program.

  • Gel Electrophoresis:

    • Run the PCR products on an agarose gel alongside a DNA ladder.

    • Visualize the DNA bands under UV light.

  • Interpretation:

    • A band of the expected size in the sample lane indicates a positive result for mycoplasma contamination.

    • The positive control should show a clear band, and the negative control should show no band.

Visualizations and Workflows

G start Suspected Contamination in This compound Bioassay visual_check Daily Visual Inspection (Naked Eye & Microscope) start->visual_check obs_turbid Observation: Medium is Turbid / Cloudy visual_check->obs_turbid Yes obs_ph Observation: Sudden pH Change (Medium Color) visual_check->obs_ph Yes obs_particles Observation: Microscopic Particles Seen visual_check->obs_particles Yes obs_filaments Observation: Filaments / Web-like Growth visual_check->obs_filaments Yes obs_subtle Observation: No Obvious Signs, but Poor Growth / Inconsistent Results visual_check->obs_subtle No obvious signs bacteria Likely Bacterial Contamination obs_turbid->bacteria obs_ph->bacteria obs_particles->bacteria fungi Likely Fungal (Mold/Yeast) Contamination obs_filaments->fungi mycoplasma Possible Mycoplasma or Cross-Contamination obs_subtle->mycoplasma discard Resolution: 1. Discard Contaminated Cultures & Reagents 2. Decontaminate Equipment & Workspace 3. Review Aseptic Technique bacteria->discard fungi->discard test_myco Action: Perform Mycoplasma Test (PCR or Staining) mycoplasma->test_myco test_str Action: Authenticate Cell Line (STR Profiling) mycoplasma->test_str test_myco->discard If Positive test_str->discard If Mismatched

Caption: Troubleshooting workflow for identifying cell culture contamination.

G ophiobolin_o Ophiobolin O p_akt p-AKT (Active) ophiobolin_o->p_akt Inhibits Phosphorylation pi3k PI3K pi3k->p_akt Activates akt AKT p_gsk3b p-GSK3β (Inactive) p_akt->p_gsk3b Phosphorylates (Inactivates) gsk3b GSK3β cyclinD1 Cyclin D1 gsk3b->cyclinD1 Phosphorylates for Degradation degradation Cyclin D1 Degradation gsk3b->degradation Promotes g1_s G1/S Transition cyclinD1->g1_s Promotes g1_arrest G1 Cell Cycle Arrest note Ophiobolin O treatment leads to reduced p-AKT, which activates GSK3β. Active GSK3β promotes Cyclin D1 degradation, leading to G1 arrest.

Caption: Ophiobolin O signaling pathway leading to G1 cell cycle arrest.

G start 1. Sample Collection sample Collect 1mL of culture supernatant from a confluent flask start->sample dna_ext 2. DNA Extraction sample->dna_ext ext_kit Use a commercial kit to isolate microbial DNA dna_ext->ext_kit pcr_prep 3. PCR Preparation ext_kit->pcr_prep master_mix Prepare master mix: - DNA Polymerase - dNTPs - Mycoplasma-specific primers pcr_prep->master_mix controls Prepare Controls: - Positive (Mycoplasma DNA) - Negative (Sterile Water) pcr_prep->controls pcr_run 4. Amplification master_mix->pcr_run controls->pcr_run thermocycler Run samples and controls in a thermal cycler pcr_run->thermocycler analysis 5. Result Analysis thermocycler->analysis gel Run PCR products on an agarose gel analysis->gel visualize Visualize bands under UV light gel->visualize result Interpret Results visualize->result positive Positive: Band present (Contaminated) result->positive Band at correct size negative Negative: No band (Clean) result->negative No band in sample lane

Caption: Experimental workflow for PCR-based Mycoplasma detection.

References

Technical Support Center: Overcoming Limitations in the Total Synthesis of Ophiobolin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Ophiobolin D and its structurally related sesterterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound and its analogues?

The main hurdles in the synthesis of the ophiobolin family of natural products include:

  • Construction of the 5-8-5 Tricyclic Core: The central eight-membered ring is entropically disfavored and challenging to construct with high stereocontrol.

  • Stereocontrol: The dense array of stereocenters, including multiple quaternary carbons, requires highly stereoselective transformations.

  • Late-Stage Functionalization: Introduction of the side chain and other peripheral functional groups on the complex core can be difficult.[1][2]

  • Low Overall Yields: Many synthetic routes are lengthy and suffer from low overall yields, making it difficult to produce material quantities sufficient for biological studies.[3][4][5]

Q2: What are the common strategies for constructing the 5-8-5 fused ring system of ophiobolins?

Several innovative strategies have been developed to tackle the formation of the 5-8-5 carbocyclic core:

  • Radical Cascade Cyclizations: This approach can rapidly assemble the tricyclic system from a linear precursor.[6][7][8]

  • Cycloaddition Reactions: Methods like [6+2] cycloadditions have been employed to form the eight-membered ring.[1][2]

  • Pauson-Khand Reaction: This reaction can be used to construct one of the five-membered rings, followed by further cyclizations.[5]

  • Ring-Closing Metathesis (RCM): RCM is a powerful method for forming the central eight-membered ring.[9][10]

  • Photoinduced Cycloisomerization: This strategy can provide a stereocontrolled entry to the 5-8-5 ring system.[11]

Q3: How can the stereoselectivity of the key cyclization reactions be controlled?

Achieving the desired stereochemistry is a critical challenge. Some successful approaches include:

  • Chiral Catalysts: The use of chiral small-molecule thiol catalysts has been shown to override the inherent diastereoselectivity in radical cascade cyclizations.[6][7][12]

  • Substrate Control: The existing stereocenters in a carefully designed precursor can direct the stereochemical outcome of subsequent cyclization reactions.

  • Diastereoselective Reactions: Employing well-established diastereoselective reactions like the Pauson-Khand reaction can set key stereocenters early in the synthesis.[5]

Troubleshooting Guides

Problem 1: Low Yield in the 5-8-5 Ring-Forming Cyclization
Potential Cause Suggested Solution Relevant Literature
Unfavorable reaction kinetics/thermodynamics Optimize reaction conditions (temperature, concentration, solvent). For radical cyclizations, slow addition of the initiator (e.g., Et3B) can improve yields. For RCM, using a second-generation Hoveyda-Grubbs catalyst at elevated temperatures may be necessary.[6][9]
Side reactions (e.g., dimerization, isomerization) Screen different catalysts and ligands. For example, in RCM, a G-II catalyst might prevent isomerization observed with a G-I catalyst. In radical cyclizations, the choice of initiator and hydrogen atom donor is crucial.[10]
Steric hindrance in the precursor Redesign the synthetic precursor to be less sterically encumbered at the cyclization points. This may involve altering protecting group strategies or the order of bond formations.[12]
Problem 2: Poor Diastereoselectivity in the Radical Cascade Cyclization
Potential Cause Suggested Solution Relevant Literature
Low energy barrier between diastereomeric transition states Introduce a chiral catalyst to create a more defined and lower energy pathway to the desired diastereomer. A range of sterically-biased mercaptans have been explored as catalysts.[6][7][12]
High reaction temperature Perform the reaction at a lower temperature. Triethylborane/air-mediated initiation allows for lower reaction temperatures compared to AIBN, which can improve diastereoselectivity.[6][8]
Incorrect choice of hydrogen atom donor The hydrogen atom donor can influence the stereochemistry of the final protonation step. Screen different donors, such as various thiols or silanes.[6][12]
Problem 3: Difficulty with Late-Stage Side Chain Installation
Potential Cause Suggested Solution Relevant Literature
Steric hindrance around the ketone Use more reactive organometallic reagents. For example, if Grignard reagents fail, consider using more reactive organolithium or organocuprate reagents.[5]
Low reactivity of the ketone Activate the ketone using a Lewis acid. For example, the use of LaCl3·2LiCl has been shown to facilitate the addition of organometallic reagents.[5]
Complex organometallic reagent instability Assemble the side chain sequentially. For instance, perform a crotylation followed by a Suzuki cross-coupling to build up the desired side chain.[5]

Quantitative Data from Selected Syntheses

The following tables summarize key quantitative data from published total syntheses of ophiobolin-related sesterterpenoids.

Table 1: Comparison of Total Syntheses of (-)-Bipolarolide D

Key Reaction Lu et al. (2024)[2] Chesnokov et al. (2024)[5]
Overall Yield 0.4%1.8%
Key Ring-Forming Strategy [6+2] Cycloaddition, Heck CyclizationPauson-Khand, Rautenstrauch Cycloisomerization, Radical Cyclization
Scalability Not reported>100 mg prepared

Table 2: Key Reaction Yields and Stereoselectivity in Ophiobolin Syntheses

Reaction Product Yield Diastereomeric Ratio (dr) Reference
Reductive Radical Cascade5-8-5 Tricyclic Core56%5.3:1 at C-14, 3.4:1 at C-15[13]
Pauson-Khand CyclizationBicyclic Enone66%3.1:1[5]
Rautenstrauch CycloisomerizationLinear Triquinane88%-[5]
Intramolecular Atom-Transfer Radical Cyclization5-8-5 Fused Polycycle55%trans at C-10/C-11[3]

Experimental Protocols

Protocol 1: Reductive Radical Cascade for 5-8-5 Core Synthesis (Adapted from Maimone et al.)[13]

Step e: To a solution of the acyclic precursor (1.0 equiv) in cyclopentane (0.009 M) at -10 °C is added (TMS)3SiH (1.0 equiv) and the chiral thiol catalyst (25 mol %). A solution of Et3B in THF (1.0 M, 1.25 equiv) is then added via syringe pump over 12 hours under an atmosphere of air. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the reductively cyclized product.

Protocol 2: Pauson-Khand Reaction for Bicyclic Enone Synthesis (Adapted from Chesnokov et al.)[5]

To a solution of the enyne starting material (1.0 equiv) in MeCN is added Co2(CO)8 (1.0 equiv). The mixture is heated to the optimal temperature (determined by screening) and stirred until the starting material is consumed (monitored by TLC). The solvent is then removed in vacuo, and the crude product is purified by flash chromatography on silica gel to yield the bicyclic enone.

Visualizations

Synthetic_Pathway_Ophiobolin_D A Acyclic Precursor B 5-8-5 Tricyclic Core A->B Radical Cascade or Cycloaddition C Functional Group Interconversion B->C Oxidation/Reduction D This compound C->D Side Chain Installation

Caption: A generalized synthetic pathway to this compound.

Troubleshooting_Low_Yield Start Low Yield in Cyclization Cause1 Suboptimal Conditions? Start->Cause1 Solution1 Optimize Temp, Conc, Solvent Cause1->Solution1 Yes Cause2 Side Reactions? Cause1->Cause2 No End Improved Yield Solution1->End Solution2 Screen Catalysts/Ligands Cause2->Solution2 Yes Cause3 Steric Hindrance? Cause2->Cause3 No Solution2->End Solution3 Redesign Precursor Cause3->Solution3 Yes Solution3->End

Caption: Troubleshooting workflow for low cyclization yields.

Stereoselectivity_Control Start Poor Diastereoselectivity Cause1 High Reaction Temp? Start->Cause1 Solution1 Lower Temperature (e.g., use Et3B) Cause1->Solution1 Yes Cause2 No Chiral Influence? Cause1->Cause2 No End Improved Diastereoselectivity Solution1->End Solution2 Add Chiral Catalyst (e.g., Thiol) Cause2->Solution2 Yes Cause3 Suboptimal H-donor? Cause2->Cause3 No Solution2->End Solution3 Screen H-atom Donors Cause3->Solution3 Yes Solution3->End

References

Addressing assay interference with Ophiobolin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ophiobolin D. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a member of the ophiobolin family of sesterterpenoids, which are natural products produced by fungi.[1] While research on this compound is less extensive than on other family members like Ophiobolin A, ophiobolins are generally known to be biologically active and possess a reactive dicarbonyl functionality that is critical for their activity.[2] Ophiobolin A has been shown to covalently modify primary amines, such as the headgroup of phosphatidylethanolamine (PE) in cell membranes, leading to lipid bilayer destabilization and cell death.[3] It can also interact with lysine residues of proteins, such as calmodulin.[3] Given the structural similarities, it is plausible that this compound shares a similar reactive nature, which is a key consideration for potential assay interference.

Q2: Which signaling pathways are known to be affected by ophiobolins?

Studies on ophiobolins, primarily Ophiobolin A and O, have implicated several key signaling pathways in their mechanism of action. These include pathways central to cell survival, proliferation, and cell cycle regulation. The primary pathways identified are:

  • PI3K/mTOR Pathway: Involved in cell growth and survival.

  • Ras/Raf/ERK (MAPK) Pathway: Regulates cell proliferation and differentiation.

  • AKT/GSK3β/Cyclin D1 Pathway: Crucial for cell cycle progression, particularly the G1 to S phase transition.[4]

Interaction with these pathways can lead to downstream effects such as cell cycle arrest and apoptosis.[4]

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Inhibition PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR GSK3b GSK3b AKT->GSK3b CellCycleArrest G1 Cell Cycle Arrest mTOR->CellCycleArrest Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellCycleArrest CyclinD1 CyclinD1 GSK3b->CyclinD1 CyclinD1->CellCycleArrest

Signaling pathways modulated by the ophiobolin family.

Troubleshooting Assay Interference

Due to its reactive nature, this compound may interfere with various assay formats, leading to false-positive or false-negative results. This section provides guidance on identifying and mitigating these issues.

Q3: My compound shows activity in a luciferase reporter assay. How can I be sure it's not an artifact?

Potential Problem: this compound may directly inhibit the luciferase enzyme. Firefly luciferase is known to be susceptible to inhibition by a significant percentage of compounds in large screening libraries.[5] This can lead to a decrease in signal that is misinterpreted as a biological effect (e.g., inhibition of a promoter). Conversely, some inhibitors can paradoxically increase the luminescent signal in cell-based assays.[5]

Troubleshooting Steps:

  • Perform a Counter-Screen: Test this compound in a biochemical assay with purified luciferase enzyme. This will directly assess its inhibitory activity on the reporter protein itself.

  • Use an Orthogonal Reporter: If possible, confirm your findings using a different reporter system, such as one based on Renilla luciferase, which may have a different inhibitor profile.[6][7]

  • Vary the Promoter: Use a control plasmid where the luciferase gene is driven by a strong constitutive promoter (e.g., CMV). If this compound "inhibits" this construct, the effect is likely due to direct luciferase inhibition or general cytotoxicity, not specific promoter activity.

  • Check for Thiol Reactivity: The reactivity of ophiobolins suggests they may interact with cysteine residues on proteins. Including a thiol-scavenging agent like dithiothreitol (DTT) in the assay buffer may mitigate this interference.

Luciferase_Troubleshooting Start Activity in Luciferase Assay IsItReal Is the activity real? Start->IsItReal CounterScreen Perform counter-screen with purified luciferase IsItReal->CounterScreen Step 1 Inhibition Inhibition observed in counter-screen? CounterScreen->Inhibition OrthogonalAssay Use orthogonal reporter (e.g., Renilla, β-gal) ConstitutivePromoter Test against constitutive promoter control OrthogonalAssay->ConstitutivePromoter TrueHit Likely a true biological hit ConstitutivePromoter->TrueHit Inhibition->OrthogonalAssay No Artifact High probability of assay artifact Inhibition->Artifact Yes

Workflow for troubleshooting luciferase assay interference.

Q4: I am observing inconsistent results in my fluorescence-based assay. Could this compound be the cause?

Potential Problem: this compound may interfere with fluorescence-based readouts through several mechanisms:

  • Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of the assay, adding to the background signal.

  • Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore, leading to a decrease in the detected signal (inner filter effect).[8]

  • Reactivity with Assay Components: this compound could react with fluorescent dyes or proteins, altering their spectral properties.

Troubleshooting Steps:

  • Measure Compound's Spectral Properties: Scan the absorbance and fluorescence spectra of this compound at the assay concentration to check for overlap with your fluorophore's excitation and emission wavelengths.

  • Run a "Compound-Only" Control: In your assay plate, include wells with this compound in the assay buffer but without the biological components to measure its background fluorescence.

  • Test with a Different Fluorophore: If possible, use a fluorophore with a different spectral profile (e.g., red-shifted) to see if the interference persists.

  • Assess Thiol Reactivity: For assays involving proteins or thiol-containing dyes, the addition of DTT or other reducing agents may help to mitigate interference from the reactive ophiobolin structure.

Q5: My cell viability assay (e.g., MTT, CellTiter-Glo) results are showing high cytotoxicity. How do I confirm this is a specific effect?

Potential Problem: While ophiobolins are known to be cytotoxic, apparent activity in viability assays can be confounded by assay interference. For example, reactive compounds can interfere with the enzymatic steps of assays like MTT (formazan production) or the luciferase enzyme in ATP-based assays like CellTiter-Glo.

Troubleshooting Steps:

  • Use an Orthogonal Viability Assay: Confirm the cytotoxic effect using a method with a different readout. For example, if you used an MTT assay (metabolic activity), confirm with a trypan blue exclusion assay (membrane integrity) or a crystal violet assay (cell number).

  • Perform a Cell-Free Control: For assays like CellTiter-Glo, test this compound against the assay reagents in the absence of cells to check for direct inhibition of the luciferase.

  • Time-Course and Dose-Response: A consistent, dose-dependent decrease in viability across multiple time points and using different assay methods provides stronger evidence of true cytotoxicity.

  • Washout Experiment: To assess if the cytotoxic effect is immediate and irreversible (suggesting a reactive mechanism), treat cells with this compound for a short period, then wash it out and measure viability at a later time point.

Quantitative Data

The cytotoxic activity of ophiobolins can vary significantly between different members of the family and across different cell lines. While specific data for this compound is limited in the public domain, the following tables provide a summary of reported IC₅₀ values for other ophiobolins to offer a comparative context for their potency.

Table 1: In Vitro Cytotoxicity of Various Ophiobolins Against Human Tumor Cell Lines

Ophiobolin DerivativeCell LineCancer TypeIC₅₀ (µM)
6-epi-ophiobolin AHCT-8Colon Adenocarcinoma2.09
6-epi-ophiobolin ABel-7402Liver Cancer2.71
6-epi-ophiobolin ABGC-823Gastric Cancer2.45
6-epi-ophiobolin AA549Lung Adenocarcinoma4.5
6-epi-ophiobolin AA2780Ovarian Adenocarcinoma2.53
Ophiobolin IHCT-8, Bel-7402, BGC-823, A549, A2780Various>10
Ophiobolin OMCF-7Breast Cancer13.45 ± 1.26
Ophiobolin ACalmodulin-dependent Phosphodiesterase(Enzyme Inhibition)9

Data compiled from multiple sources.[4][9][10]

Experimental Protocols

Protocol 1: Counter-Screen for Firefly Luciferase Inhibition

This protocol is designed to determine if a test compound, such as this compound, directly inhibits the firefly luciferase enzyme.

Materials:

  • Purified recombinant firefly luciferase

  • Luciferase assay buffer (e.g., 20 mM Tricine, 1.07 mM (MgCO₃)₄Mg(OH)₂·5H₂O, 2.67 mM MgSO₄, 0.1 mM EDTA, 33.3 mM DTT, pH 7.8)

  • D-Luciferin substrate

  • ATP

  • This compound stock solution (in DMSO)

  • DMSO (for control)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Methodology:

  • Prepare Reagents:

    • Prepare a working solution of firefly luciferase in luciferase assay buffer at a 2X final concentration.

    • Prepare a luciferin/ATP substrate mix in luciferase assay buffer. The final concentrations should be at or near the Kₘ for the enzyme (typically ~5-10 µM for D-luciferin and ~200-500 µM for ATP).

  • Compound Plating:

    • Serially dilute this compound in DMSO to create a concentration range for testing (e.g., from 100 µM to 1 nM).

    • Add a small volume (e.g., 1 µL) of the diluted this compound or DMSO control to the wells of the microplate.

  • Enzyme Addition:

    • Add the 2X luciferase enzyme solution to the wells containing the compound and mix gently.

    • Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiate Reaction and Read:

    • Place the plate in a luminometer with an injector.

    • Inject the luciferin/ATP substrate mix to start the reaction.

    • Immediately measure the luminescence signal.

  • Data Analysis:

    • Normalize the data to the DMSO control wells (100% activity).

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: General Method for Assessing Compound Autofluorescence

This protocol helps determine if this compound contributes to the signal in a fluorescence-based assay.

Materials:

  • This compound stock solution (in DMSO)

  • Assay buffer (the same buffer used in your primary experiment)

  • Black, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader

Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer to match the final concentrations used in your primary assay.

    • Include a "buffer + DMSO" control.

  • Plate Setup:

    • Add the diluted this compound solutions and the control solution to the wells of the black microplate.

  • Fluorescence Reading:

    • Place the plate in a fluorescence reader.

    • Set the excitation and emission wavelengths to match those used in your primary assay.

    • Measure the fluorescence intensity in each well.

  • Data Analysis:

    • Subtract the average fluorescence of the "buffer + DMSO" control from the fluorescence values of the wells containing this compound.

    • If the resulting values are significantly above baseline, this compound is autofluorescent under your assay conditions. This background signal must be taken into account or mitigated in your primary experiment.

References

Enhancing the yield of Ophiobolin D from fungal cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Enhancing Ophiobolin D Yield. This guide provides troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with this compound production from fungal cultures.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and which fungal strains produce it?

This compound is a member of the ophiobolin family, a class of sesterterpenoids characterized by a unique 5-8-5 tricyclic ring system.[1][2] These compounds are secondary metabolites produced by various fungi, primarily from the genera Bipolaris and Aspergillus.[1][2] While many ophiobolins have been identified, this compound has been isolated from Cephalosporium caerulens.[1] Other related ophiobolins are produced by species like Aspergillus ustus, Aspergillus flocculosus, and Drechslera gigantea.[1][3][4]

Culture Optimization & Yield Enhancement

Q2: My this compound yield is consistently low. What are the most critical culture parameters to investigate first?

Low yield is a common issue in fungal fermentation. The most critical parameters to optimize are the culture medium composition and the physical culture conditions (solid vs. liquid state, temperature, and light). The production of ophiobolins is known to be highly dependent on culture conditions.[1][2] For instance, some fungi produce different sets of ophiobolins in liquid versus solid cultures.[1][2] Start by systematically evaluating carbon and nitrogen sources, pH, and aeration before moving to more complex optimizations.

Q3: Should I use solid-state or submerged (liquid) fermentation for this compound production?

The choice between solid-state fermentation (SSF) and submerged fermentation (SmF) can significantly impact the profile and yield of secondary metabolites. For Aspergillus ustus, ophiobolins were detected when the fungus was cultured on a solid medium but not in a liquid medium.[5][6] This suggests that SSF may be obligatory for certain strains.

  • Solid-State Fermentation (SSF): Often uses substrates like rice or wheat bran. It can mimic the natural growth conditions of the fungus and trigger the expression of gene clusters responsible for secondary metabolite production.[7]

  • Submerged Fermentation (SmF): Allows for more straightforward scaling and process control but may not always provide the necessary stimuli for ophiobolin biosynthesis.

It is recommended to screen both SSF and SmF conditions for your specific fungal strain.

Q4: How does light exposure affect Ophiobolin production?

Light is a crucial environmental factor that can regulate fungal metabolism and secondary metabolite production. For Bipolaris maydis, a producer of Ophiobolin A, cultivation under white light resulted in the highest metabolite yield, while blue and green light had an inhibitory effect.[8] Therefore, the light conditions (wavelength and photoperiod) during incubation should be considered and optimized as a key experimental parameter.

Extraction and Quantification

Q5: What is a reliable method for extracting this compound from a fungal culture?

A common and effective method involves solvent extraction from the fungal biomass and culture medium. A typical protocol involves homogenizing the culture (e.g., rice medium with mycelium) and extracting with a polar solvent like acetone, followed by a liquid-liquid extraction with a less polar solvent such as ethyl acetate to partition the desired compounds.[5][6]

Q6: How can I accurately quantify the yield of this compound?

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound. An HPLC system equipped with a C18 column and a UV or Diode Array Detector (DAD) is typically used. A gradient elution program with solvents like acetonitrile and water is effective for separating ophiobolins.[5] Quantification is achieved by creating a calibration curve with a purified this compound standard of known concentration.

Troubleshooting Guide for Low this compound Yield

ProblemPossible Cause(s)Recommended Solution(s)
No or Very Low Yield Inappropriate fungal strain or loss of productivity through subculturing.Verify the identity and productivity of your strain. Use a fresh culture from a cryopreserved stock if possible.
Incorrect culture conditions (solid vs. liquid).Test both solid-state and submerged fermentation. Some Aspergillus strains only produce ophiobolins on solid media.[5][6]
Suboptimal medium composition.Systematically screen different carbon (e.g., glucose, starch) and nitrogen (e.g., yeast extract, peptone) sources.[9]
Inconsistent Yields Variability in inoculum preparation.Standardize the inoculum size, age, and form (spore suspension or mycelial fragments).
Inconsistent fermentation parameters (temperature, pH, light).Ensure all fermentation parameters are tightly controlled and monitored throughout the experiment. Note that light exposure can significantly influence production.[8]
Incomplete extraction.Ensure the fungal biomass is thoroughly homogenized before extraction. Perform multiple extraction steps to maximize recovery.
Presence of Other Metabolites, but not this compound Biosynthetic gene cluster is silent under current conditions.Try different culture media and elicitors. The expression of secondary metabolite gene clusters is often tightly regulated.
Degradation of the target compound.Check the pH and temperature stability of this compound. Analyze samples immediately after extraction or store them appropriately (e.g., at -20°C in the dark).

Experimental Protocols

Protocol 1: Solid-State Fermentation of Aspergillus sp. for Ophiobolin Production

This protocol is adapted from methodologies used for ophiobolin production in Aspergillus and Bipolaris species.[6][7]

  • Medium Preparation:

    • Add 75 g of rice and 100 mL of distilled water to a 250 mL Erlenmeyer flask.

    • Allow the rice to soak overnight.

    • Autoclave the flask at 121°C for 30 minutes.

  • Inoculation:

    • Prepare a spore suspension or use mycelial plugs from a fresh culture plate of the producer strain.

    • Aseptically inoculate the sterile rice medium with the fungal inoculum.

  • Incubation:

    • Incubate the flasks at 28°C in the dark for 10-30 days. The optimal incubation time should be determined empirically.

  • Harvesting:

    • After incubation, the entire flask content (rice and fungal biomass) is ready for extraction.

Protocol 2: Extraction of Ophiobolins

This protocol uses a standard solvent extraction method.[5][6]

  • Initial Extraction:

    • To each flask from the solid-state fermentation, add 100-150 mL of acetone.

    • Use an ultrasonic bath for 30 minutes to facilitate cell lysis and extraction.

  • Solvent Removal:

    • Filter the mixture to separate the solid residue from the acetone extract.

    • Remove the acetone from the filtrate using a rotary evaporator under reduced pressure.

  • Liquid-Liquid Partitioning:

    • The remaining aqueous residue is transferred to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously to extract the organic-soluble metabolites.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the ethyl acetate extraction two more times.

  • Final Steps:

    • Combine the ethyl acetate fractions.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Evaporate the ethyl acetate to dryness to obtain the crude extract, which can then be used for purification and analysis.

Protocol 3: HPLC Quantification of this compound

This is a general HPLC method for the analysis of ophiobolins.[5]

  • HPLC System: A standard HPLC system with a UV/DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-15 min: 50% to 100% B

    • 15-35 min: 100% B

    • 35-40 min: 100% to 50% B

    • 40-45 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a relevant wavelength for ophiobolins (e.g., 210 nm, 254 nm).

  • Quantification: Prepare a standard curve using a purified this compound standard. Dissolve the crude extract in a suitable solvent (e.g., methanol) and inject it into the HPLC. Compare the peak area of this compound in the sample to the standard curve to determine its concentration.

Visualizations

Biosynthetic Pathway and Regulation

Ophiobolin_Biosynthesis cluster_precursor Precursor Supply cluster_core Core Synthesis cluster_modification Post-Modification MVA Mevalonate Pathway IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP TS Ophiobolin Synthase (Bifunctional Terpene Synthase) GFPP Geranylfarnesyl Pyrophosphate (GFPP) IPP_DMAPP->GFPP GFPP->TS OphF Ophiobolin F (Backbone) TS->OphF P450 P450 Monooxygenases OphF->P450 Oxidation OphC Ophiobolin C P450->OphC OphD This compound & Other Analogs OphC->OphD Further Modifications

Caption: Simplified biosynthetic pathway of this compound.

Experimental Workflow

This workflow outlines the major steps from fungal culture to the final analysis of this compound yield. Following a standardized workflow is key to obtaining reproducible results.

Experimental_Workflow strain Strain Selection & Inoculum Preparation culture Solid-State Fermentation (e.g., Rice Medium) strain->culture extraction Solvent Extraction (Acetone / Ethyl Acetate) culture->extraction purification Crude Extract Purification (Optional) (e.g., Column Chromatography) extraction->purification analysis HPLC Analysis & Quantification extraction->analysis Direct Analysis of Crude Extract purification->analysis result Yield Determination analysis->result Troubleshooting_Flow start Low this compound Yield check_culture Is the culture method optimal? (Solid vs. Liquid) start->check_culture check_media Is the medium composition optimized? (Carbon/Nitrogen sources) check_culture->check_media Yes sol_culture Test Solid-State Fermentation check_culture->sol_culture No check_params Are physical parameters controlled? (Temp, pH, Light) check_media->check_params Yes sol_media Screen Media Components check_media->sol_media No check_extraction Is the extraction efficient? check_params->check_extraction Yes sol_params Optimize Incubation Conditions check_params->sol_params No sol_extraction Optimize Extraction Protocol check_extraction->sol_extraction No end Yield Improved check_extraction->end Yes sol_culture->check_media sol_media->check_params sol_params->check_extraction sol_extraction->end

References

Technical Support Center: Best Practices for Handling and Storing Ophiobolin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of Ophiobolin D in experimental settings. The following question-and-answer format addresses common concerns and potential issues encountered during its handling, storage, and use in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a member of the ophiobolin family of sesterterpenoids, which are natural products primarily isolated from fungi of the Bipolaris and Aspergillus genera. Ophiobolins, including this compound and its better-known analog Ophiobolin A, have garnered significant interest in cancer research due to their cytotoxic activities against a wide range of cancer cell lines.[1][2] Research applications for this compound and other ophiobolins include the investigation of novel anticancer agents, studies into mechanisms of cell death such as apoptosis and paraptosis, and the exploration of their effects on various cellular signaling pathways.[1][2][3]

Q2: What are the recommended procedures for handling and storing this compound?

Proper handling and storage are critical to ensure the stability and activity of this compound, as well as the safety of laboratory personnel.

Handling:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.[4]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4]

  • Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental contact, wash the affected area thoroughly with soap and water.[4]

Storage:

  • Solid Form: Store solid this compound in a tightly sealed container at -20°C, protected from light and moisture.[5]

  • Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO, ethanol, or methanol.[5] Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6][7] It is recommended to use stock solutions stored at -20°C within one month and those at -80°C within six months.

Q3: What is the known stability of this compound in different solvents and aqueous solutions?

While specific stability data for this compound is limited, information from related compounds like Ophiobolin A suggests that it is susceptible to degradation in aqueous solutions. One study on Ophiobolin A showed significant degradation in phosphate-buffered saline (PBS) over 72 hours. Therefore, it is recommended to prepare fresh dilutions in aqueous media for each experiment from a frozen stock solution.

Stock solutions in anhydrous organic solvents like DMSO are generally more stable when stored properly at low temperatures. However, for long-term experiments, the stability of the compound in the final cell culture medium should be considered, and medium changes with freshly diluted compound may be necessary.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid-20°CUp to 6 monthsTightly sealed, protected from light
Stock Solution (in DMSO/Ethanol)-20°CUp to 1 monthAliquoted, tightly sealed
Stock Solution (in DMSO/Ethanol)-80°CUp to 6 monthsAliquoted, tightly sealed

Table 2: Solubility of Ophiobolin Analogs

SolventSolubility
DMSOSoluble
EthanolSoluble
MethanolSoluble
Dimethylformamide (DMF)Soluble
WaterSparingly soluble

Note: This data is primarily based on information for Ophiobolin A and is expected to be similar for this compound.

Experimental Protocols

Detailed Methodology for a Standard Cytotoxicity Assay using this compound

This protocol outlines a general procedure for determining the cytotoxic effects of this compound on a cancer cell line using a colorimetric assay such as MTT or WST-8.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT or WST-8 reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

    • On the day of the experiment, perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Note: The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment (MTT Assay Example):

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the cell viability against the log of the compound concentration to determine the IC₅₀ value.

Troubleshooting Guide

Issue: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, compound precipitation, or edge effects in the 96-well plate.

  • Solution: Ensure thorough mixing of the cell suspension before seeding. Visually inspect the wells for any precipitate after adding the compound. To minimize edge effects, avoid using the outer wells of the plate for experimental conditions and instead fill them with sterile PBS or medium.

Issue: Unexpectedly high cytotoxicity, even at low concentrations.

  • Possible Cause: Contamination of the cell culture or compound stock, incorrect compound concentration, or high sensitivity of the cell line.

  • Solution: Regularly test cell cultures for mycoplasma contamination.[8] Perform a sterility test on the compound stock solution. Verify the calculations for the stock solution and dilutions. Conduct a preliminary experiment with a broader range of lower concentrations to determine the optimal dose range.

Issue: Compound appears to have no effect on cell viability.

  • Possible Cause: Compound degradation, insufficient incubation time, or resistance of the cell line.

  • Solution: Prepare fresh dilutions of this compound for each experiment. Increase the incubation time to allow for the compound to exert its effects. Consider using a different cell line that may be more sensitive to the compound.

Issue: Inconsistent results between experiments.

  • Possible Cause: Variation in cell passage number, serum batch, or incubation conditions.

  • Solution: Use cells within a consistent and low passage number range. Test new batches of serum for their effect on cell growth and drug sensitivity. Ensure consistent incubation times and conditions for all experiments.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate overnight_incubation Incubate overnight cell_seeding->overnight_incubation add_compound Add compound to cells prepare_dilutions Prepare this compound dilutions prepare_dilutions->add_compound experimental_incubation Incubate for 24-72 hours add_compound->experimental_incubation add_reagent Add viability reagent (e.g., MTT) experimental_incubation->add_reagent reagent_incubation Incubate for 2-4 hours add_reagent->reagent_incubation solubilize Solubilize formazan reagent_incubation->solubilize read_plate Read absorbance solubilize->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data

Caption: A flowchart of the key steps in a typical cytotoxicity assay.

signaling_pathway Proposed Signaling Pathways for Ophiobolin Family cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_nucleus Nucleus Ophiobolin This compound (and other Ophiobolins) Calmodulin Calmodulin Ophiobolin->Calmodulin Inhibition AKT AKT Ophiobolin->AKT Inhibition ROS Reactive Oxygen Species (ROS) Ophiobolin->ROS Induction ER_Stress ER Stress Ophiobolin->ER_Stress Induction Mito_Dysfunction Mitochondrial Dysfunction Ophiobolin->Mito_Dysfunction Induction GSK3b GSK3β AKT->GSK3b Inhibition CyclinD1 Cyclin D1 GSK3b->CyclinD1 Degradation G1_Arrest G1 Cell Cycle Arrest CyclinD1->G1_Arrest ROS->Mito_Dysfunction Paraptosis Paraptosis ER_Stress->Paraptosis Apoptosis Apoptosis Mito_Dysfunction->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death G1_Arrest->Cell_Death Contributes to Paraptosis->Cell_Death

Caption: A diagram illustrating potential signaling pathways affected by the ophiobolin family of compounds.

References

Validation & Comparative

A Comparative Analysis of Ophiobolin D and Cisplatin in Ovarian Cancer Cells: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the cytotoxic mechanisms and efficacy of the natural product Ophiobolin D and the conventional chemotherapeutic agent cisplatin in the context of ovarian cancer. This guide provides a synthesis of available experimental data to inform researchers, scientists, and drug development professionals.

This guide presents a comparative analysis of this compound and cisplatin, two compounds with demonstrated cytotoxic effects against cancer cells. While cisplatin is a cornerstone of ovarian cancer chemotherapy, its efficacy is often limited by significant side effects and the development of resistance. This compound, a member of the sesterterpenoid class of natural products, represents a potential alternative or adjuvant therapeutic agent. Due to the limited availability of research specifically on this compound in ovarian cancer cells, this guide incorporates data from closely related ophiobolin analogues, primarily Ophiobolin A and 6-epi-ophiobolin A, to provide a broader understanding of this compound class. The data for cisplatin is primarily focused on the well-characterized A2780 ovarian cancer cell line.

Quantitative Data Summary

ParameterOphiobolin Analogue (Cell Line)Cisplatin (Cell Line)Source
IC50 (µM) 6-epi-ophiobolin A: 2.09 - 2.71 (A2780)1.40 ± 0.11 (A2780)[1][2]
3.253 µg/mL (~10.8 µM) (A2780)[3]
6.84 ± 0.66 µg/mL (~22.8 µM) (A2780, 24h)[4]
10.33 µM (A2780, 48h)[5]
Apoptosis Induction Ophiobolin A induces paraptosis-like cell death, a non-apoptotic mechanism.Induces apoptosis in a dose- and time-dependent manner.[6][7]
Cell Cycle Arrest Not specifically reported for ovarian cancer cells. General studies on other cancers show cell cycle arrest.Induces G2/M phase arrest in A2780 cells.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Ovarian cancer cells (e.g., A2780) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or cisplatin for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the desired concentrations of the compounds for the indicated time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated as described above and then harvested by trypsinization.

  • Fixation: The cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways and Mechanisms of Action

This compound and its Analogues

The precise mechanism of action for this compound in ovarian cancer cells is not yet fully elucidated. However, studies on related ophiobolins, particularly Ophiobolin A, suggest a multi-faceted approach to inducing cell death. A prominent mechanism is the covalent modification of phosphatidylethanolamine (PE) in the cell membrane, leading to lipid bilayer destabilization and subsequent cell death[9][10]. Furthermore, Ophiobolin A has been shown to induce a form of non-apoptotic programmed cell death known as paraptosis, which is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum and/or mitochondria[6]. This suggests that ophiobolins may overcome resistance mechanisms that rely on the inhibition of apoptosis.

Ophiobolin_Pathway Ophiobolin This compound (and analogues) PE Phosphatidylethanolamine (in cell membrane) Ophiobolin->PE Covalent Modification ER Endoplasmic Reticulum Stress Ophiobolin->ER Membrane Membrane Destabilization PE->Membrane CellDeath Cell Death Membrane->CellDeath Paraptosis Paraptosis-like Cell Death Paraptosis->CellDeath ER->Paraptosis

Figure 1: Proposed mechanism of action for ophiobolins.

Cisplatin

Cisplatin's primary mechanism of action involves entering the cell and forming covalent adducts with DNA, leading to DNA damage. This damage, if not repaired, triggers a cascade of cellular responses, including cell cycle arrest and apoptosis. In ovarian cancer cells, cisplatin has been shown to induce cell cycle arrest primarily at the G2/M phase[8]. The subsequent activation of apoptotic pathways involves both intrinsic (mitochondrial) and extrinsic pathways, leading to the activation of caspases and ultimately, programmed cell death[11][12].

Cisplatin_Pathway Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA Enters Nucleus DNA_Damage DNA Adducts & DNA Damage DNA->DNA_Damage Forms Adducts CellCycleArrest G2/M Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycleArrest->Apoptosis

Figure 2: Simplified signaling pathway of cisplatin-induced cytotoxicity.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of two cytotoxic compounds in cancer cell lines.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis CellCulture Ovarian Cancer Cell Culture (e.g., A2780) Treatment Treatment with This compound or Cisplatin CellCulture->Treatment CellViability Cell Viability Assay (e.g., MTT) Treatment->CellViability ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) Treatment->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (e.g., PI Staining) Treatment->CellCycleAssay IC50 IC50 Determination CellViability->IC50 ApoptosisQuant Quantification of Apoptosis ApoptosisAssay->ApoptosisQuant CellCycleDist Cell Cycle Distribution Analysis CellCycleAssay->CellCycleDist Comparison Comparative Analysis IC50->Comparison ApoptosisQuant->Comparison CellCycleDist->Comparison

Figure 3: General experimental workflow for comparative cytotoxicity analysis.

References

Validating the Anticancer Activity of Ophiobolins: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticancer activity of Ophiobolin A, a representative member of the ophiobolin family of sesterterpenoids, with other bioactive sesterterpenoids. Due to the limited availability of specific in vivo data for Ophiobolin D, this guide focuses on the well-documented activities of Ophiobolin A, offering a valuable reference for researchers exploring the therapeutic potential of this compound class. The information presented is supported by experimental data from preclinical studies.

Comparative Analysis of In Vivo Anticancer Activity

The following table summarizes the in vivo efficacy of Ophiobolin A and two other sesterterpenoids, Heteronemin and Manoalide, in various cancer models. This data facilitates a direct comparison of their antitumor effects.

CompoundCancer ModelAnimal ModelDosage and AdministrationKey FindingsReference(s)
Ophiobolin A Glioblastoma (U251-LUC)Orthotopic Mouse Model10 mg/kg, intraperitoneally, 3 times a week for 21 daysStatistically significant increase in survival and reduction in tumor growth. Demonstrated ability to cross the blood-brain barrier.[1][2][3]
Ophiobolin A Melanoma (B16F10)Mouse Model with Lung Pseudometastases10 mg/kg, intraperitoneally, 3 times a week for 3 weeksSignificant increase in mouse survival.[4]
Heteronemin Leukemia (Molt4)Xenograft Nude Mouse Model0.31 µg/g, for 29 daysGradual decrease in tumor volume compared to control.[5]
Heteronemin Prostate Cancer (LNcap)Xenograft Animal Model1 mg/kg, intraperitoneally, for 29 daysSignificant inhibition of tumor growth.[6][7]
Manoalide Lung CancerIn vivo mouse modelsNot specified in detail in the provided abstractsShowed in vivo safety and potential as an anticancer agent.[8]
Manoalide Oral CancerNot specified in detail in the provided abstractsNot specified in detail in the provided abstractsShowed cytotoxic effects in vitro, with in vivo potential suggested.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited in this guide.

Ophiobolin A in Glioblastoma Xenograft Model
  • Cell Line: U251-LUC (luciferase-expressing human glioblastoma cells).

  • Animal Model: Orthotopic mouse model.

  • Tumor Inoculation: 1 x 10^6 U251-LUC cells were inoculated to establish tumors.

  • Treatment: Mice were treated with Ophiobolin A at a dose of 10 mg/kg, administered intraperitoneally three times per week for a total of 21 days. The control group received a 0.9% saline vehicle.

  • Monitoring: Tumor growth was monitored through temporal imaging of luciferase expression. Survival of the mice was recorded, with mice showing no signs of glioblastoma at day 100 post-inoculation considered long-term survivors.[1][2]

Ophiobolin A in Melanoma Lung Metastasis Model
  • Cell Line: B16F10 murine melanoma cells.

  • Animal Model: Mouse model of pulmonary pseudometastases.

  • Tumor Inoculation: 2.5 x 10^5 B16F10 cells were administered intravenously.

  • Treatment: Treatment commenced 5 days after the grafting procedure. Ophiobolin A was administered intraperitoneally at doses of 5 mg/kg or 10 mg/kg, three times a week for three consecutive weeks.

  • Primary Outcome: Mouse survival was the primary endpoint to determine the antitumor activity.[11]

Heteronemin in Leukemia Xenograft Model
  • Cell Line: Human Molt4 leukemia cells.

  • Animal Model: Xenograft nude mice.

  • Treatment: Tumor-bearing mice were treated with Heteronemin at a dose of 0.31 µg/g for 29 days. The control group received the solvent (DMSO).

  • Tumor Measurement: Tumor volume was measured to assess the antitumor effect of the treatment.[5]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the anticancer activity of these compounds is vital for their development as therapeutic agents.

Ophiobolin A Signaling

Ophiobolin A is known to induce a non-apoptotic form of cell death called paraptosis in glioblastoma cells.[1][4] This process is characterized by the swelling and fusion of mitochondria and the endoplasmic reticulum. One of the key mechanisms of Ophiobolin A's cytotoxicity is the covalent modification of phosphatidylethanolamine (PE) in the cell membrane, leading to lipid bilayer destabilization.[12] Additionally, in glioblastoma cells, Ophiobolin A can induce endoplasmic reticulum stress, which plays a critical role in its anti-glioma activity.[3][13]

Ophiobolin_A_Signaling Ophiobolin_A Ophiobolin A Cell_Membrane Cell Membrane Ophiobolin_A->Cell_Membrane ER Endoplasmic Reticulum (ER) Ophiobolin_A->ER PE Phosphatidylethanolamine (PE) Cell_Membrane->PE covalent modification Bilayer_Destabilization Lipid Bilayer Destabilization PE->Bilayer_Destabilization Paraptosis Paraptosis Bilayer_Destabilization->Paraptosis ER_Stress ER Stress ER->ER_Stress ER_Stress->Paraptosis Cell_Death Cell Death Paraptosis->Cell_Death

Caption: Ophiobolin A signaling pathway leading to paraptotic cell death.

Heteronemin Signaling

Heteronemin has been shown to induce apoptosis in cancer cells through multiple mechanisms, including the generation of reactive oxygen species (ROS), which leads to oxidative stress and mitochondrial dysfunction.[5][14] It can also induce endoplasmic reticulum stress and has been found to inhibit topoisomerase II and Hsp90.[6]

Heteronemin_Signaling Heteronemin Heteronemin Mitochondria Mitochondria Heteronemin->Mitochondria ER Endoplasmic Reticulum (ER) Heteronemin->ER ROS ROS Production Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis ER_Stress ER Stress ER->ER_Stress ER_Stress->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Heteronemin signaling pathway inducing apoptosis.

Experimental Workflow

The following diagram illustrates a general workflow for validating the in vivo anticancer activity of a test compound, applicable to the studies discussed in this guide.

Experimental_Workflow cluster_Preclinical_Study In Vivo Anticancer Activity Validation A Select Cancer Cell Line B Establish Animal Model (e.g., Xenograft) A->B C Tumor Cell Inoculation B->C D Compound Administration (Treatment vs. Control) C->D E Monitor Tumor Growth & Animal Survival D->E F Data Analysis & Interpretation E->F

References

Unraveling the Structure-Activity Relationship of Ophiobolin D Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ophiobolin D, a member of the sesterterpenoid class of natural products, belongs to the larger family of ophiobolins characterized by a unique 5-8-5 fused tricyclic carbon skeleton. While extensive research has been conducted on the bioactivities of the ophiobolin family, particularly Ophiobolin A, specific and comprehensive structure-activity relationship (SAR) studies on a wide array of this compound derivatives are less common. However, by examining the data available for closely related ophiobolin analogues, we can infer valuable insights into the structural features crucial for the biological activities of this compound derivatives. This guide provides a comparative analysis of these derivatives, presenting quantitative data, detailed experimental protocols, and a visual representation of the key SAR principles.

Quantitative Comparison of Ophiobolin Derivatives

The biological activity of ophiobolin derivatives is significantly influenced by modifications at various positions of their core structure. The following tables summarize the cytotoxic and antimicrobial activities of selected ophiobolin analogues, providing a basis for understanding the potential SAR of this compound derivatives.

Table 1: Cytotoxicity of Ophiobolin Analogs against Various Cancer Cell Lines

CompoundModification from Ophiobolin ACell LineIC50 (µM)Reference
Ophiobolin A-NCI-H1703 (Lung)0.54[1]
6-epi-Ophiobolin AEpimer at C6NCI-H1703 (Lung)3.7[1]
Anhydro-6-epi-Ophiobolin ADehydration at C3 and Epimer at C6NCI-H1703 (Lung)4.0[1]
Ophiobolin IReduction of C21 aldehyde to alcohol and other modificationsNot specifiedWeak activity[2]
Bipolatoxin DModifications on the side chainNot specified-
6-epi-Ophiobolin AEpimer at C6HCT-8 (Colon), Bel-7402 (Liver), BGC-823 (Gastric), A2780 (Ovarian)2.09–2.71[3]
6-epi-Ophiobolin AEpimer at C6A549 (Lung)4.5[3]

Table 2: Antimicrobial Activity of Ophiobolin Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Bipolatoxin DEnterococcus faecalis8[4][5]
Ophiobolin A lactoneAcinetobacter baumannii8[4][5]
Ophiobolin A lactoneEnterococcus faecalis8[4][5]
This compoundStaphylococcus aureusWeak inhibition

Key Structure-Activity Relationship Insights

Based on the available data for the ophiobolin family, several key structural features have been identified as critical for their biological activity:

  • Stereochemistry at C6: The stereochemistry at the C6 position appears to be crucial for cytotoxicity. For instance, Ophiobolin A with a specific stereoconfiguration is significantly more potent than its C6 epimer, 6-epi-Ophiobolin A[1][6].

  • The Aldehyde Group at C21: The presence of an aldehyde group at the C21 position is often associated with higher biological activity. Reduction of this aldehyde to an alcohol, as seen in Ophiobolin I, leads to a significant decrease in cytotoxicity[2].

  • The Hydroxyl Group at C3: A hydroxyl group at the C3 position is also considered important for the bioactivity of ophiobolins.

  • The A/B Ring Fusion: The cis-fused A/B ring system is a characteristic feature of the more active ophiobolins.

The following diagram illustrates the general structure of this compound and highlights the key positions where modifications can significantly impact its biological activity.

SAR_Ophiobolin_D cluster_ophiobolin This compound Core Structure cluster_sar Structure-Activity Relationship ophiobolin_structure ophiobolin_structure C6 C6 Stereochemistry Crucial for Activity C21 C21 Aldehyde Important for Potency C3 C3 Hydroxyl Group Contributes to Activity AB_Rings A/B Ring Fusion (cis) Essential for high activity

Caption: Key structural features of the ophiobolin core influencing biological activity.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the evaluation of this compound derivatives.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cell lines.

1. Cell Seeding:

  • Cancer cells are seeded into 96-well microplates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • The test compounds (this compound derivatives) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
  • Serial dilutions of the compounds are prepared in culture medium to achieve the desired final concentrations.
  • The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added to each well. Control wells receive medium with the solvent at the same final concentration.
  • The plates are incubated for a further 48 to 72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
  • The plates are incubated for an additional 2 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
  • The plates are gently shaken for 10-15 minutes to ensure complete dissolution.
  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.
  • The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Test: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Inoculum:

  • The test microorganism is cultured on an appropriate agar medium for 18-24 hours.
  • Several colonies are transferred to a sterile broth, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
  • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • The test compounds are dissolved in a suitable solvent and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well will contain 100 µL of the diluted compound.

3. Inoculation:

  • 100 µL of the standardized inoculum is added to each well of the microtiter plate, resulting in a final volume of 200 µL and the desired final inoculum size.
  • A positive control well (containing inoculum but no compound) and a negative control well (containing medium but no inoculum) are included.

4. Incubation:

  • The microtiter plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

The structure-activity relationship of this compound derivatives, while not as extensively studied as that of other ophiobolins, can be largely inferred from the broader family of these sesterterpenoids. The available data strongly suggest that the stereochemistry at C6, the presence of an aldehyde at C21, and a hydroxyl group at C3 are critical determinants of their cytotoxic and antimicrobial activities. Future research focusing on the systematic modification of the this compound scaffold will be invaluable in elucidating a more precise SAR and in guiding the development of novel therapeutic agents based on this fascinating natural product. The experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of these promising compounds.

References

A Comparative Analysis of Ophiobolin D and Paclitaxel Efficacy in Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of breast cancer therapeutics, the exploration of novel compounds with potent anti-cancer activity is paramount. This guide provides a comparative overview of the efficacy of Ophiobolin D, a sesterterpenoid natural product, and paclitaxel, a widely used chemotherapeutic agent, in preclinical breast cancer models. While direct comparative studies on this compound are limited, this analysis draws upon available data for closely related Ophiobolin analogues, primarily Ophiobolin A and O, to provide a comprehensive assessment for researchers, scientists, and drug development professionals.

Quantitative Efficacy: A Tabular Comparison

The following table summarizes the in vitro cytotoxicity of Ophiobolin analogues and paclitaxel across various breast cancer cell lines, presented as the half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of higher potency.

CompoundCell LineIC50 ValueReference
Ophiobolin A HMLE (epithelial)137-147 nM[1]
HMLE (mesenchymal)85-91 nM[1]
Ophiobolin O MCF-713.45 ± 1.26 µM[2]
MCF-7/ADR28.03 ± 0.78 µM[3][4]
Paclitaxel MCF-7~3.5 µM[No source available]
MDA-MB-231~0.3 µM[No source available]
SKBR3~4 µM[No source available]
BT-474~19 nM[No source available]
T-47DNot specified[No source available]
4T1 (murine)Not specified[No source available]

Note: The provided data for Ophiobolin analogues and paclitaxel are from separate studies and not from direct head-to-head comparisons. This should be taken into consideration when evaluating their relative potencies.

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for the interpretation of the efficacy data.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The anti-proliferative effects of both Ophiobolin analogues and paclitaxel were primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or paclitaxel) or vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT reagent is added to each well and incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT into an insoluble purple formazan.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Growth Inhibition

In vivo efficacy was assessed using xenograft models in immunocompromised mice.

  • Tumor Cell Implantation: Human breast cancer cells are injected subcutaneously or orthotopically into the mammary fat pad of the mice.

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. Treatment with Ophiobolin O (e.g., 5, 10, or 20 mg/kg/day) or vehicle is administered, often via intraperitoneal injection.

  • Tumor Volume Measurement: Tumor size is measured regularly (e.g., every 2-3 days) using calipers, and the tumor volume is calculated.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor inhibition rate is calculated by comparing the average tumor weight in the treated groups to the control group.

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of this compound and paclitaxel are mediated through distinct signaling pathways.

This compound Signaling Pathway

While the precise signaling cascade for this compound in breast cancer is not fully elucidated, studies on Ophiobolin O suggest a mechanism involving the induction of G1 phase cell cycle arrest. This is achieved through the inhibition of the AKT/GSK3β signaling pathway, leading to the downregulation of cyclin D1.[2][5]

Ophiobolin_D_Pathway Ophiobolin_D This compound AKT AKT Ophiobolin_D->AKT GSK3b GSK3β AKT->GSK3b CyclinD1 Cyclin D1 GSK3b->CyclinD1 CellCycle G1 Phase Arrest CyclinD1->CellCycle

Caption: Proposed signaling pathway for this compound in breast cancer cells.

Paclitaxel Signaling Pathway

Paclitaxel is a well-established microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, preventing their depolymerization and disrupting the normal dynamics of the microtubule network. This leads to the arrest of cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules CellCycle G2/M Phase Arrest Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Experimental_Workflow Start Start: Breast Cancer Cell Culture Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Treatment with This compound & Paclitaxel (Dose-Response) Seeding->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT Analysis Data Analysis: IC50 Determination MTT->Analysis

References

Validating the Cellular Target Engagement of Ophiobolin D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on the current research landscape: Direct experimental validation of the specific cellular targets of Ophiobolin D is not extensively documented in publicly available scientific literature. However, based on the well-studied mechanisms of its close structural analog, Ophiobolin A, we can construct a robust framework for validating the target engagement of this compound. This guide will therefore use the established target of Ophiobolin A, phosphatidylethanolamine (PE), as a primary putative target for this compound and outline the experimental strategies to validate this interaction.

Ophiobolins are a class of sesterterpenoid natural products known for their cytotoxic effects against a variety of cancer cell lines.[1][2] While multiple mechanisms of action have been explored for this family of compounds, a key mechanism for Ophiobolin A (OPA) has been identified as the covalent modification of the membrane phospholipid, phosphatidylethanolamine (PE).[3][4] This interaction leads to the formation of a pyrrole-containing adduct, which disrupts the integrity of the cell membrane and induces cell death.[3][4] Given the structural similarity, it is highly probable that this compound exerts its cytotoxic effects through a similar mechanism.

This guide provides a comparative framework for researchers, scientists, and drug development professionals on how to validate the cellular target engagement of this compound, with a focus on its putative interaction with PE.

Quantitative Comparison of Target Engagement

The following table summarizes the kind of quantitative data that would be generated when validating the engagement of this compound with its putative target, phosphatidylethanolamine, using Ophiobolin A as a benchmark.

ParameterOphiobolin A (Reference)This compound (Hypothetical)Alternative Compound (e.g., 6-epi-OPA)Method
Cell Viability (GI50) ~0.17 µM (NCI-H1703 cells)[1]To be determined3.7 µM (NCI-H1703 cells)[1]Cell-based viability assay (e.g., MTT, CellTiter-Glo)
PE Adduct Formation Detected via LC-MS/MS[3]To be determinedReduced or absentMass Spectrometry
Membrane Permeability Increase in propidium iodide uptakeTo be determinedMinimal increaseFlow Cytometry
In vitro Reactivity with PE Forms covalent adductTo be determinedSlower reaction rateNMR, Mass Spectrometry

Experimental Protocols

Detailed methodologies for the key experiments required to validate the target engagement of this compound are provided below.

Cell Viability Assay

This assay determines the concentration of this compound required to inhibit cell growth.

  • Cell Seeding: Plate cancer cells (e.g., KBM7, HEK293T) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours. Include a DMSO-treated control.

  • Viability Measurement: Assess cell viability using a luciferase-based assay that measures ATP content (e.g., CellTiter-Glo).

  • Data Analysis: Normalize the luminescence readings to the DMSO control and plot the results to determine the GI50 (concentration for 50% growth inhibition).

Genetic Knockdown/Rescue Experiments

These experiments validate that the cytotoxicity of this compound is dependent on its target.

  • Gene Inactivation: Use CRISPR-Cas9 or shRNA to knock down genes involved in the de novo synthesis of phosphatidylethanolamine (e.g., PCYT2, ETNK1) in a haploid cell line like KBM7.[3]

  • OPA Sensitivity Assessment: Treat the knockout cell lines and the parental cell line with varying concentrations of this compound and measure cell viability as described above. A rightward shift in the dose-response curve for the knockout cells would indicate that PE is the target.

  • Rescue Experiment: Transduce the knockout cell line with a construct to re-express the knocked-down gene.[4] Successful rescue of sensitivity to this compound would confirm the target.[4]

In-Cell Target Engagement: Adduct Detection

This method directly demonstrates the covalent modification of PE by this compound in a cellular context.

  • Cell Treatment: Treat cells with a concentration of this compound known to be cytotoxic (e.g., 5-10x GI50) for a defined period (e.g., 4-24 hours).

  • Lipid Extraction: Harvest the cells and perform a total lipid extraction using a method such as the Bligh-Dyer extraction.

  • Enzymatic Digestion: Treat the extracted lipids with phospholipase D (PLD) to cleave the headgroup from the phospholipid backbone.[4] This will release the ethanolamine-Ophiobolin D adduct.[4]

  • LC-MS/MS Analysis: Analyze the digested sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the specific mass of the ethanolamine-Ophiobolin D adduct.

Visualizing the Validation Workflow and Mechanism of Action

To further clarify the experimental process and the proposed mechanism, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_cellulo In-Cell Validation cluster_outcome Conclusion viability Cell Viability Assay (Determine GI50) knockdown Genetic Knockdown of PE Synthesis Genes viability->knockdown reactivity In Vitro Reaction with PE (NMR, MS) adduct_detection PE Adduct Detection (LC-MS/MS) reactivity->adduct_detection rescue Rescue Experiment (Re-express Genes) knockdown->rescue rescue->adduct_detection membrane_perm Membrane Permeability Assay (Flow Cytometry) adduct_detection->membrane_perm validation Target Validated membrane_perm->validation

Caption: Experimental workflow for validating this compound's target engagement.

mechanism_of_action cluster_cell Cancer Cell cluster_membrane Cell Membrane PE Phosphatidylethanolamine (PE) PE_adduct PE-Ophiobolin D Adduct Membrane_disruption Membrane Disruption PE_adduct->Membrane_disruption OphiobolinD This compound OphiobolinD->PE Covalent Modification Cell_death Cell Death Membrane_disruption->Cell_death

Caption: Proposed mechanism of action for this compound cytotoxicity.

Conclusion

While direct experimental evidence for the cellular targets of this compound is currently lacking, the established mechanism of its close analog, Ophiobolin A, provides a strong foundation for a targeted validation strategy. The experimental workflow outlined in this guide, focusing on the putative interaction with phosphatidylethanolamine, offers a comprehensive approach to definitively identify and validate the target engagement of this compound in cells. Successful validation will be a critical step in the further development of this compound as a potential therapeutic agent.

References

A Comparative Analysis of Ophiobolin D and Other Phytotoxins for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the phytotoxic effects of Ophiobolin D and its analogs, with a comparative look at other prominent phytotoxins. This report details their mechanisms of action, presents comparative quantitative data, and provides experimental protocols for further research.

Introduction

Phytotoxins, substances produced by microorganisms that are toxic to plants, represent a diverse group of natural products with significant implications for agriculture and pharmacology. Among these, the ophiobolins, a class of sesterterpenoid fungal metabolites, have garnered considerable interest due to their potent biological activities. This guide provides a comparative study of this compound and other selected phytotoxins, with a primary focus on Ophiobolin A due to the extensive available research data. We will also draw comparisons with T-toxin, a well-characterized polyketide phytotoxin. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the mechanisms and potential applications of these compounds.

Comparative Phytotoxicity

While specific quantitative phytotoxicity data for this compound is limited in publicly available research, extensive studies on its close analog, Ophiobolin A, provide valuable insights into the potential activity of the ophiobolin family. The following tables summarize the available data for Ophiobolin A and T-toxin, offering a comparative perspective on their phytotoxic efficacy.

Table 1: Comparative Phytotoxicity of Selected Phytotoxins

PhytotoxinClassProducing Organism(s)Target Plant(s)Reported IC50/EC50 ValuesReference(s)
Ophiobolin A SesterterpenoidBipolaris spp., Cochliobolus spp., Aspergillus spp.Wide range of monocots and dicots~5 µg/mL (root elongation inhibition)[1]
T-toxin PolyketideCochliobolus heterostrophus (Race T)Maize with Texas male-sterile cytoplasm (T-cms)Host-specific, toxic at 10⁻⁸ to 10⁻⁹ M[2]

Table 2: Qualitative Phytotoxicity of Ophiobolin Analogs

Ophiobolin AnalogRelative PhytotoxicityObservationsReference(s)
3-Anhydro-ophiobolin A HighOften reported as the most phytotoxic among tested ophiobolins.[3][4]
Ophiobolin A HighGenerally exhibits strong phytotoxic activity.[1][5]
6-epi-Ophiobolin A ModerateLess phytotoxic than Ophiobolin A.[3][4]
Ophiobolin I Low to InactiveShows significantly lower phytotoxicity compared to Ophiobolin A.[3][4]
Ophiobolin B Low to InactiveGenerally considered to have low phytotoxic activity.[3]

Mechanism of Action: A Focus on Calmodulin Inhibition

A primary mechanism of action for ophiobolins in plants is the inhibition of calmodulin (CaM), a key calcium-binding protein involved in a multitude of cellular signaling pathways. By binding to and inhibiting calmodulin, ophiobolins disrupt calcium-dependent signaling, leading to a cascade of downstream effects that ultimately result in cell death.

The binding of a stimulus (such as a pathogen-associated molecular pattern or PAMP) to a plant cell surface receptor triggers an influx of calcium ions (Ca²⁺) into the cytosol. This increase in intracellular Ca²⁺ activates calmodulin. Activated Ca²⁺/Calmodulin complexes then bind to and regulate the activity of various downstream target proteins, including protein kinases, transcription factors, and metabolic enzymes. This signaling cascade is crucial for mounting a defense response and maintaining cellular homeostasis. Ophiobolins, by inhibiting calmodulin, effectively short-circuit this vital signaling pathway, leaving the plant cell vulnerable to stress and leading to the observed phytotoxic effects.

Calmodulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stimulus Stimulus (e.g., PAMP, Abiotic Stress) Receptor Receptor Stimulus->Receptor 1. Binding Ca_Channel Ca²⁺ Channel Receptor->Ca_Channel 2. Activation Ca_ion Ca²⁺ Ca_Channel->Ca_ion 3. Influx Calmodulin Calmodulin (Inactive) Ca_ion->Calmodulin 4. Binding & Activation Active_Calmodulin Ca²⁺/Calmodulin (Active) Target_Proteins Downstream Target Proteins (Kinases, Transcription Factors, etc.) Active_Calmodulin->Target_Proteins 5. Regulation Phytotoxicity Phytotoxicity Active_Calmodulin->Phytotoxicity Disruption leads to Ophiobolin This compound Ophiobolin->Active_Calmodulin Inhibition Cellular_Response Cellular Response (Defense, Growth, etc.) Target_Proteins->Cellular_Response 6. Signaling Cascade

Caption: Calmodulin-dependent signaling pathway and its inhibition by this compound.

Experimental Protocols

To facilitate further research, detailed protocols for common phytotoxicity assays are provided below.

Leaf Puncture Bioassay

This method is used to assess the phytotoxicity of a compound on leaf tissue.

Materials:

  • Test plants (e.g., lettuce, tomato, maize) with fully expanded leaves

  • Phytotoxin stock solution of known concentration

  • Micropipette and sterile tips

  • Sterile needle or pin

  • Humid chamber (e.g., a sealed container with moist filter paper)

  • Solvent for dissolving the phytotoxin (e.g., ethanol, DMSO)

  • Control solution (solvent only)

Procedure:

  • Select healthy, mature leaves from the test plants.

  • Gently wash the leaves with sterile distilled water and pat them dry.

  • On the adaxial (upper) surface of the leaf, make a small puncture wound with a sterile needle, being careful not to pierce through the entire leaf.

  • Prepare serial dilutions of the phytotoxin stock solution in the appropriate solvent.

  • Apply a small droplet (e.g., 10 µL) of each phytotoxin dilution directly onto the puncture wound.

  • Apply a droplet of the solvent-only solution to a separate puncture wound on the same or a different leaf to serve as a control.

  • Place the leaves in a humid chamber to prevent them from drying out.

  • Incubate the leaves under controlled light and temperature conditions (e.g., 16-hour photoperiod at 25°C) for a specified period (e.g., 24-72 hours).

  • Observe the leaves for the development of necrotic lesions (dead tissue) around the puncture site.

  • Measure the diameter of the necrotic lesions for each concentration and the control.

  • Plot the lesion diameter against the phytotoxin concentration to determine the dose-response relationship.

Seed Germination and Root Elongation Assay

This assay evaluates the effect of a phytotoxin on seed germination and early seedling growth.

Materials:

  • Seeds of a sensitive plant species (e.g., cress, lettuce, radish)

  • Petri dishes (9 cm diameter)

  • Sterile filter paper

  • Phytotoxin stock solution of known concentration

  • Sterile distilled water

  • Incubator

Procedure:

  • Prepare a series of phytotoxin dilutions in sterile distilled water. The final concentrations should span a range expected to cause from no effect to complete inhibition.

  • Place two layers of sterile filter paper in each petri dish.

  • Pipette a fixed volume (e.g., 5 mL) of each phytotoxin dilution onto the filter paper in the corresponding petri dish. Use sterile distilled water for the control group.

  • Evenly space a known number of seeds (e.g., 20-30) on the moistened filter paper in each petri dish.

  • Seal the petri dishes with parafilm to prevent evaporation.

  • Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 3-5 days).

  • After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.

  • Carefully remove the seedlings and measure the length of the primary root of each germinated seedling.

  • Calculate the germination percentage and the average root length for each concentration and the control.

  • Express the results as a percentage of the control and plot against the phytotoxin concentration to determine the IC50 (inhibitory concentration 50%) for both germination and root elongation.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of phytotoxins.

Experimental_Workflow cluster_prep Preparation cluster_assay Phytotoxicity Assays cluster_analysis Data Analysis Toxin_Prep Phytotoxin Isolation & Purification Leaf_Puncture Leaf Puncture Assay Toxin_Prep->Leaf_Puncture Seed_Germination Seed Germination & Root Elongation Assay Toxin_Prep->Seed_Germination Plant_Prep Plant Material Preparation Plant_Prep->Leaf_Puncture Plant_Prep->Seed_Germination Data_Collection Data Collection (Lesion size, Germination %, Root length) Leaf_Puncture->Data_Collection Seed_Germination->Data_Collection Dose_Response Dose-Response Analysis (IC50/EC50 Calculation) Data_Collection->Dose_Response Comparison Comparative Analysis Dose_Response->Comparison

Caption: A generalized workflow for assessing and comparing the phytotoxicity of different compounds.

Conclusion

This comparative guide highlights the potent phytotoxic nature of the ophiobolin family of fungal metabolites, with Ophiobolin A serving as a well-documented example. The primary mechanism of action involves the inhibition of the crucial calcium-signaling protein, calmodulin. While direct quantitative data for this compound remains an area for future research, the information presented on its analogs and other phytotoxins like T-toxin provides a valuable framework for understanding their biological activities. The detailed experimental protocols and workflow diagrams furnished in this guide are intended to empower researchers to conduct further investigations into the fascinating and complex world of phytotoxins.

References

Safety Operating Guide

Navigating the Safe Disposal of Ophiobolin D: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ophiobolin D, like other mycotoxins, is classified as a hazardous substance. It may be harmful if ingested, inhaled, or absorbed through the skin.[1][2] Therefore, its disposal must be conducted in accordance with all federal, state, and local regulations, and handled by a licensed professional waste disposal company.[1]

Essential Safety and Handling Procedures

Before commencing any disposal procedures, it is imperative to adhere to strict safety protocols to minimize exposure risks.

Personal Protective Equipment (PPE): A comprehensive range of PPE is essential when handling this compound and its waste. This includes:

  • Gloves: Impermeable gloves must be worn at all times.

  • Eye Protection: Safety glasses or goggles are necessary to prevent accidental splashes.

  • Lab Coat: A lab coat or other protective clothing should be worn to protect the skin.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator is required.

Work Area: All handling of this compound, including the preparation of waste, should be conducted in a well-ventilated area, preferably within a chemical fume hood to prevent the inhalation of any dust or aerosols.[1][2]

Step-by-Step Disposal Protocol

The following step-by-step guide outlines the recommended procedure for the safe disposal of this compound.

  • Waste Segregation: All materials contaminated with this compound must be segregated from general laboratory waste. This includes unused product, contaminated labware (e.g., pipette tips, vials), and any personal protective equipment that has come into contact with the compound.

  • Containerization:

    • Solid Waste: Contaminated solid waste should be placed in a clearly labeled, sealed, and puncture-resistant container.

    • Liquid Waste: Unused solutions of this compound should be collected in a dedicated, sealed, and leak-proof container. The container must be clearly labeled as "Hazardous Waste: this compound."

  • Labeling: All waste containers must be clearly and accurately labeled with the contents ("Hazardous Waste: this compound"), the date of accumulation, and any associated hazard symbols. This ensures proper identification and handling by waste disposal personnel.[3]

  • Storage: Waste containers should be stored in a designated, secure area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable waste disposal company. Provide them with all necessary information regarding the nature of the waste to ensure it is handled and disposed of in compliance with all relevant regulations.

Spill Management

In the event of a spill, immediate action is required to contain and clean the affected area.

  • Evacuate: Non-essential personnel should evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use appropriate absorbent materials to contain the spill.

  • Clean: Carefully clean the spill area, working from the outside in. All cleaning materials must be treated as hazardous waste and disposed of accordingly.

  • Decontaminate: Decontaminate the area with a suitable cleaning agent.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

OphiobolinD_Disposal_Workflow cluster_prep Preparation & Handling cluster_segregation Waste Segregation & Containerization cluster_disposal Storage & Disposal cluster_spill Spill Response start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Contaminated Materials fume_hood->segregate spill Spill Occurs fume_hood->spill containerize_solid Seal in Labeled, Puncture-Resistant Container for Solids segregate->containerize_solid Solid Waste containerize_liquid Collect in Labeled, Leak-Proof Container for Liquids segregate->containerize_liquid Liquid Waste storage Store in Designated Secure Area with Secondary Containment containerize_solid->storage containerize_liquid->storage professional_disposal Arrange for Professional Waste Disposal storage->professional_disposal end End: Proper Disposal professional_disposal->end evacuate Evacuate Area spill->evacuate contain_spill Contain Spill with Absorbents evacuate->contain_spill cleanup Clean Spill & Treat Debris as Hazardous Waste contain_spill->cleanup decontaminate Decontaminate Area cleanup->decontaminate

This compound Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.

References

Safe Handling and Disposal of Ophiobolin D: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Personal Protective Equipment

Given the chemical similarity to other ophiobolins, it is prudent to treat Ophiobolin D as a potentially hazardous substance. Ophiobolin A is classified as fatal if swallowed, in contact with skin, or if inhaled. It may also cause irritation to the skin, eyes, and respiratory tract.[1] The following table summarizes the recommended PPE for handling this compound, based on the safety data for its analogs.

Protection Type Recommended Equipment Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected prior to use.To prevent skin contact and absorption.[2]
Eye/Face Protection Safety glasses with side shields or goggles.To protect against splashes and airborne particles.[2]
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize inhalation of dust or aerosols.[1][2]

Operational Plan: Safe Handling Procedures

Adherence to standard laboratory safety protocols is critical when working with this compound. The following step-by-step guidance will help minimize exposure and ensure a safe working environment.

  • Preparation : Before handling, ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered. All necessary equipment, including PPE, should be readily accessible.

  • Weighing and Aliquoting : Handle solid this compound in a manner that avoids the generation of dust. If possible, use a containment system such as a glove box or a powder-handling enclosure. When preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • Experimental Use : Keep containers of this compound tightly sealed when not in use. Avoid contact with skin and eyes.[1][2]

  • Decontamination : After handling, thoroughly wash hands and any potentially contaminated surfaces with soap and water.

Emergency Procedures

In the event of an accidental exposure to this compound, immediate action is crucial. The following table outlines the appropriate first aid measures based on the route of exposure, derived from information on related ophiobolins.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential harm to others.

  • Waste Collection : All waste materials contaminated with this compound, including unused product, empty containers, and disposable PPE, should be collected in a clearly labeled, sealed container for hazardous waste.

  • Disposal Method : Do not dispose of this compound in the regular trash or down the drain.[3] Arrange for disposal through a licensed professional waste disposal company.[3] For antibiotic compounds, autoclaving may be a suitable method of inactivation before final disposal, but this should be confirmed with your institution's environmental health and safety department.

  • Container Decontamination : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.

Mechanism of Action: Induction of Endoplasmic Reticulum Stress

Ophiobolins have been shown to exhibit cytotoxic effects against various cancer cell lines. One of the proposed mechanisms of action for Ophiobolin A, a close analog of this compound, is the induction of endoplasmic reticulum (ER) stress, which can lead to a form of non-apoptotic cell death called paraptosis.[4][5] The following diagram illustrates this proposed signaling pathway.

Ophiobolin_ER_Stress_Pathway Ophiobolin Ophiobolin A Thiol_Proteostasis Disruption of Thiol Proteostasis Ophiobolin->Thiol_Proteostasis Misfolded_Proteins Accumulation of Misfolded Proteins Thiol_Proteostasis->Misfolded_Proteins ER_Stress Endoplasmic Reticulum (ER) Stress Misfolded_Proteins->ER_Stress CHOP CHOP Activation ER_Stress->CHOP Paraptosis Paraptosis-like Cell Death CHOP->Paraptosis

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.